(R)-4-(1-hydroxyethyl)benzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[(1R)-1-hydroxyethyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-7(11)9-4-2-8(6-10)3-5-9/h2-5,7,11H,1H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGAVOODMMBMCKV-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601292377 | |
| Record name | 4-[(1R)-1-Hydroxyethyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601292377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101219-69-6 | |
| Record name | 4-[(1R)-1-Hydroxyethyl]benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101219-69-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(1R)-1-Hydroxyethyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601292377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(1R)-1-hydroxyethyl]benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Synthetic History of Chiral Benzonitrile Alcohols
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Chiral benzonitrile alcohols, particularly cyanohydrins like mandelonitrile, represent a class of highly valuable and versatile building blocks in modern organic synthesis. Their unique bifunctional nature, possessing both a hydroxyl and a nitrile group attached to a stereogenic center, allows for diverse downstream transformations into essential chiral molecules such as α-hydroxy acids, α-amino alcohols, and other key pharmaceutical intermediates. This guide provides a comprehensive overview of the historical discovery and the evolution of synthetic methodologies for accessing these compounds in enantiomerically pure forms. We will delve into the progression from early enzymatic resolutions to the development of sophisticated asymmetric catalytic systems, including biocatalysis with hydroxynitrile lyases and transition-metal-catalyzed asymmetric reductions. The causality behind experimental choices, detailed protocols for key transformations, and a comparative analysis of different synthetic strategies are presented to offer field-proven insights for researchers in drug discovery and process development.
Introduction: The Strategic Importance of Chiral Benzonitrile Alcohols
The demand for enantiomerically pure compounds is a cornerstone of the pharmaceutical, agrochemical, and fine chemical industries.[1][2] Chiral benzonitrile alcohols serve as pivotal intermediates due to the synthetic versatility of the cyanohydrin moiety.[3] The nitrile group can be readily hydrolyzed to a carboxylic acid, reduced to an amine, or converted into other functional groups, while the hydroxyl group provides a handle for further functionalization or can be a key pharmacophoric feature.
A prime example is (R)-mandelonitrile, which is a direct precursor to (R)-mandelic acid, an important chiral resolving agent and a building block for pharmaceuticals like semi-synthetic penicillins and the antiplatelet drug Clopidogrel.[4][5] The ability to synthesize these molecules with high enantiomeric purity is, therefore, a critical objective in synthetic chemistry. This guide traces the journey of their synthesis from its origins to the state-of-the-art methods employed today.
Early Discoveries and the Dawn of Asymmetric Synthesis
The first asymmetric synthesis of a cyanohydrin was reported by Rosenthaler in 1908, who utilized an enzyme preparation from almonds (emulsin) to catalyze the addition of hydrogen cyanide to benzaldehyde, yielding (R)-mandelonitrile.[6] This seminal work not only marked the discovery of hydroxynitrile lyase (HNL) activity but also represented one of the earliest examples of biocatalysis in asymmetric synthesis. For decades, enzymatic methods remained the most reliable way to access enantiomerically enriched cyanohydrins, as traditional chemical synthesis invariably produced racemic mixtures.[1][4]
The challenge for chemists was to develop non-enzymatic, catalyst-controlled methods that could rival the selectivity of nature's catalysts. This pursuit drove the development of asymmetric catalysis, a field that would eventually win the Nobel Prize in Chemistry in 2001.[6]
The Evolution of Asymmetric Synthetic Strategies
The modern era of chiral benzonitrile alcohol synthesis is dominated by catalytic asymmetric methods. These strategies can be broadly categorized into two main approaches: the asymmetric addition of a cyanide source to an aldehyde (cyanohydrin formation) and the asymmetric reduction of a pre-formed α-ketonitrile (benzoylformonitrile).
3.1 Biocatalysis: Harnessing the Power of Hydroxynitrile Lyases (HNLs)
Biocatalysis using HNLs remains a highly effective and green method for producing chiral cyanohydrins, particularly (R)-mandelonitrile.[1][7] These enzymes operate under mild conditions (room temperature, aqueous media) and exhibit exceptional enantioselectivity, often exceeding 99% enantiomeric excess (ee).[1][8]
Causality of Method Choice: The primary advantage of HNLs is their exquisite ability to differentiate between the two enantiotopic faces of the aldehyde carbonyl group. The enzyme's chiral active site binds the substrate in a specific orientation, allowing the cyanide nucleophile to attack from only one direction. This method is favored for its sustainability, high selectivity, and operational simplicity, making it suitable for industrial-scale production.[7]
HNL-Catalyzed Synthesis Workflow.
Experimental Protocol: Enzymatic Synthesis of (R)-mandelonitrile [2][4]
-
Preparation: In a temperature-controlled reaction vessel, prepare a two-phase system consisting of an aqueous buffer (e.g., 0.1 M acetate buffer, pH 4.0) and a water-immiscible organic solvent (e.g., methyl tert-butyl ether, MTBE).
-
Enzyme Addition: Add the immobilized (R)-hydroxynitrile lyase (e.g., from Prunus amygdalus, PaHNL) to the reaction mixture. Immobilization on a solid support like Celite facilitates catalyst recovery and reuse.[8]
-
Substrate Addition: Dissolve benzaldehyde in the organic solvent and add it to the vessel.
-
Cyanide Addition: Slowly add a solution of the cyanide source (e.g., KCN dissolved in the aqueous buffer, or HCN in the organic solvent) to the stirring mixture. A slight excess (1.5-2.0 equivalents) is typically used. The slow addition maintains a low concentration of free cyanide, preventing enzyme inhibition.
-
Reaction Monitoring: Monitor the reaction progress by periodically analyzing aliquots of the organic phase via chiral HPLC or GC to determine the conversion of benzaldehyde and the enantiomeric excess of the product.
-
Work-up: Upon completion, stop the agitation and separate the organic phase. The immobilized enzyme can be recovered by filtration.
-
Purification: Wash the organic phase with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and remove the solvent under reduced pressure to yield the crude (R)-mandelonitrile, which can be further purified if necessary.[2]
3.2 Asymmetric Transfer Hydrogenation (ATH) of α-Ketonitriles
An alternative and powerful strategy involves the asymmetric reduction of a prochiral ketone. For benzonitrile alcohols, this entails the reduction of benzoylformonitrile (α-ketobenzonitrile). Asymmetric transfer hydrogenation (ATH) has emerged as a robust and operationally simple method for this transformation.[9]
Causality of Method Choice: ATH, pioneered by Noyori and others, utilizes catalysts that operate via a "metal-ligand bifunctional" mechanism.[10][11] These catalysts, typically ruthenium(II) or rhodium(III) complexes with chiral diamine ligands, facilitate the transfer of a hydride from a hydrogen donor (like isopropanol or formic acid) to the ketone.[12][13] The chiral ligand creates a highly organized transition state, forcing the hydride to add to one specific face of the carbonyl, thus inducing high enantioselectivity. This method is highly valued for its broad substrate scope, excellent enantioselectivity, and avoidance of high-pressure hydrogen gas.[9]
Simplified Noyori-type ATH Cycle.
Experimental Protocol: Asymmetric Transfer Hydrogenation of Benzoylformonitrile
-
Catalyst Preparation: In an inert atmosphere glovebox, charge a reaction flask with the chiral ruthenium catalyst (e.g., (S,S)-TsDPEN-Ru(II)) (0.1-1 mol%).
-
Reaction Setup: Outside the glovebox, add the substrate, benzoylformonitrile (1.0 equivalent), to the flask.
-
Solvent/H-Donor: Add the hydrogen source, which often doubles as the solvent, such as a 5:2 azeotropic mixture of formic acid and triethylamine (HCOOH/TEA) or isopropanol with a base (e.g., KOH).
-
Reaction Execution: Stir the mixture at the designated temperature (e.g., 25-40 °C) under an inert atmosphere (N₂ or Ar).
-
Monitoring: Track the reaction's progress using TLC or GC analysis until the starting material is consumed.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the resulting crude alcohol by flash column chromatography on silica gel. Determine the enantiomeric excess by chiral HPLC.
3.3 Comparison of Synthetic Methodologies
The choice between biocatalytic and transition-metal-catalyzed routes depends on factors like substrate scope, desired enantiomer, scale, and cost.
| Parameter | Biocatalysis (HNL) | Asymmetric Transfer Hydrogenation (ATH) |
| Substrate | Aldehydes | Ketones (α-Ketonitriles) |
| Selectivity (ee%) | Often >99%[1][8] | Typically 90-99%[10][13] |
| Conditions | Mild (pH 4-7, 5-30°C), Aqueous[1] | Mild (-20 to 40°C), Organic Solvents |
| Catalyst | Enzyme (Protein) | Transition Metal Complex (Ru, Rh, Ir)[12][13] |
| Advantages | "Green" process, high selectivity, biodegradable catalyst | Broad substrate scope, predictable stereochemistry, well-studied mechanism |
| Disadvantages | Limited to (R)- or (S)-HNL availability, potential substrate inhibition | Catalyst cost, potential metal contamination in product |
Applications in Drug Development
The chiral benzonitrile alcohols synthesized via these methods are not typically the final active pharmaceutical ingredient (API). Instead, they are crucial chiral building blocks that are elaborated into more complex molecules.
Role as a Key Chiral Intermediate.
As mentioned, (R)-2-chloromandelic acid, derived from the corresponding chiral cyanohydrin, is a key intermediate in the synthesis of the blockbuster antiplatelet drug Clopidogrel.[4][5] The stereocenter established in the initial cyanohydrin formation is carried through the synthetic sequence to the final drug molecule, where it is essential for its biological activity.
Conclusion and Future Outlook
The journey to synthesize chiral benzonitrile alcohols efficiently and selectively mirrors the broader evolution of asymmetric synthesis. From the early harnessing of natural enzymes to the rational design of sophisticated transition-metal catalysts, the field has made remarkable strides. Biocatalysis with HNLs offers a green and highly selective route, while methods like ATH provide generality and predictable control over a wider range of substrates.
Future research will likely focus on expanding the substrate scope of both enzymatic and metallic catalysts, developing more sustainable and economical catalytic systems (e.g., using earth-abundant metals like iron), and integrating these synthetic steps into continuous flow processes for more efficient and safer manufacturing.[8][14] The continued development of these methodologies will ensure that chiral benzonitrile alcohols remain readily accessible and highly valuable building blocks for the creation of new medicines and materials.
References
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Dadashipour, M., & Asano, Y. (2011). The synthesis of chiral cyanohydrins by oxynitrilases. Trends in Biotechnology, 18(6), 252-6. [Link]
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Dub, P. A., & Gordon, J. C. (2016). The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts. Dalton Transactions, 45(17), 6756-6781. [Link]
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Dub, P. A., & Gordon, J. C. (2016). The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts. OSTI.GOV. [Link]
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Li, Z., et al. (2023). Biocatalytic Enantioselective Synthesis of Chiral β-Hydroxy Nitriles Using Cyanohydrins as Cyano Sources. ACS Catalysis. [Link]
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Gladiali, S., & Alberico, E. (2005). Ruthenium-Catalysed Asymmetric Reduction of Ketones. Platinum Metals Review, 49(4), 160-167. [Link]
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Dub, P. A., & Gordon, J. C. (2016). The mechanism of enantioselective ketone reduction with Noyori and Noyori-Ikariya bifunctional catalysts. ResearchGate. [Link]
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Lundgren, S. (2006). Efficient Synthesis and Analysis of Chiral Cyanohydrins. DiVA portal. [Link]
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Nag, A. (Ed.). (2022). Mandelonitrile – Knowledge and References. Taylor & Francis. [Link]
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Various Authors. (n.d.). Synthesis and elaboration of cyanohydrins. ResearchGate. [Link]
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Huo, S., et al. (2020). An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. Dalton Transactions, 49(23), 7959-7967. [Link]
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GtHNL-TV immobilised on Celite R-633. (n.d.). Synthesis of (R)-mandelonitrile using different enzyme loadings. ResearchGate. [Link]
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Ye, Z., et al. (2022). Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation and CN group formation. Nature Communications, 13(1), 193. [Link]
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Magdziarz, T. P., et al. (2005). Asymmetric Synthesis of Tertiary Benzylic Alcohols. Journal of the American Chemical Society, 127(20), 7284-7285. [Link]
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University of Windsor. (n.d.). Asymmetric Synthesis. University of Windsor Chemistry and Biochemistry. [Link]
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Minnaard, A. J. (1996). Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. University of Groningen. [Link]
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Boll, M., & Fuchs, G. (2008). Mechanism of enzymatic Birch reduction: stereochemical course and exchange reactions of benzoyl-CoA reductase. Journal of the American Chemical Society, 130(43), 14271-14279. [Link]
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Wang, Y., et al. (2019). Asymmetric synthesis of N–N axially chiral compounds via organocatalytic atroposelective N-acylation. Chemical Science, 10(36), 8373-8378. [Link]
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Koch, J., & Fuchs, G. (1991). Enzymatic reduction of benzoyl-CoA to alicyclic compounds, a key reaction in anaerobic aromatic metabolism. European Journal of Biochemistry, 202(2), 459-468. [Link]
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Wu, X., et al. (2010). Asymmetric transfer hydrogenation of ketones in aqueous solution catalyzed by rhodium(III) complexes with C2-symmetric fluorene-ligands containing chiral (1R,2R)-cyclohexane-1,2-diamine. Tetrahedron: Asymmetry, 21(11-12), 1497-1501. [Link]
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Li, X., et al. (2018). Catalytic Asymmetric Transfer Hydrogenation of β,γ-Unsaturated α-Diketones. Journal of the American Chemical Society, 140(40), 12852-12859. [Link]
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An In-depth Technical Guide to the Thermal Stability and Decomposition of (R)-4-(1-hydroxyethyl)benzonitrile
Introduction
(R)-4-(1-hydroxyethyl)benzonitrile is a chiral aromatic compound incorporating both a hydroxyl and a nitrile functional group. Such structures are of significant interest in the pharmaceutical industry as versatile building blocks for the synthesis of more complex active pharmaceutical ingredients (APIs). The stereochemistry of the secondary alcohol is often crucial for biological activity, making the enantiomerically pure (R)-isomer a valuable precursor.
In the journey of a drug candidate from laboratory to market, a thorough understanding of its physicochemical properties is paramount. Among these, thermal stability is a critical parameter that influences every stage of drug development, including synthesis, purification, formulation, and storage. Inadequate thermal stability can lead to degradation, resulting in loss of potency, formation of potentially toxic impurities, and unpredictable product performance. This guide provides a comprehensive technical overview of the methodologies used to assess the thermal stability and decomposition profile of this compound, offering insights for researchers, scientists, and drug development professionals.
Physicochemical Properties of 4-(1-hydroxyethyl)benzonitrile
A foundational understanding of the compound's basic properties is essential before embarking on a thermal analysis. The following table summarizes key physicochemical data for 4-(1-hydroxyethyl)benzonitrile, compiled from publicly available resources.
| Property | Value | Source |
| Molecular Formula | C₉H₉NO | [1] |
| Molecular Weight | 147.17 g/mol | [1] |
| IUPAC Name | 4-(1-hydroxyethyl)benzonitrile | [1] |
| CAS Number | 52067-35-3 | [1] |
Note: The (R)-enantiomer will have the same molecular formula and weight. Specific optical rotation data would be required for its unique characterization.
Hazard Identification
Safety is a primary consideration when handling any chemical compound. According to available safety data sheets, 4-(1-hydroxyethyl)benzonitrile is associated with the following hazards:
-
Harmful if swallowed, in contact with skin, or if inhaled.[2]
-
Causes skin and serious eye irritation.[2]
-
May cause respiratory irritation.[2]
Appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, should be worn, and work should be conducted in a well-ventilated area.[2]
Thermal Analysis Methodologies
A multi-faceted approach employing various analytical techniques is necessary for a comprehensive thermal stability assessment. The two primary techniques are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA is a fundamental technique for determining the thermal stability of a material by measuring the change in its mass as a function of temperature in a controlled atmosphere. This analysis provides information on decomposition temperatures, the presence of volatiles (like water or residual solvents), and the overall thermal degradation profile.
-
Instrumentation: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of finely powdered this compound into a clean, tared TGA pan (typically aluminum or platinum).
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with a high-purity inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 500 °C at a constant heating rate of 10 °C/min.
-
-
Data Collection: Continuously record the sample mass and temperature.
-
Data Analysis:
-
Plot the percentage of mass loss versus temperature.
-
Determine the onset temperature of decomposition (Tonset), which is often calculated as the intersection of the baseline tangent with the tangent of the decomposition step.
-
The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of the maximum rates of mass loss.
-
The following table presents a plausible TGA data profile for a pharmaceutical intermediate like this compound.
| Parameter | Illustrative Value | Interpretation |
| Tonset (Nitrogen) | ~ 200 °C | The temperature at which significant thermal decomposition begins. |
| Mass Loss (30-150 °C) | < 0.5% | Indicates the absence of significant amounts of volatile solvents or water. |
| Major Decomposition Step | 200-350 °C | The primary temperature range over which the molecule degrades. |
| Residual Mass at 500 °C | < 5% | Suggests nearly complete decomposition into volatile products under these conditions. |
Differential Scanning Calorimetry (DSC)
DSC is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[3] It is used to detect and quantify thermal events such as melting, crystallization, glass transitions, and decomposition.[1] For pharmaceutical compounds, DSC is crucial for determining melting point, purity, and identifying potentially hazardous exothermic decompositions.[4]
-
Instrumentation: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. A pinhole in the lid is often used to allow any evolved gases to escape, preventing pan rupture.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Maintain a constant nitrogen purge (20-50 mL/min).
-
-
Thermal Program:
-
Equilibrate at 25 °C.
-
Heat the sample from 25 °C to 350 °C at a heating rate of 10 °C/min.
-
-
Data Collection: Record the heat flow as a function of temperature.
-
Data Analysis:
-
Identify endothermic and exothermic peaks.
-
Determine the onset temperature and peak maximum of the melting endotherm.
-
Calculate the enthalpy of fusion (ΔHfus) from the area of the melting peak.
-
Identify any exothermic events that may indicate decomposition.
-
| Parameter | Illustrative Value | Interpretation |
| Melting Point (Tonset) | ~ 75-80 °C | The temperature at which the crystalline solid transitions to a liquid. A sharp peak suggests high purity. |
| Enthalpy of Fusion (ΔHfus) | 20-30 kJ/mol | The energy required to melt the solid. |
| Decomposition Exotherm | Onset > 220 °C | An exothermic peak at higher temperatures, often overlapping with the TGA mass loss, indicates that the decomposition process releases energy. This is a critical safety consideration. |
Integrated Approach and Hyphenated Techniques
While TGA and DSC provide information on when a material degrades, they do not identify the decomposition products. For this, hyphenated techniques such as TGA-Mass Spectrometry (TGA-MS) or TGA-Fourier Transform Infrared Spectroscopy (TGA-FTIR) are invaluable. In these methods, the gases evolved during the TGA experiment are directly transferred to a spectrometer for real-time identification. This allows for a correlation between mass loss events and the chemical nature of the evolved species, providing crucial insights into the decomposition mechanism.
Experimental Workflow
The logical flow for a comprehensive thermal stability assessment is outlined below.
Caption: Workflow for Thermal Stability Assessment.
Plausible Decomposition Pathways
The thermal decomposition of this compound is likely to be a complex process. Based on its functional groups, several degradation routes can be postulated. The secondary benzylic alcohol is a likely site for initial reactions.
-
Dehydration: Elimination of water to form 4-vinylbenzonitrile. This is a common pathway for alcohols at elevated temperatures.
-
Oxidation/Dehydrogenation: Loss of hydrogen to form 4-acetylbenzonitrile. This would be more prevalent in an oxidizing atmosphere but can occur at high temperatures even in an inert atmosphere through disproportionation reactions.
-
Fragmentation: At higher temperatures, cleavage of the ethyl group or fragmentation of the aromatic ring can occur, leading to the formation of smaller volatile molecules such as benzonitrile, acetonitrile, and various hydrocarbons. The nitrile group itself is relatively stable but can undergo hydrolysis or other reactions under harsh conditions, potentially leading to the formation of amides or carboxylic acids if water is present.
Caption: Plausible Thermal Decomposition Pathways.
Conclusion and Recommendations
A thorough evaluation of the thermal stability of this compound is essential for its safe handling and successful application in pharmaceutical development. The combination of Thermogravimetric Analysis and Differential Scanning Calorimetry provides a robust initial assessment of its decomposition temperature, melting behavior, and the energetic nature of its decomposition.
Based on the illustrative data, this compound exhibits good thermal stability up to approximately 200 °C, which is suitable for most standard pharmaceutical processing steps such as drying, milling, and formulation. However, the presence of a significant decomposition exotherm necessitates caution during heating, as it indicates a potential for runaway reactions if the material is heated rapidly or in large quantities above its decomposition temperature. For a more complete understanding, especially for regulatory submissions, hyphenated techniques like TGA-MS are recommended to identify the specific byproducts of thermal decomposition. This information is critical for a comprehensive risk assessment and for the development of forced degradation studies.
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PubChem. (Date not available). 4-(1-Hydroxyethyl)benzonitrile. [Link]
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An In-depth Technical Guide on the Chirality and Optical Rotation of (R)-4-(1-hydroxyethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chirality is a fundamental property of molecules that has profound implications in pharmacology and drug development. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different physiological effects. Therefore, the ability to isolate and characterize a single enantiomer is paramount. This guide provides a comprehensive technical overview of the chirality and optical rotation of (R)-4-(1-hydroxyethyl)benzonitrile, a key chiral intermediate in the synthesis of various pharmaceutical compounds. We will delve into the theoretical underpinnings of chirality and polarimetry, present a detailed protocol for determining the specific rotation of the (R)-enantiomer, and provide a systematic approach for developing a robust chiral High-Performance Liquid Chromatography (HPLC) method for enantiomeric separation and the determination of enantiomeric excess (e.e.). This document is intended to serve as a practical resource for researchers and scientists engaged in the synthesis, analysis, and quality control of chiral molecules.
The Significance of Chirality in Drug Development
Chirality, derived from the Greek word for 'hand', describes the geometric property of a molecule that is non-superimposable on its mirror image.[1] These mirror images are known as enantiomers. While enantiomers share the same chemical formula and connectivity, their three-dimensional arrangement differs. This seemingly subtle difference can lead to significant variations in their pharmacological, toxicological, and metabolic profiles.[2] The human body, being a chiral environment, often interacts differently with each enantiomer of a drug. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive, less active, or even responsible for adverse effects.[2]
The tragic case of thalidomide serves as a stark reminder of the critical importance of chirality in drug development. While the (R)-enantiomer of thalidomide is an effective sedative, the (S)-enantiomer is a potent teratogen. This underscores the regulatory and scientific imperative to develop and market single-enantiomer drugs. Consequently, the precise determination of stereochemical purity is a critical aspect of pharmaceutical research and quality control.
This compound: A Key Chiral Building Block
This compound is a valuable chiral building block in the synthesis of a variety of biologically active molecules. The benzonitrile moiety itself is a versatile functional group found in numerous pharmaceuticals, where it can act as a hydrogen bond acceptor or a bioisostere for other functional groups.[3] The chiral secondary alcohol in this compound provides a key stereocenter for the construction of more complex chiral molecules.
Chemical Properties of 4-(1-hydroxyethyl)benzonitrile:
| Property | Value | Source |
| Molecular Formula | C₉H₉NO | |
| Molecular Weight | 147.17 g/mol | |
| CAS Number | 52067-35-3 |
Optical Rotation: A Macroscopic Manifestation of Chirality
Chiral molecules have the unique property of rotating the plane of plane-polarized light, a phenomenon known as optical activity.[1] This rotation is measured using an instrument called a polarimeter. The direction and magnitude of this rotation are characteristic of a specific enantiomer under defined conditions.
-
Dextrorotatory (+): An enantiomer that rotates the plane of polarized light clockwise.
-
Levorotatory (-): An enantiomer that rotates the plane of polarized light counterclockwise.
It is crucial to note that the R/S designation, which describes the absolute configuration of a chiral center, does not correlate with the direction of optical rotation (+/-).
The specific rotation ([α]) is a standardized measure of the optical rotation of a compound and is calculated using the following formula:
[α] = α / (l * c)
Where:
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
c is the concentration of the sample in g/mL.
Experimental Protocol for Determining the Specific Rotation of this compound
This protocol provides a step-by-step guide for the accurate measurement of the optical rotation of a sample of this compound.
Instrumentation and Materials:
-
Polarimeter (e.g., equipped with a sodium D-line lamp, 589 nm)
-
Polarimeter cell (1 dm)
-
Analytical balance
-
Volumetric flask (e.g., 10 mL)
-
This compound sample
-
High-purity solvent (e.g., methanol, ethanol, or chloroform)
Procedure:
-
Instrument Calibration:
-
Turn on the polarimeter and allow the lamp to warm up as per the manufacturer's instructions.
-
Calibrate the instrument by taking a blank reading with the polarimeter cell filled with the chosen solvent. The reading should be zero.
-
-
Sample Preparation:
-
Accurately weigh a sample of this compound (e.g., 100 mg).
-
Quantitatively transfer the sample to a 10 mL volumetric flask.
-
Dissolve the sample in the chosen solvent and fill the flask to the mark. Ensure the solution is homogeneous.
-
-
Measurement:
-
Rinse the polarimeter cell with a small amount of the prepared solution.
-
Carefully fill the cell with the solution, ensuring there are no air bubbles in the light path.
-
Place the filled cell in the polarimeter.
-
Record the observed rotation (α). Take multiple readings and calculate the average.
-
-
Calculation of Specific Rotation:
-
Calculate the concentration (c) of the solution in g/mL.
-
Use the formula [α] = α / (l * c) to calculate the specific rotation.
-
Report the specific rotation along with the solvent and temperature of the measurement (e.g., [α]²⁰D).
-
Caption: Workflow for determining specific rotation.
Chiral HPLC for the Determination of Enantiomeric Excess
While polarimetry can confirm the presence of a single enantiomer, it is not ideal for determining the enantiomeric purity of a mixture. For this, chiral High-Performance Liquid Chromatography (HPLC) is the gold standard. Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. The relative peak areas of the two enantiomers in the chromatogram can then be used to calculate the enantiomeric excess (e.e.) .
e.e. (%) = [([R] - [S]) / ([R] + [S])] * 100
Where:
-
[R] is the concentration or peak area of the (R)-enantiomer.
-
[S] is the concentration or peak area of the (S)-enantiomer.
Protocol for Chiral HPLC Method Development
Developing a robust chiral HPLC method requires a systematic approach to screen different columns and mobile phases.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral HPLC columns (e.g., polysaccharide-based columns like Chiralcel® or Chiralpak®)
-
Racemic 4-(1-hydroxyethyl)benzonitrile standard
-
This compound sample
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)
-
Additives (e.g., trifluoroacetic acid, diethylamine)
Procedure:
-
Column and Mobile Phase Screening:
-
Begin with a polysaccharide-based chiral column, as they are effective for a wide range of compounds.
-
Screen different mobile phase compositions, typically a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol). Vary the ratio of the alcohol to optimize the separation.
-
For acidic or basic analytes, the addition of a small amount of an acidic or basic additive (e.g., 0.1% trifluoroacetic acid or 0.1% diethylamine) can improve peak shape and resolution.
-
-
Method Optimization:
-
Once a suitable column and mobile phase system have been identified, optimize the following parameters:
-
Flow rate: Adjust to achieve a balance between analysis time and resolution.
-
Column temperature: Can influence selectivity and peak shape.
-
Detection wavelength: Choose a wavelength where the analyte has strong UV absorbance. For 4-(1-hydroxyethyl)benzonitrile, a wavelength around 240 nm is a good starting point.
-
-
-
System Suitability and Validation:
-
Inject a solution of the racemic standard to confirm the separation of the two enantiomers and determine their retention times.
-
Inject a solution of the (R)-enantiomer to identify the corresponding peak in the chromatogram.
-
Perform method validation according to relevant guidelines to ensure the method is accurate, precise, and robust.
-
Caption: Chiral HPLC method development workflow.
Conclusion
The stereochemical purity of pharmaceutical compounds is a critical determinant of their safety and efficacy. This compound is an important chiral intermediate, and the ability to accurately determine its optical rotation and enantiomeric excess is essential for its use in drug synthesis. This guide has provided a comprehensive overview of the theoretical principles and practical methodologies for the chiral analysis of this compound. By following the detailed protocols for polarimetry and chiral HPLC, researchers and scientists can ensure the quality and stereochemical integrity of this compound, thereby contributing to the development of safer and more effective pharmaceuticals.
References
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PubChem. 4-(1-Hydroxyethyl)benzonitrile. National Center for Biotechnology Information. [Link]
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PubChem. (R)-3-Fluoro-4-(1-hydroxyethyl)benzonitrile. National Center for Biotechnology Information. [Link]
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SIELC Technologies. 4-Hydroxybenzonitrile. [Link]
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Shimadzu. Chiral Separation Using SFC and HPLC. [Link]
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PrepChem. Synthesis of 4-[5-(1-Hydroxyethyl)-2-furyl]benzonitrile. [Link]
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NIST. Benzonitrile, 4-hydroxy-. National Institute of Standards and Technology. [Link]
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- Fleming, F. F., Yao, L., Ravikumar, P. C., Weaver, L., & Gudipati, A. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917.
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Acta Crystallographica Section E. 4-(1-Naphthyl)benzonitrile. [Link]
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Master Organic Chemistry. Optical Rotation, Optical Activity, and Specific Rotation. [Link]
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PubChem. 4-[(1R)-1-hydroxy-1-phenylethyl]benzonitrile. National Center for Biotechnology Information. [Link]
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Theoretical Calculations of Molecular Orbitals for (R)-4-(1-hydroxyethyl)benzonitrile: A Whitepaper for Drug Development Professionals
<Technical Guide >
Authored by: Senior Application Scientist, Computational Chemistry Division
Abstract
This technical guide provides a comprehensive framework for the theoretical calculation and analysis of molecular orbitals for the chiral molecule (R)-4-(1-hydroxyethyl)benzonitrile. Molecular orbital theory is a cornerstone of modern drug discovery, offering profound insights into molecular structure, reactivity, and intermolecular interactions. This document details the rationale behind methodological choices, provides a step-by-step protocol for Density Functional Theory (DFT) calculations, and outlines the interpretation of key results, including the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO energy gap. The methodologies presented are designed to be robust and reproducible, empowering researchers to apply these computational techniques to accelerate the design and development of novel therapeutics.
Introduction: The Significance of Molecular Orbital Analysis in Drug Design
This compound is a chiral aromatic compound featuring a hydroxyl group and a nitrile group, both of which are common pharmacophores.[1] The stereochemistry at the benzylic carbon introduces chirality, a critical factor in drug-receptor interactions and overall pharmacological activity.[2] Understanding the electronic structure of such molecules at a quantum mechanical level is paramount for predicting their behavior.
Molecular orbitals (MOs) describe the wavefunction of an electron in a molecule and provide a map of electron density. The distribution and energy of these orbitals, particularly the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—govern a molecule's reactivity and electronic properties.[3][4]
-
HOMO: The outermost orbital containing electrons. Its energy level correlates with the molecule's ability to donate electrons (i.e., its oxidation potential).[3] In drug design, this can relate to metabolic susceptibility or the formation of covalent bonds with a target.
-
LUMO: The innermost orbital devoid of electrons. Its energy level indicates the molecule's ability to accept electrons (i.e., its reduction potential).[3] This is crucial for understanding interactions with electron-rich biological targets.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and electronic excitability.[3][4] A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more prone to chemical reactions.[5]
By calculating and visualizing these orbitals, researchers can gain predictive insights into a molecule's electrophilic and nucleophilic sites, its potential for charge-transfer interactions, and its spectroscopic properties. This knowledge is invaluable for optimizing lead compounds, predicting metabolic pathways, and designing molecules with desired electronic characteristics.
Theoretical Foundation: Selecting the Right Computational Approach
The calculation of molecular orbitals requires solving the Schrödinger equation, which is impossible to do exactly for a multi-electron system.[6] Therefore, we must employ approximations. Density Functional Theory (DFT) has emerged as the method of choice for many applications in computational chemistry due to its excellent balance of accuracy and computational cost.[7]
The Cornerstone: Density Functional Theory (DFT)
DFT is based on the Hohenberg-Kohn theorems, which state that the ground-state energy of a many-electron system is a unique functional of its electron density.[6][8] This shifts the problem from calculating the complex many-electron wavefunction to calculating the much simpler electron density.
The total energy in DFT is decomposed into several terms, including kinetic energy, electron-nuclear potential energy, and electron-electron interaction energy.[6] The latter term is further broken down into a classical Coulomb repulsion (Hartree) term and the exchange-correlation term. The exact form of the exchange-correlation functional is unknown and must be approximated.
Causality in Method Selection: Functional and Basis Set
The accuracy of a DFT calculation hinges on two key choices: the exchange-correlation functional and the basis set.
-
Exchange-Correlation Functional: For organic molecules like this compound, hybrid functionals often provide the best results. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-validated choice that combines the strengths of both Hartree-Fock theory and DFT.[9][10] It incorporates a portion of the exact exchange from Hartree-Fock theory, which improves the description of electronic behavior, particularly in aromatic and chiral systems.[11]
-
Basis Set: A basis set is a set of mathematical functions (basis functions) used to build molecular orbitals.[12] The size and type of the basis set determine the flexibility and accuracy of the MO description.
-
Pople-style basis sets , such as 6-31G(d,p) , offer a robust starting point for molecules of this size.[13]
-
6-31G: This is a split-valence basis set, meaning it uses multiple basis functions to describe the valence electrons, which are most important for chemical bonding.[12] The core electrons are described by a single, more contracted function.
-
(d,p): These are polarization functions. The '(d)' adds d-type functions to heavy (non-hydrogen) atoms, and the '(p)' adds p-type functions to hydrogen atoms.[14] These functions allow for greater flexibility in the shape of the orbitals, which is crucial for accurately describing the anisotropic electron distribution in pi systems (the benzonitrile ring) and polar bonds (the C-O and C-N bonds).
-
-
The combination of B3LYP/6-31G(d,p) represents a reliable and computationally efficient level of theory for obtaining high-quality molecular orbitals for this compound.[15]
Experimental Protocol: A Step-by-Step Guide to Calculation
This protocol outlines the workflow for performing a molecular orbital calculation using a common quantum chemistry software package like Gaussian or ORCA.[16][17][18][19] The general steps are transferable between platforms, though specific keywords may vary.
Step 1: Molecular Structure Generation and Pre-optimization
The starting point for any quantum chemical calculation is a three-dimensional structure of the molecule.
-
Build the Molecule: Use a molecular editor and visualization tool like Avogadro or GaussView to construct the 3D structure of this compound.[20][21][22] Ensure the correct (R) stereochemistry at the chiral center.
-
Initial Geometry Optimization: Perform an initial, low-level geometry optimization using a molecular mechanics force field (e.g., UFF or MMFF94).[20] This step rapidly generates a reasonable starting geometry, which is crucial for the convergence of the more computationally expensive DFT optimization.
Step 2: DFT Geometry Optimization and Frequency Analysis
A high-quality molecular orbital analysis requires a structure that corresponds to a minimum on the potential energy surface.
-
Prepare the Input File: Create an input file for the quantum chemistry software. This text file specifies the calculation type, theoretical method, basis set, molecular charge (0 for a neutral molecule), and spin multiplicity (1 for a singlet state).[15] The atomic coordinates from the pre-optimized structure are included.
Example Gaussian Input File (.gjf or .com):
-
%chk: Specifies the name of the checkpoint file, which stores the results of the calculation, including the wavefunctions needed for orbital visualization.[23]
-
#p Opt Freq: These are keywords. Opt requests a geometry optimization, and Freq requests a frequency calculation to confirm the optimized structure is a true minimum (i.e., has no imaginary frequencies).[15]
-
B3LYP/6-31G(d,p): Specifies the chosen functional and basis set.[15]
-
0 1: Specifies a charge of 0 and a spin multiplicity of 1.[15]
-
-
Execute the Calculation: Run the calculation using the appropriate command for your software (e.g., g16 < inputfile.com > outputfile.log for Gaussian 16).[15]
-
Verify the Optimized Geometry: After the calculation completes, check the output file to ensure the optimization converged successfully and that the frequency calculation yielded zero imaginary frequencies.
Step 3: Molecular Orbital Analysis and Visualization
With a validated optimized geometry, you can now analyze the molecular orbitals.
-
Extract Orbital Energies: The output file will contain a list of all molecular orbitals and their corresponding energy levels. Identify the HOMO (the highest energy occupied orbital) and the LUMO (the lowest energy unoccupied orbital).
-
Visualize the Orbitals: Use the checkpoint file (.chk) generated during the calculation with a visualization program like GaussView or Avogadro.[22][23] This software can generate and display surfaces of the molecular orbitals.
-
Load the checkpoint file.
-
Navigate to the molecular orbital editor.
-
Select the orbitals of interest (e.g., HOMO-2 to LUMO+2) and generate their surfaces.
-
Analyze the spatial distribution of each orbital. Note which atoms and functional groups contribute most significantly to the HOMO and LUMO.
-
Data Presentation and Interpretation
Quantitative Data Summary
Summarizing the key energetic data in a table allows for clear and concise reporting.
| Parameter | Value (Hartree) | Value (eV) |
| Energy of HOMO | Calculated Value | Calculated Value |
| Energy of LUMO | Calculated Value | Calculated Value |
| HOMO-LUMO Energy Gap | ΔE | ΔE |
(Note: 1 Hartree = 27.2114 eV. The values in this table would be populated from the calculation output file.)
Visualization of Key Workflows and Concepts
Diagrams are essential for illustrating the computational process and the theoretical concepts.
Caption: Computational workflow for molecular orbital analysis.
Caption: Relationship between frontier molecular orbitals and chemical reactivity.
Interpreting the Results for this compound
-
HOMO Analysis: It is anticipated that the HOMO will be primarily localized on the electron-rich aromatic ring. The specific atoms with the largest orbital coefficients will represent the most probable sites for electrophilic attack. The presence of the hydroxyl group, an electron-donating group, will likely increase the energy of the HOMO compared to unsubstituted benzonitrile.
-
LUMO Analysis: The LUMO is expected to have significant contributions from the nitrile group (C≡N) and the aromatic ring's π* anti-bonding orbitals. The nitrile group is strongly electron-withdrawing, creating an electron-deficient region. This indicates that nucleophilic attack is most likely to occur at the carbon atom of the nitrile or at specific positions on the ring.
-
Chirality's Influence: While the HOMO-LUMO energy gap itself is not typically expected to differ significantly between enantiomers, the spatial distribution of the orbitals in the chiral environment is critical.[24] The specific 3D shape of the HOMO and LUMO will dictate how the molecule docks into a chiral receptor site, influencing binding affinity and biological activity. Visualizing the orbitals in 3D is therefore essential for understanding stereospecific interactions.
Conclusion and Outlook
This guide has provided a rigorous and practical protocol for the theoretical calculation of molecular orbitals for this compound using Density Functional Theory. By following the outlined steps—from initial structure generation to the final interpretation of orbital energies and surfaces—researchers can derive valuable, actionable insights into the molecule's electronic structure and reactivity profile.
The application of these computational methods is a powerful, cost-effective strategy to complement and guide experimental work in drug discovery.[2] It allows for the rapid screening of virtual compounds, the rationalization of structure-activity relationships (SAR), and the design of next-generation therapeutics with enhanced efficacy and safety profiles. The self-validating nature of the protocol, particularly the frequency analysis, ensures the trustworthiness of the obtained results, providing a solid foundation for subsequent research and development efforts.
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Avogadro. (n.d.). Avogadro: An advanced molecule editor and visualizer. Avogadro Website. Retrieved from [Link]
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University of Exeter. (n.d.). Density Functional Theory for Beginners. Retrieved from [Link]
- Pople, J. A., et al. (n.d.). Basis Sets Used in Molecular Orbital Calculations. Retrieved from a source discussing Pople-style basis sets like 6-31G.
-
PubChem. (n.d.). 4-(1-Hydroxyethyl)benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
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Khan, A. (2023, September 8). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Medium. Retrieved from [Link]
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Wikipedia. (n.d.). Gaussian (software). Retrieved from [Link]
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RITME. (n.d.). Gaussian – Molecular Modeling in Computational Chemistry. Retrieved from [Link]
- Al-Amiery, A. A., et al. (2025). Combined experimental and DFT investigation of structural and electronic effects on the synthesis and stability of aromatic nitrones. Chemistry Reviews Letters, 8, 1080-1092.
-
PubChem. (n.d.). (R)-3-Fluoro-4-(1-hydroxyethyl)benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
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FACCTs. (n.d.). ORCA 5.0 tutorials. Retrieved from [Link]
- Pople, J. A., et al. (n.d.). Basis Sets Used in Molecular Orbital Calculations.
-
FACCTs. (n.d.). ORCA 6.0 TUTORIALS. Retrieved from [Link]
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ResearchGate. (2016, August 22). How do I use Gaussian to figure out which atomic orbitals make up each molecular orbital? Retrieved from [Link]
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DB Infotech. (2026, January 1). How to set up ORCA 6 calculations - A Beginner's Guide. YouTube. Retrieved from [Link]
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Gaussian, Inc. (2017, July 5). About Gaussian 16. Retrieved from [Link]
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ResearchGate. (2024, January 19). Basis set and methods for organic molecules. Retrieved from [Link]
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Wikipedia. (n.d.). Basis set (chemistry). Retrieved from [Link]
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Molecular Modeling Research Group. (2021, June 25). Avogadro + ORCA Tutorial: 6. Building Bio-molecules in Avogadro. YouTube. Retrieved from [Link]
- Jensen, F. (n.d.). Gaussian Basis Sets in Molecular Systems. A review on the principles of constructing basis sets.
- Li, T.-R., et al. (n.d.).
- Schlegel, H. B. (n.d.). Visualization of Molecular Orbitals using GaussView.
- Royal Society of Chemistry. (2021). IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings and associated structural heterogeneity in radical anions. Chemical Science, 12, 12107–12117.
- Marques, M. A. L., et al. (n.d.). A Tutorial on Density Functional Theory. In Lecture Notes in Physics.
- Abraham, R. J., et al. (n.d.). Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of. Modgraph.
- Oomens, J., et al. (2025). Proton-Driven Click Reactions of Nitrile Imines with Serine and Threonine in Gas-Phase Peptide Ions. Journal of the American Society for Mass Spectrometry.
- DergiPark. (2025). Synthesis of a New Nitrile-Based Diamine, Nuclear magnetic spectral analysis and Density Functional Theory Studies. Journal of the Turkish Chemical Society, Section A: Chemistry.
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Imperial College London. (n.d.). An Introduction to Density Functional Theory. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). HOMO/LUMO Interactions. Retrieved from [Link]
- Payne, M. C. (n.d.). An Introduction to Density Functional Theory. Imperial College London.
- Jin, Z., et al. (2023). A new chiral phenomenon of orientational chirality, its synthetic control and computational study. Frontiers in Chemistry, 10, 1110240.
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Schrödinger. (2022, January 23). HOMO-LUMO Energy Gap. Retrieved from [Link]
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ResearchGate. (2023, November 24). Chiral HOMO-LUMO energy values? Retrieved from [Link]
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The Organic Chemistry Tutor. (2024, January 25). Introduction to HOMO LUMO Interactions in Organic Chemistry. YouTube. Retrieved from [Link]
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Advanced Science News. (2022, May 10). Unique insights afforded to us by computational chemistry. Retrieved from [Link]
- Rajalakshmi, K., et al. (2020). Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. International Journal of ChemTech Research, 13(3), 225-239.
- National Center for Biotechnology Information. (n.d.). Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions. PubMed Central.
-
PubChem. (n.d.). 4-(2-fluoro-1-hydroxyethyl)benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
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Substituted Benzonitrile Compounds: A Comprehensive Technical Guide to Their Potential Biological Activities
This guide provides an in-depth exploration of the diverse biological activities of substituted benzonitrile compounds, a class of molecules that has garnered significant attention in the field of drug discovery. The unique physicochemical properties of the benzonitrile scaffold, including its role as a hydrogen bond acceptor and a bioisostere for other functional groups, make it a privileged structure in medicinal chemistry.[1] This document will delve into the anticancer, antimicrobial, antiviral, and enzyme-inhibitory potential of these compounds, offering insights into their mechanisms of action, supported by quantitative data and detailed experimental protocols.
Anticancer Activities of Substituted Benzonitriles
Benzonitrile derivatives have emerged as a promising class of compounds in oncology, targeting various hallmarks of cancer.[2] Their mechanisms of action are diverse, ranging from the disruption of cell division to the modulation of key signaling pathways and immune checkpoints.
Inhibition of Tubulin Polymerization
A primary mechanism by which certain benzonitrile derivatives exert their anticancer effects is through the inhibition of tubulin polymerization.[3] Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton and are essential for the formation of the mitotic spindle during cell division.[3] By interfering with microtubule dynamics, these compounds can induce mitotic arrest and subsequently trigger apoptosis in rapidly proliferating cancer cells.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
A standard method to evaluate the inhibitory effect of compounds on tubulin polymerization involves a cell-free assay using purified tubulin.
-
Preparation of Reagents:
-
Purified bovine or porcine brain tubulin (>99% pure).
-
Guanosine triphosphate (GTP) solution.
-
Polymerization buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.8).
-
Test compounds (substituted benzonitriles) dissolved in a suitable solvent (e.g., DMSO).
-
Positive control (e.g., Paclitaxel or Colchicine).
-
Negative control (solvent alone).
-
-
Assay Procedure:
-
Tubulin is pre-incubated with the test compound or controls on ice.
-
The reaction is initiated by adding GTP and warming the mixture to 37°C to induce polymerization.
-
The increase in turbidity due to microtubule formation is monitored over time by measuring the absorbance at 340 nm using a spectrophotometer.
-
-
Data Analysis:
-
The rate of polymerization and the maximum polymer mass are calculated from the absorbance curves.
-
The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is determined.
-
Table 1: Anticancer Activity of Tubulin Polymerization Inhibitors
| Compound ID | Cancer Cell Line | IC50 | Reference |
| 1g2a | HCT116 (Colon) | 5.9 nM | [1] |
| 1g2a | BEL-7402 (Liver) | 7.8 nM | [1] |
Kinase Inhibition
Many signaling pathways that are dysregulated in cancer are driven by kinases. Substituted benzonitriles have been developed as potent inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Jun N-terminal kinase-3 (JNK3).[2]
Signaling Pathway: VEGFR-2 Inhibition
Caption: Inhibition of the VEGFR-2 signaling pathway by a substituted benzonitrile compound.
Immune Checkpoint Inhibition: PD-1/PD-L1 Pathway
A novel and promising strategy in cancer immunotherapy is the blockade of immune checkpoints. Certain biphenyl-1,2,3-triazol-benzonitrile derivatives have been designed and synthesized as small-molecule inhibitors of the programmed cell death protein 1 (PD-1) and its ligand (PD-L1) interaction.[4] By disrupting this interaction, these compounds can reinvigorate the host's anti-tumor immune response.
Experimental Workflow: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Inhibition
Caption: Workflow for an HTRF assay to screen for PD-1/PD-L1 inhibitors.
Table 2: PD-1/PD-L1 Inhibitory Activity of Benzonitrile Derivatives
| Compound ID | IC50 (µM) | Reference |
| Compound 7 | 8.52 | [4] |
| Compound 6 | 12.28 | [4] |
| Compound 8a | 14.08 | [4] |
Antimicrobial and Antifungal Activities
Substituted benzonitriles have demonstrated significant potential as antimicrobial agents, with activity against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal species.[1][5] The antimicrobial efficacy is often influenced by the nature and position of the substituents on the benzene ring.[6][7]
Mechanism of Action
The proposed mechanisms of antimicrobial action for some benzonitrile derivatives involve the inhibition of essential bacterial enzymes, such as penicillin-binding proteins (PBPs) and β-lactamases.[1] Structure-activity relationship (SAR) studies have indicated that the presence of halogens at the meta position can enhance antibacterial activity, while electron-donating groups may decrease it.[5]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
MBC Determination: An aliquot from the wells showing no growth is subcultured onto agar plates. The MBC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in the number of viable colonies.
Antiviral Activity: Targeting HCV Entry
The antiviral potential of benzonitrile derivatives has been notably explored in the context of the Hepatitis C Virus (HCV).[1] Certain 2-((4-arylpiperazin-1-yl)methyl)benzonitrile derivatives have been identified as potent and orally available inhibitors of HCV entry into host cells.[1][8]
Mechanism of Action
These compounds act at an early stage of the viral life cycle by blocking the entry of the virus into hepatocytes.[9] Surface plasmon resonance (SPR) experiments have suggested that these derivatives may directly target the HCV E1 envelope glycoprotein, which is crucial for viral fusion and entry.[8][9]
Table 3: Anti-HCV Activity of Benzonitrile Derivatives
| Compound ID | EC50 | Reference |
| L0909 | 0.022 µM | [1] |
Enzyme Inhibition
The benzonitrile scaffold is a versatile template for the design of inhibitors targeting a wide range of enzymes.[10] The nitrile group can act as a key pharmacophore, participating in crucial interactions within the enzyme's active site.[11]
Xanthine Oxidase Inhibition
A series of 5-(4-(pyridin-4-yl)-1H-1,2,3-triazol-1-yl)benzonitrile derivatives have been identified as potent inhibitors of xanthine oxidase, an enzyme involved in purine metabolism and implicated in conditions like gout and hyperuricemia.[12]
Enzyme Kinetics: Lineweaver-Burk Plot Analysis
A Lineweaver-Burk plot can be used to determine the type of enzyme inhibition. For instance, a mixed-type inhibitor, as observed for some benzonitrile derivatives, will result in lines that intersect to the left of the y-axis but not on the x-axis.[12] This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex.[10]
Table 4: Xanthine Oxidase Inhibitory Activity
| Compound ID | IC50 (µM) | Inhibition Type | Reference |
| 1j | 8.1 | - | [12] |
| 1k | 6.7 | Mixed-type | [12] |
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
Quinazolinone derivatives bearing a methyl-benzonitrile substituent at the N-3 position have shown potent and specific inhibition of DPP-4, an enzyme involved in glucose homeostasis and a target for the treatment of type 2 diabetes.[13]
Conclusion
Substituted benzonitrile compounds represent a rich and diverse class of molecules with a wide spectrum of biological activities. Their synthetic tractability and the ability to fine-tune their properties through substituent modifications make them highly attractive scaffolds for the development of novel therapeutic agents. Further exploration of their structure-activity relationships and mechanisms of action will undoubtedly lead to the discovery of new and improved drug candidates for a variety of diseases.
References
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Zhang, T. J., Li, S. Y., Zhang, Y., Wu, Q. X., & Meng, F. H. (2018). Design, synthesis, and biological evaluation of 5-(4-(pyridin-4-yl)-1H-1,2,3-triazol-1-yl)benzonitrile derivatives as xanthine oxidase inhibitors. Chemical Biology & Drug Design, 91(2), 526-533. [Link]
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(2022). Design, Synthesis, and Biological Evaluation of 2-((4-Bisarylmethyl-piperazin-1-yl)methyl)benzonitrile Derivatives as HCV Entry Inhibitors. Journal of Medicinal Chemistry. [Link]
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(2020). Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors. National Institutes of Health. [Link]
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(2022). Design, Synthesis, and Biological Evaluation of 2-((4-Bisarylmethyl-piperazin-1-yl)methyl)benzonitrile Derivatives as HCV Entry Inhibitors. PubMed. [Link]
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ResearchGate. (n.d.). The chemical structure of some biologically important benzonitrile derivatives. [Link]
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Waring, M. J. (2015). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. In The Practice of Medicinal Chemistry (pp. 15-41). Elsevier. [Link]
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Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link]
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Zhang, Y., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols. [Link]
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Engel, J. C., & Gessner, C. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS discovery : advancing life sciences R & D, 26(1), 12–21. [Link]
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Sharma, P. K., Kumar, G., Dar, J. M., & Mutneja, M. (2015). Antimicrobial activities of substituted 2-aminobenzothiazoles. Journal of Chemical and Pharmaceutical Research, 7(3), 819-822. [Link]
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Simirgiotis, M. J., Quispe, C., & Areche, C. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules, 27(11), 3593. [Link]
- Bergeron, R. J., & Wiegand, J. (2005). Synthesis of benzonitriles from substituted benzoic acid.
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Faria, J. V., et al. (2021). Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. Molecules, 26(11), 3328. [Link]
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Tratrat, C., et al. (2021). Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation. Antibiotics, 10(7), 817. [Link]
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(2025). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Deriv. Brieflands. [Link]
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Liu, S., et al. (2021). The Experimentalist's Guide to Machine Learning for Small Molecule Design. ACS Medicinal Chemistry Letters, 12(3), 397-408. [Link]
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Martínková, L., et al. (n.d.). Biotransformation by enzymes of the nitrile metabolism. Institute of Microbiology of the Czech Academy of Sciences. [Link]
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Wiessler, M., & Schmahl, D. (1982). Biological activity of benzylating N-nitroso compounds. Models of activated N-nitrosomethylbenzylamine. IARC scientific publications, (41), 473–478. [Link]
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Wikipedia. (n.d.). Enzyme inhibitor. [Link]
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Sharma, G., & Kumar, S. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Future Journal of Pharmaceutical Sciences, 9(1), 35. [Link]
-
ResearchGate. (n.d.). Enzyme Inhibition and Docking Scores of Synthesized Compounds. [Link]
-
Uyanik, A., et al. (2010). Antimicrobial and antifungal activity study of poly substituted benzene derivatives. ResearchGate. [Link]
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Methodological & Application
Application Note: Enzymatic Reduction of 4-Acetylbenzonitrile using Ketoreductase
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For: Researchers, scientists, and drug development professionals.
Introduction
The synthesis of enantiomerically pure chiral alcohols is a cornerstone of modern pharmaceutical and fine chemical manufacturing.[1][2] These molecules serve as critical building blocks for a wide array of active pharmaceutical ingredients (APIs).[1][3] The asymmetric reduction of prochiral ketones to their corresponding chiral alcohols represents one of the most efficient methods to establish the desired stereochemistry.[4] While traditional chemical methods often rely on stoichiometric chiral reagents or expensive heavy metal catalysts, biocatalysis using ketoreductases (KREDs) has emerged as a powerful, green, and sustainable alternative.[1][5] KREDs, also known as alcohol dehydrogenases, are enzymes that catalyze the reduction of ketones and aldehydes to their corresponding alcohols with high stereoselectivity, often under mild reaction conditions.[1][6]
This application note provides a detailed protocol for the enzymatic reduction of 4-acetylbenzonitrile to the chiral (S)-1-(4-cyanophenyl)ethanol, a valuable intermediate in organic synthesis.[7][8][9] We will delve into the mechanistic underpinnings of the ketoreductase-catalyzed reaction, provide a step-by-step experimental guide, and discuss methods for data analysis and troubleshooting. The protocols described herein are designed to be robust and adaptable for various research and development settings.
Biochemical Principle and Mechanism
Ketoreductases belong to the oxidoreductase class of enzymes and facilitate the transfer of a hydride from a nicotinamide cofactor, typically NADPH or NADH, to the carbonyl carbon of the substrate.[1][6] The stereochemical outcome of the reaction is dictated by the specific three-dimensional structure of the enzyme's active site, which orients the substrate in a precise manner relative to the cofactor.[6]
The catalytic cycle involves the binding of the NADPH cofactor to the enzyme, followed by the binding of the 4-acetylbenzonitrile substrate. A hydride is then transferred from the C4 position of the nicotinamide ring of NADPH to the re- or si-face of the ketone's carbonyl carbon.[10][11] A proton is simultaneously transferred from a proton donor in the active site (often a tyrosine residue) to the carbonyl oxygen, yielding the chiral alcohol product.[10] The resulting NADP+ is then released and must be regenerated back to NADPH to sustain the catalytic cycle.[11]
Cofactor Regeneration
The high cost of nicotinamide cofactors necessitates an efficient in situ regeneration system for preparative-scale synthesis.[10] A common and effective method is the substrate-coupled approach, where a sacrificial alcohol, such as isopropanol, is added in excess.[11] The ketoreductase itself can often catalyze the oxidation of isopropanol to acetone, concomitantly reducing NADP+ back to NADPH.[11][12] Alternatively, a second enzyme system, such as glucose and glucose dehydrogenase (GDH), can be employed for cofactor regeneration.[11][12]
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Application Note: A Field-Proven Protocol for the Asymmetric Synthesis of (R)-4-(1-hydroxyethyl)benzonitrile via Biocatalytic Ketone Reduction
Abstract: This document provides a detailed experimental protocol for the enantioselective synthesis of (R)-4-(1-hydroxyethyl)benzonitrile, a valuable chiral building block in pharmaceutical development. The protocol leverages the high selectivity and green chemistry principles of biocatalysis, employing a ketoreductase (KRED) for the asymmetric reduction of the prochiral ketone, 4-acetylbenzonitrile. This guide is designed for researchers, chemists, and process development scientists, offering a robust, scalable, and highly reproducible methodology complete with mechanistic insights, step-by-step instructions, and analytical validation procedures.
Introduction and Scientific Principle
Chiral secondary alcohols are critical intermediates in the synthesis of a vast array of pharmaceuticals and biologically active molecules.[1][2] The precise stereochemical control required for their synthesis is paramount, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. This compound is one such key intermediate, whose synthesis demands exceptional enantiomeric purity.
While classical chemical methods like asymmetric hydrogenation or the use of chiral reducing agents can be effective, they often rely on expensive, air-sensitive heavy metal catalysts and may require cryogenic conditions or hazardous reagents.[2] Biocatalysis has emerged as a powerful and sustainable alternative, offering numerous advantages:
-
Exceptional Selectivity: Enzymes operate with exquisite chemo-, regio-, and stereoselectivity, often yielding products with enantiomeric excess (ee) values exceeding 99%.[3][4]
-
Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous media at or near ambient temperature and atmospheric pressure, reducing energy consumption and improving process safety.[4][5]
-
Environmental Sustainability: This "green" approach avoids toxic metal catalysts and harsh organic solvents, minimizing environmental impact.[4][6]
The core of this protocol is the asymmetric reduction of 4-acetylbenzonitrile catalyzed by a ketoreductase (KRED). These enzymes belong to the alcohol dehydrogenase (ADH) family and utilize a nicotinamide cofactor, typically NADPH or NADH, as the hydride source for the reduction of the carbonyl group.[2][7] Due to the high cost of these cofactors, an in situ regeneration system is essential for a practical and economical process.[2] This protocol employs a widely used and highly efficient system pairing the KRED with a glucose dehydrogenase (GDH) enzyme. GDH oxidizes D-glucose to D-glucono-1,5-lactone, concurrently reducing the oxidized cofactor (NADP⁺) back to its active form (NADPH), allowing the primary reduction reaction to proceed with only a catalytic amount of the expensive cofactor.[8]
Reaction Pathway and Cofactor Regeneration
The overall transformation is a coupled-enzyme system, as illustrated below. The KRED performs the target asymmetric reduction, while the GDH continuously regenerates the necessary NADPH cofactor.
Caption: Coupled-enzyme system for asymmetric ketone reduction.
Materials and Equipment
Reagents and Consumables
| Reagent | Grade | Supplier (Example) | Notes |
| 4-Acetylbenzonitrile (>99%) | Reagent | Sigma-Aldrich (154393) | Starting material (substrate). |
| Ketoreductase (KRED) | Enzyme | Codexis, Inc. or equivalent | Select an R-selective KRED. |
| Glucose Dehydrogenase (GDH) | Enzyme | Amano Enzyme or equivalent | For cofactor regeneration. |
| NADP⁺ Sodium Salt | >98% | Sigma-Aldrich | Cofactor. |
| D-Glucose | ACS Grade | Fisher Scientific | Co-substrate for regeneration. |
| Potassium Phosphate Buffer | 1.0 M solution, pH 7.0 | - | Prepare in-house. |
| Ethyl Acetate (EtOAc) | HPLC Grade | - | For extraction. |
| Brine (Saturated NaCl) | - | - | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | - | For drying organic layer. |
| This compound | >98%, >99% ee | - | Analytical standard. |
| (S)-4-(1-hydroxyethyl)benzonitrile | >98%, >99% ee | - | Analytical standard. |
| HPLC Grade Solvents | Hexane, Isopropanol | - | For chiral HPLC analysis. |
Equipment
-
Jacketed glass reactor with overhead stirrer, temperature probe, and pH probe.
-
Thermostatic water bath or circulator.
-
pH meter.
-
Analytical balance.
-
Magnetic stir plate.
-
Separatory funnel.
-
Rotary evaporator.
-
Flash column chromatography system (optional, for purification).
-
High-Performance Liquid Chromatography (HPLC) system with a chiral column.
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale synthesis. Adjust quantities proportionally for different scales.
Workflow Overview
Caption: Step-by-step experimental workflow for biocatalytic synthesis.
Step 1: Reaction Setup and Buffer Preparation
-
Prepare Buffer: In a 250 mL beaker, prepare 100 mL of 100 mM Potassium Phosphate buffer by diluting the 1.0 M stock solution with deionized water. Adjust the pH to 7.0 using dilute H₃PO₄ or KOH as needed.
-
Reactor Setup: Add the 100 mL of pH 7.0 buffer to a 250 mL jacketed glass reactor. Set the circulator to maintain an internal temperature of 30°C.
-
Reagent Addition: With gentle stirring, add D-glucose (2.16 g, 12 mmol, 1.2 eq.) and NADP⁺ sodium salt (38.3 mg, 0.05 mmol, 0.005 eq.) to the buffer. Stir until all solids are completely dissolved. The use of a slight excess of the glucose co-substrate ensures the cofactor regeneration system does not become the rate-limiting step.[8]
Step 2: Biocatalytic Reduction
-
Enzyme Addition: Add the Glucose Dehydrogenase (GDH, e.g., 20 mg) and the selected R-selective Ketoreductase (KRED, e.g., 20 mg) to the reactor. Allow the enzymes to dissolve for 10-15 minutes. Note: Optimal enzyme loadings should be determined empirically for new enzyme preparations.
-
Substrate Addition: In a separate vial, dissolve 4-acetylbenzonitrile (1.45 g, 10 mmol, 1.0 eq.) in 2 mL of a water-miscible co-solvent like DMSO or isopropanol. This is necessary to prevent poor substrate solubility in the aqueous buffer from limiting the reaction rate.[8]
-
Initiate Reaction: Add the substrate solution to the reactor dropwise over 5 minutes. Begin monitoring the reaction time. Maintain the internal temperature at 30°C and the pH at 7.0. If the pH drops due to the formation of gluconic acid, add 1 M KOH solution dropwise to maintain the setpoint.
-
Reaction Monitoring: Monitor the conversion of the starting material by taking small aliquots (e.g., 100 µL) every 2-4 hours. Quench the aliquot with an equal volume of acetonitrile, centrifuge to pellet the enzyme, and analyze the supernatant by TLC or HPLC. The reaction is typically complete within 12-24 hours.
Step 3: Work-up and Product Isolation
-
Quench Reaction: Once the reaction has reached completion (>99% conversion), stop the stirring and add an equal volume of ethyl acetate (100 mL) to the reactor. Stir vigorously for 15 minutes to extract the product and quench the enzymatic activity.
-
Separate Layers: Transfer the entire mixture to a 500 mL separatory funnel. Allow the layers to separate. The aqueous layer contains the buffer salts, residual glucose, and denatured enzymes. The organic layer contains the desired chiral alcohol product.
-
Extract and Wash: Drain the lower aqueous layer. Re-extract the aqueous layer with an additional 50 mL of ethyl acetate to maximize recovery. Combine the organic layers.
-
Brine Wash: Wash the combined organic layers with 50 mL of saturated brine solution to remove residual water and water-soluble impurities.
-
Dry and Concentrate: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate using a rotary evaporator under reduced pressure to yield the crude product as an oil or solid.
Step 4: Analysis and Characterization
-
Yield Determination: Calculate the isolated yield of the crude product. For higher purity, the product can be purified via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
Enantiomeric Excess (ee) Determination: The most critical analysis is the determination of enantiomeric excess. This is performed by chiral HPLC.
-
Column: Chiralcel OD-H or equivalent.
-
Mobile Phase: Typically an isocratic mixture of Hexane and Isopropanol (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Procedure: Dissolve a small sample of the product in the mobile phase. Inject onto the column and record the chromatogram. Compare the retention times with authentic racemic and enantiopure standards to identify the (R) and (S) peaks and calculate the enantiomeric excess using the formula: ee (%) = [Area(R) - Area(S)] / [Area(R) + Area(S)] x 100. A successful synthesis should yield an ee of >99%.
-
Expected Results and Troubleshooting
| Parameter | Expected Value | Notes |
| Reaction Time | 12 - 24 hours | Varies with enzyme activity and substrate concentration. |
| Conversion | > 99% | Monitored by HPLC or TLC. |
| Isolated Yield | 85 - 95% | After extraction and concentration. |
| Enantiomeric Excess (ee) | > 99% for (R)-enantiomer | Determined by Chiral HPLC. |
| Product Appearance | Colorless oil or off-white solid | [2] |
Troubleshooting:
-
Low Conversion: May be caused by inactive enzyme, incorrect pH or temperature, or insufficient cofactor regeneration. Verify the activity of all biological reagents and ensure reaction parameters are maintained.
-
Low Enantioselectivity: This indicates a problem with the chosen KRED. Ensure an R-selective enzyme was used. Contamination can also be a factor.
-
Emulsion during Extraction: Protein precipitation can cause emulsions. Centrifugation or the addition of more brine can help break the emulsion.
Safety Precautions
-
4-Acetylbenzonitrile: Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation.[9] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Organic Solvents (Ethyl Acetate, Hexane, Isopropanol): Flammable liquids. Handle away from ignition sources.
-
Standard laboratory safety practices should be followed at all times.
References
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Bageda, D. B., & Danbature, W. L. (2017). Highly Enantioselective Production of Chiral Secondary Alcohols Using Lactobacillus paracasei BD101 as a New Whole Cell Biocatalyst and Evaluation of Their Antimicrobial Effects. Helvetica Chimica Acta. [Link]
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Pharmaceutical Technology. (2006). Asymmetric Routes to Chiral Secondary Alcohols. Pharmaceutical Technology, Volume 30, Issue 8. [Link]
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Nakamura, K. (2003). Chiral synthesis of secondary alcohols using Geotrichum candidum. Journal of Molecular Catalysis B: Enzymatic. [Link]
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Gotor-Fernández, V., & Gotor, V. (2021). Stereoselective Synthesis of Chiral Molecules. Encyclopedia.pub. [Link]
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Patti, A., & Sanfilippo, C. (2020). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. Molecules. [Link]
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Contente, M. L., et al. (2018). Biocatalytic Approach to Chiral β-Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Mediated Reduction of α-Nitroketones. Molecules. [Link]
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Chemical Synthesis Database. (n.d.). 4-(1-hydroxy-1-methylethyl)benzonitrile. Chemical Synthesis Database. [Link]
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Patti, A., & Sanfilippo, C. (2020). Breaking Molecular Symmetry through Biocatalytic Reactions to Gain Access to Valuable Chiral Synthons. Symmetry. [Link]
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Zhang, R., et al. (2020). Green and scalable synthesis of chiral aromatic alcohols through an efficient biocatalytic system. Microbial Biotechnology. [Link]
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de Carvalho, J. S., et al. (2023). Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry. RSC Advances. [Link]
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Ni, Y., et al. (2018). Ketoreductase Catalyzed Stereoselective Bioreduction of -Nitro Ketones. ResearchGate. [Link]
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Practical Biocatalytic Synthesis of Aromatic Nitriles. (2021). Chem. [Link]
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PrepChem. (n.d.). Synthesis of 4-[5-(1-Hydroxyethyl)-2-furyl]benzonitrile. PrepChem.com. [Link]
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Ni, Y., & Xu, J.-H. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology. [Link]
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Pollard, D. J., & Truppo, M. D. (2012). Practical chiral alcohol manufacture using ketoreductases. ResearchGate. [Link]
-
Ni, Y., & Xu, J.-H. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. PMC - NIH. [Link]
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Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. (2015). RSC Advances. [Link]
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Ni, Y., & Xu, J.-H. (2022). (PDF) Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. ResearchGate. [Link]
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PubChemLite. (n.d.). 4-fluoro-3-(1-hydroxyethyl)benzonitrile (C9H8FNO). PubChemLite. [Link]
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PubChem. (n.d.). 4-(1-Hydroxyethyl)benzonitrile. PubChem. [Link]
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Application Note & Protocols: Advanced Methods for the Chiral Resolution of Racemic 4-(1-hydroxyethyl)benzonitrile
Abstract
The enantiomers of 4-(1-hydroxyethyl)benzonitrile are valuable chiral building blocks in the synthesis of pharmaceuticals and fine chemicals. The production of this compound typically yields a racemic mixture, necessitating a robust and efficient resolution strategy to isolate the desired single enantiomer. This guide provides an in-depth analysis and detailed protocols for two primary industrial methods for chiral resolution: Enzymatic Kinetic Resolution (EKR) via lipase-catalyzed transesterification and classical resolution through the crystallization of diastereomeric derivatives. The document explains the underlying scientific principles, offers step-by-step experimental procedures, and discusses critical parameters for process optimization and validation, tailored for researchers, chemists, and drug development professionals.
Introduction: The Significance of Chirality
Chiral secondary alcohols are critical intermediates in the pharmaceutical industry.[1] The distinct three-dimensional arrangement of enantiomers often leads to significantly different biological activities, where one enantiomer may be therapeutically active while the other could be inactive or even toxic. Consequently, the ability to efficiently separate racemic mixtures—a 50:50 mixture of two enantiomers—is a cornerstone of modern pharmaceutical development.[] 4-(1-hydroxyethyl)benzonitrile serves as a key precursor whose enantiopure forms are essential for constructing more complex chiral molecules. This application note details field-proven methodologies for its effective resolution.
Method 1: Enzymatic Kinetic Resolution (EKR)
Enzymatic Kinetic Resolution (EKR) is a powerful technique that leverages the stereoselectivity of enzymes, most commonly lipases, to differentiate between enantiomers.[3] The process does not separate the enantiomers directly but rather converts one enantiomer into a different compound at a much faster rate than the other.[3][4] For racemic alcohols, this is typically achieved through selective acylation (transesterification).
Principle of Lipase-Catalyzed Transesterification
Lipases, such as Candida antarctica Lipase B (CAL-B), are widely used for resolving racemic alcohols due to their high enantioselectivity and stability in organic solvents.[3][5] The catalytic mechanism relies on a "catalytic triad" of amino acid residues (typically Serine, Histidine, and Aspartate) within the enzyme's active site.[3][6]
Mechanism Overview:
-
Acyl-Enzyme Formation: The enzyme first reacts with an acyl donor (e.g., vinyl acetate) to form a covalent acyl-enzyme intermediate. This step is generally not enantioselective.
-
Enantioselective Acylation: The racemic alcohol enters the active site. The enzyme's chiral pocket can accommodate one enantiomer (e.g., the R-enantiomer) much more effectively than the other. This preferential binding allows for the rapid transfer of the acyl group to the favored enantiomer, forming an ester.
-
Product Release: The newly formed ester (e.g., (R)-ester) and the unreacted alcohol ((S)-alcohol) are released. Because the reaction rate for one enantiomer is significantly higher (kR >> kS), the process can be stopped at ~50% conversion to yield the product ester and the remaining starting alcohol in high enantiomeric purity.[3]
Sources
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- 6. researchgate.net [researchgate.net]
Topic: Strategic Derivatization of the Secondary Hydroxyl Group of (R)-4-(1-hydroxyethyl)benzonitrile
An Application Note and Protocol from the Office of the Senior Application Scientist
**Abstract
This comprehensive guide provides a detailed exploration of methodologies for the chemical derivatization of the secondary hydroxyl group in (R)-4-(1-hydroxyethyl)benzonitrile. This chiral building block is of significant interest in medicinal chemistry and materials science, and the ability to selectively modify its hydroxyl moiety is crucial for developing novel chemical entities, prodrugs, and functional materials. We present the theoretical underpinnings and detailed, field-tested protocols for three primary classes of derivatization: Esterification , Etherification , and Silylation . Each protocol is designed as a self-validating system, incorporating in-process controls and detailed analytical characterization steps. This document is intended for researchers, medicinal chemists, and process development scientists seeking robust and reproducible methods for alcohol modification.
Introduction: The Strategic Importance of this compound
This compound is a valuable chiral intermediate featuring a secondary alcohol, a nitrile group, and an aromatic ring.[1] Its stereodefined center makes it a critical component in the synthesis of asymmetric molecules, particularly in the pharmaceutical industry. The derivatization of its sole hydroxyl group is a key synthetic strategy employed for several purposes:
-
Prodrug Development: Masking the polar hydroxyl group can enhance lipophilicity, thereby improving membrane permeability and oral bioavailability. The derivative can then be cleaved in vivo to release the active parent molecule.
-
Exploring Structure-Activity Relationships (SAR): Systematically modifying the hydroxyl group allows for the probing of molecular interactions within a biological target, such as a receptor or enzyme active site.
-
Protecting Group Chemistry: In multi-step syntheses, the hydroxyl group often requires protection to prevent unwanted side reactions while other parts of the molecule are being modified.[2]
-
Improving Analytical Characteristics: Derivatization can enhance the volatility or chromatographic behavior of the molecule, facilitating analysis by techniques like Gas Chromatography (GC).[3]
This guide provides the foundational chemistry and actionable protocols to achieve these strategic modifications with high fidelity.
Foundational Principles of Hydroxyl Group Derivatization
The reactivity of the hydroxyl group in this compound is dictated by the nucleophilic character of the oxygen atom. The primary strategies for its derivatization involve reacting this nucleophile with a suitable electrophile to form a new covalent bond, replacing the hydroxyl proton.
Caption: General experimental workflow for derivatization.
Esterification: Formation of an Ester Linkage
Esterification involves the reaction of the alcohol with a carboxylic acid or its more reactive derivative (such as an acyl chloride or anhydride) to form an ester.[4][5] The most common laboratory-scale methods include:
-
Fischer Esterification: An acid-catalyzed equilibrium reaction between the alcohol and a carboxylic acid.[6][7] To drive the reaction to completion, water must be removed, or an excess of one reactant must be used.
-
Acylation with Acyl Chlorides/Anhydrides: A highly efficient and generally irreversible method. The reaction is typically performed in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the HCl or carboxylic acid byproduct.[3][8]
Etherification: Formation of an Ether Linkage
The Williamson ether synthesis is the most prominent method for forming ethers.[9][10] This reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism.[11] The alcohol is first deprotonated with a strong base (e.g., sodium hydride, NaH) to form a potent nucleophile, the alkoxide, which then displaces a halide or other good leaving group from an organohalide.[11][12] For secondary alcohols, it is crucial that the alkylating agent is a primary halide to avoid competing elimination reactions.[9][11]
Silylation: Formation of a Silyl Ether
Silylation is the process of replacing the acidic proton of the hydroxyl group with a silyl group (e.g., trimethylsilyl, TMS; tert-butyldimethylsilyl, TBDMS). Silyl ethers are commonly used as protecting groups due to their ease of formation and selective cleavage under specific conditions (often with a fluoride source).[13] The reaction involves a silyl halide (e.g., TBDMS-Cl) and is typically catalyzed by a Lewis base like 4-dimethylaminopyridine (DMAP) or a hindered base like imidazole.[13][14]
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Protocol 1: Esterification via Acylation (Acetyl Derivative)
This protocol describes the synthesis of (R)-1-(4-cyanophenyl)ethyl acetate using acetyl chloride.
Caption: Esterification of this compound.
Materials and Reagents:
-
This compound (1.0 eq)
-
Acetyl Chloride (1.2 eq)
-
Anhydrous Pyridine (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add anhydrous pyridine (2.0 eq) to the stirred solution.
-
Add acetyl chloride (1.2 eq) dropwise via syringe over 5 minutes. A white precipitate (pyridinium hydrochloride) will form.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Monitor Progress: Check for the disappearance of the starting material by Thin-Layer Chromatography (TLC).
-
Work-up: Quench the reaction by slowly adding 1 M HCl. Transfer the mixture to a separatory funnel.
-
Separate the layers. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure ester.
Protocol 2: Etherification via Williamson Synthesis (Methyl Ether)
This protocol details the synthesis of (R)-4-(1-methoxyethyl)benzonitrile using iodomethane.
Caption: Etherification of this compound.
Materials and Reagents:
-
This compound (1.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Iodomethane (CH₃I) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried flask under an inert atmosphere (N₂ or Ar), add NaH (1.2 eq).
-
Wash the NaH with anhydrous hexanes to remove the mineral oil, decant the hexanes, and dry the NaH under vacuum.
-
Add anhydrous THF to the flask and cool to 0 °C.
-
Dissolve this compound (1.0 eq) in a separate portion of anhydrous THF and add it dropwise to the NaH suspension. Effervescence (H₂ gas) will be observed.
-
Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the alkoxide.
-
Add iodomethane (1.5 eq) dropwise at 0 °C, then allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor Progress: Follow the reaction by TLC.
-
Work-up: Carefully quench the reaction by slowly adding saturated NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 3: Silylation (TBDMS Ether)
This protocol describes the protection of the hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether.
Sources
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Application and Protocol Guide: Synthetic Transformations of the Nitrile Group in (R)-4-(1-hydroxyethyl)benzonitrile
Introduction: The Strategic Importance of the Nitrile Moiety
In the landscape of modern drug discovery and materials science, the nitrile functional group stands out for its remarkable versatility. Its strong electron-withdrawing nature, linear geometry, and ability to participate in a wide array of chemical transformations make it a valuable synthon. (R)-4-(1-hydroxyethyl)benzonitrile, a chiral aromatic nitrile, presents a particularly interesting scaffold, combining the reactive potential of the nitrile with a stereocenter that is crucial for enantioselective interactions with biological targets. This guide provides an in-depth exploration of key reactions involving the nitrile group of this molecule, offering both mechanistic insights and detailed laboratory protocols for its synthetic manipulation. Benzonitrile and its derivatives are pivotal in the manufacturing of pharmaceuticals, dyes, and agrochemicals, underscoring the industrial relevance of these transformations.[1]
Core Synthetic Pathways for Nitrile Functionalization
The nitrile group's carbon-nitrogen triple bond is highly polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack.[2] This inherent reactivity allows for a diverse set of transformations, enabling the conversion of the nitrile into other valuable functional groups. This guide will focus on four principal reaction classes: hydrolysis to carboxylic acids, reduction to primary amines, conversion to ketones via organometallic addition, and transformation into aldehydes.
Hydrolysis: Accessing Carboxylic Acids
The hydrolysis of nitriles is a fundamental transformation that converts the cyano group into a carboxylic acid, proceeding through an amide intermediate.[3][4] This reaction can be effectively catalyzed by either acid or base.[5][6][7]
Mechanistic Overview
-
Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the carbon atom.[8][9][10][11] A water molecule then acts as a nucleophile, attacking the carbon. A series of proton transfers leads to the formation of an amide, which is then further hydrolyzed under the acidic conditions to the corresponding carboxylic acid and an ammonium salt.[5][11][12][13]
-
Base-Catalyzed Hydrolysis: Under basic conditions, the strongly nucleophilic hydroxide ion directly attacks the electrophilic carbon of the nitrile.[2] The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide.[4] Continued heating in the basic solution leads to the hydrolysis of the amide to a carboxylate salt, which upon acidic workup, yields the carboxylic acid.[3]
Data Presentation: Hydrolysis of this compound
| Conditions | Product | Typical Yield | Key Considerations |
| Acidic | (R)-4-(1-hydroxyethyl)benzoic acid | >90% | Potential for dehydration of the secondary alcohol under harsh acidic conditions. |
| Basic | Sodium (R)-4-(1-hydroxyethyl)benzoate | >95% | Milder conditions are less likely to affect the chiral alcohol center. |
Experimental Protocol: Acid-Catalyzed Hydrolysis
Objective: To synthesize (R)-4-(1-hydroxyethyl)benzoic acid from this compound.
Materials:
-
This compound (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Diethyl Ether
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound in a 1:1 mixture of water and concentrated sulfuric acid.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and carefully pour it over crushed ice.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure (R)-4-(1-hydroxyethyl)benzoic acid.
Experimental Workflow: Hydrolysis
Caption: Mechanisms of Acid and Base-Catalyzed Nitrile Hydrolysis.
Reduction: Synthesis of Primary Amines
The reduction of nitriles offers a direct route to primary amines, a functional group of immense importance in pharmaceuticals. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are commonly employed for this transformation.[14][15][16][17]
Mechanistic Overview
The reduction with LiAlH₄ involves the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, forming an imine anion.[2][9] This intermediate undergoes a second hydride addition to yield a dianion, which upon aqueous workup, is protonated to the primary amine.[2][13] Catalytic hydrogenation proceeds by the addition of hydrogen across the carbon-nitrogen triple bond in the presence of a metal catalyst such as Raney nickel, palladium, or platinum.[14]
Data Presentation: Reduction of this compound
| Reducing Agent | Product | Typical Yield | Key Considerations |
| LiAlH₄ | (R)-1-(4-(aminomethyl)phenyl)ethan-1-ol | 85-95% | Highly reactive; requires anhydrous conditions. The secondary alcohol will also be deprotonated. |
| Catalytic Hydrogenation (e.g., Raney Ni, H₂) | (R)-1-(4-(aminomethyl)phenyl)ethan-1-ol | >90% | Milder conditions; potential for catalyst poisoning. |
Experimental Protocol: Reduction with LiAlH₄
Objective: To synthesize (R)-1-(4-(aminomethyl)phenyl)ethan-1-ol from this compound.
Materials:
-
This compound (1.0 eq)
-
Lithium Aluminum Hydride (LiAlH₄) (2.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
15% Sodium Hydroxide Solution (NaOH)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of LiAlH₄ in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% NaOH solution, and then more water (Fieser workup).
-
Filter the resulting precipitate and wash thoroughly with THF.
-
Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude amine.
-
Purify the product by column chromatography if necessary.
Experimental Workflow: Nitrile Reduction
Caption: Pathways for the Reduction of Nitriles to Primary Amines.
Addition of Organometallic Reagents: Ketone Synthesis
The reaction of nitriles with organometallic reagents, such as Grignard or organolithium reagents, provides a powerful method for the synthesis of ketones.[18][19]
Mechanistic Overview
The nucleophilic carbon of the organometallic reagent adds to the electrophilic carbon of the nitrile, forming an imine anion which is stabilized as a magnesium or lithium salt.[19][20] This intermediate is stable and does not react further with the organometallic reagent.[18] Subsequent hydrolysis of the imine salt yields the corresponding ketone.[18][19]
Data Presentation: Reaction with Methylmagnesium Bromide
| Reagent | Product | Typical Yield | Key Considerations |
| CH₃MgBr | (R)-1-(4-(1-hydroxyethyl)phenyl)ethan-1-one | 70-85% | The Grignard reagent will also deprotonate the secondary alcohol. An excess of the Grignard reagent is therefore required. |
Experimental Protocol: Grignard Reaction
Objective: To synthesize (R)-1-(4-(1-hydroxyethyl)phenyl)ethan-1-one from this compound.
Materials:
-
This compound (1.0 eq)
-
Methylmagnesium Bromide (CH₃MgBr) (3.0 M in diethyl ether) (2.5 eq)
-
Anhydrous Diethyl Ether
-
Saturated Ammonium Chloride Solution (NH₄Cl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, dissolve this compound in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the methylmagnesium bromide solution via the dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Cool the reaction mixture back to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude ketone by column chromatography on silica gel.
Reaction Pathway: Grignard Addition to Nitrile
Caption: Synthesis of a Ketone via Grignard Reagent Addition to a Nitrile.
Partial Reduction to Aldehydes: The Stephen Reduction
The Stephen reduction allows for the conversion of a nitrile to an aldehyde using tin(II) chloride (SnCl₂) in the presence of hydrochloric acid (HCl).[21][22][23][24] The reaction proceeds via the formation of an iminium salt intermediate, which is then hydrolyzed to the aldehyde.[21][23] This method is particularly effective for aromatic nitriles.[21]
Mechanistic Overview
The nitrile reacts with HCl to form a salt. Tin(II) chloride then reduces this salt to an aldimine tin chloride precipitate.[21] This intermediate is subsequently hydrolyzed to yield the aldehyde.[21][22][23]
Data Presentation: Stephen Reduction of this compound
| Reagents | Product | Typical Yield | Key Considerations |
| SnCl₂ / HCl | (R)-4-(1-hydroxyethyl)benzaldehyde | 60-75% | The strongly acidic conditions may lead to side reactions involving the secondary alcohol. |
Experimental Protocol: Stephen Reduction
Objective: To synthesize (R)-4-(1-hydroxyethyl)benzaldehyde from this compound.
Materials:
-
This compound (1.0 eq)
-
Anhydrous Tin(II) Chloride (SnCl₂) (2.0 eq)
-
Anhydrous Diethyl Ether
-
Gaseous Hydrogen Chloride (HCl)
-
Deionized Water
Procedure:
-
Suspend anhydrous tin(II) chloride in anhydrous diethyl ether in a flask equipped with a gas inlet tube and a stirrer.
-
Cool the suspension in an ice bath and saturate the mixture with dry hydrogen chloride gas.
-
Add a solution of this compound in anhydrous diethyl ether dropwise to the stirred suspension.
-
Stir the mixture at room temperature for several hours, during which time a precipitate of the aldimine tin chloride complex will form.
-
Isolate the precipitate by filtration and wash with anhydrous diethyl ether.
-
Hydrolyze the precipitate by stirring with water until the solids dissolve.
-
Extract the aqueous solution with diethyl ether.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude aldehyde.
-
Purify the product by distillation or column chromatography.
Logical Flow: Stephen Reduction
Caption: Key Stages of the Stephen Aldehyde Synthesis.
Conclusion
This compound is a valuable chiral building block, and the strategic manipulation of its nitrile group opens a gateway to a wide range of important chemical entities. The protocols and mechanistic discussions provided herein offer a robust framework for researchers in organic synthesis and drug development to effectively utilize this compound in their synthetic endeavors. Careful consideration of the reaction conditions, particularly in relation to the secondary alcohol, is paramount to achieving high yields and purity of the desired products.
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Reactions of Nitriles. (n.d.). Chemistry Steps. Retrieved from [Link]
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Stephen Reaction Mechanism. (n.d.). BYJU'S. Retrieved from [Link]
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Ritter Reaction. (n.d.). NROChemistry. Retrieved from [Link]
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Stephens reduction converts nitriles into A aldehydes class 12 chemistry CBSE. (n.d.). Vedantu. Retrieved from [Link]
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The reaction of a nitrile with an alcohol in the presence of a st... (n.d.). Pearson. Retrieved from [Link]
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Ch20: RLi or RMgX with Nitriles to Ketones. (n.d.). University of Calgary. Retrieved from [Link]
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Stephen Reaction Mechanism: Learn its Reaction Steps and Examples. (n.d.). Testbook. Retrieved from [Link]
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22.8: Nitrile Chemistry. (2020, May 30). LibreTexts Chemistry. Retrieved from [Link]
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20.7 Chemistry of Nitriles. (2023, September 20). OpenStax. Retrieved from [Link]
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From nitriles and esters: (a) By Stephen reaction: Nitriles are reduced t... (2024, December 25). Filo. Retrieved from [Link]
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Nitrile. (n.d.). In Wikipedia. Retrieved from [Link]
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Conversion of nitriles to amides. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
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Ritter Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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20.7: Chemistry of Nitriles. (2025, January 19). LibreTexts Chemistry. Retrieved from [Link]
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Ma, X., Liu, D., Wan, X., & Zhao, J. (2023). Mo(VI)-catalyzed conversion of nitriles to amides with hydrogen peroxide in ethanol. Synthetic Communications, 53(6), 516-525. [Link]
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7.8 Reactions of Nitriles. (n.d.). In Organic Chemistry II. KPU Pressbooks. Retrieved from [Link]
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Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N. (2012). Journal of Chemical Sciences, 124(5), 1025-1032. [Link]
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Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis. (2020). Chemical Science, 11(3), 758-766. [Link]
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21.5. Hydrolysis of nitriles. (n.d.). In Organic Chemistry II. Lumen Learning. Retrieved from [Link]
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Faza, A. G., & Fernandez, M. (2010). Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration Using TFA or AcOH−H2SO4. The Journal of Organic Chemistry, 75(15), 5377-5380. [Link]
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The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (n.d.). Chemistry Steps. Retrieved from [Link]
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Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). (n.d.). Master Organic Chemistry. Retrieved from [Link]
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Preparation of Carboxylic Acids: Hydrolysis of Nitriles. (n.d.). Moodle. Retrieved from [Link]
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Reduction of nitriles. (n.d.). NCERT. Retrieved from [Link]
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Hydrolysis of Nitriles. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]
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Nitrile to Acid - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Hydrolysing nitriles. (n.d.). Chemguide. Retrieved from [Link]
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Preparation of Amines: Reduction of Amides and Nitriles. (2023, April 30). JoVE. Retrieved from [Link]
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Reducing nitriles to primary amines. (n.d.). Chemguide. Retrieved from [Link]
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1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. (2022). Molecules, 27(19), 6543. [Link]
-
1,3-Dipolar cycloaddition of nitrile oxides. II. Reactions with o-quinoid structures. (2025, August 6). Journal of Heterocyclic Chemistry, 16(4), 681-684. [Link]
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1,3-Dipolar cycloaddition. (n.d.). In Wikipedia. Retrieved from [Link]
-
1,3‐Dipolar cycloaddition reaction of nitrile oxides. (n.d.). ResearchGate. Retrieved from [Link]
-
Mechanistic investigation of 1,3-dipolar cycloaddition between bifunctional 2-pyridylselenyl reagents and nitriles including reactions with cyanamides. (2014). CrystEngComm, 16(35), 8267-8275. [Link]
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Amine synthesis by nitrile reduction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis of 4-[5-(1-Hydroxyethyl)-2-furyl]benzonitrile. (n.d.). PrepChem.com. Retrieved from [Link]
-
(R)-3-Fluoro-4-(1-hydroxyethyl)benzonitrile. (n.d.). PubChem. Retrieved from [Link]
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4-(1-Hydroxyethyl)benzonitrile. (n.d.). PubChem. Retrieved from [Link]
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Wang, Y. (2018). Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. Journal of Nanomedicine Research, 7(3), 200-201. [Link]
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Troubleshooting & Optimization
Improving Enantiomeric Excess in the Synthesis of (R)-4-(1-hydroxyethyl)benzonitrile
<Technical Support Center
Introduction
(R)-4-(1-hydroxyethyl)benzonitrile is a crucial chiral intermediate in the synthesis of various pharmaceuticals. The stereochemistry of this molecule is paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). Achieving high enantiomeric excess (ee) is therefore a critical objective in its synthesis. This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the enantioselective synthesis of this compound, primarily focusing on the asymmetric reduction of 4-acetylbenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound with high enantioselectivity?
A1: The most prevalent and effective method is the asymmetric transfer hydrogenation (ATH) of 4-acetylbenzonitrile.[1][2] This reaction typically employs a chiral ruthenium catalyst, such as a Noyori-type catalyst, and a hydrogen donor like a formic acid/triethylamine mixture or isopropanol.[1][2][3]
Q2: Why am I observing a low enantiomeric excess (ee) in my reaction?
A2: Low enantiomeric excess can stem from several factors. Key areas to investigate include the purity of the chiral catalyst and reagents, suboptimal reaction temperature, an inappropriate ratio of formic acid to triethylamine, or catalyst deactivation.[4] Even minor impurities in the starting material or solvents can significantly impact the stereochemical outcome.
Q3: How critical is the ratio of formic acid to triethylamine in the hydrogen donor mixture?
A3: The molar ratio of formic acid to triethylamine is a critical parameter that affects both the reaction rate and the enantioselectivity.[5][6][7] The optimal ratio can be substrate and catalyst-dependent. For ketone reductions with Ru-TsDPEN catalysts, a different ratio from the common azeotropic mixture (5:2) may be beneficial.[7] It is advisable to screen different ratios to find the optimum for your specific conditions.
Q4: Can the choice of solvent affect the enantioselectivity?
A4: Yes, the solvent can influence the conformation of the catalyst-substrate complex and, consequently, the enantioselectivity. While azeotropic formic acid/triethylamine is often used, other solvents or co-solvents can be explored. For instance, using methanol as a cosolvent has been shown to enhance reduction activity in some cases.[5]
Q5: My reaction has stalled, resulting in low conversion and low ee. What could be the cause?
A5: Low conversion and poor enantioselectivity are often linked.[4] This could indicate catalyst deactivation. Potential causes include impurities in the substrate or solvent, exposure to air (for oxygen-sensitive catalysts), or an inappropriate reaction temperature. Ensure all reagents are pure and the reaction is conducted under an inert atmosphere.
Troubleshooting Guide
This guide will help you diagnose and resolve common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Enantiomeric Excess (ee) | 1. Impure Chiral Catalyst: The enantiomeric and chemical purity of the catalyst is crucial. | 1. Verify the ee of the catalyst ligand (e.g., TsDPEN) by chiral HPLC. Recrystallize if necessary. Ensure the ruthenium precursor is of high purity. |
| 2. Suboptimal Formic Acid/Triethylamine Ratio: The ratio impacts the pH and the nature of the active catalytic species.[5][7] | 2. Screen a range of formic acid to triethylamine ratios (e.g., 1:1, 2:1, 5:2) to find the optimal balance for rate and enantioselectivity. | |
| 3. Incorrect Reaction Temperature: Temperature affects the flexibility of the transition state. | 3. Perform the reaction at a lower temperature to enhance selectivity. A temperature screen is recommended. | |
| 4. Presence of Water or Other Impurities: Water can hydrolyze the catalyst or interfere with the reaction mechanism. | 4. Use anhydrous solvents and reagents. Ensure the substrate (4-acetylbenzonitrile) is pure. | |
| Low Yield/Incomplete Conversion | 1. Catalyst Deactivation: The catalyst may be poisoned by impurities or degrade over time. | 1. Ensure the reaction is carried out under a strictly inert atmosphere (e.g., nitrogen or argon). Purify the substrate and solvents to remove potential catalyst poisons. |
| 2. Insufficient Reaction Time: The reaction may not have reached completion. | 2. Monitor the reaction progress by TLC or GC/HPLC. Extend the reaction time if necessary. | |
| 3. Suboptimal Temperature: The reaction may be too slow at the current temperature. | 3. While lower temperatures often favor enantioselectivity, a balance must be struck to ensure a reasonable reaction rate. Consider a modest increase in temperature if the reaction is too sluggish. | |
| Both Low ee and Low Yield | 1. Fundamental Problem with Reaction Setup: This could be a combination of the factors listed above. | 1. Systematically review the entire experimental protocol. Verify the quality of all reagents and the integrity of the inert atmosphere setup. Run a control reaction with a well-characterized substrate (e.g., acetophenone) to confirm catalyst activity.[4] |
| 2. Incorrect Catalyst Loading: Too little catalyst will result in a slow reaction, while too much can sometimes lead to side reactions. | 2. Optimize the catalyst loading (S/C ratio). Typical loadings for Noyori-type catalysts are in the range of 0.1 to 1 mol%.[8] |
Experimental Protocols
Protocol: Asymmetric Transfer Hydrogenation of 4-Acetylbenzonitrile
This protocol is a general guideline. Optimization of specific parameters may be required.
Materials:
-
4-Acetylbenzonitrile
-
[RuCl(p-cymene)((S,S)-TsDPEN)] or a similar Noyori-type catalyst
-
Formic Acid (HCOOH), high purity
-
Triethylamine (NEt3), freshly distilled
-
Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)
-
Standard glassware for inert atmosphere chemistry
Procedure:
-
Catalyst Preparation (if not pre-formed): Prepare the active catalyst in situ according to established literature procedures.
-
Reaction Setup: To an oven-dried flask under an inert atmosphere (N2 or Ar), add the chiral ruthenium catalyst (e.g., 0.5 mol%).
-
Reagent Addition: Add the anhydrous solvent, followed by 4-acetylbenzonitrile.
-
Hydrogen Donor Preparation: In a separate flask, prepare the formic acid/triethylamine mixture by slowly adding formic acid to triethylamine at 0 °C with stirring.
-
Reaction Initiation: Add the freshly prepared formic acid/triethylamine mixture to the reaction flask.
-
Reaction Monitoring: Stir the reaction at the desired temperature and monitor its progress by TLC or GC.
-
Work-up: Once the reaction is complete, quench the reaction with water or a saturated NaHCO3 solution. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Analysis: Determine the enantiomeric excess of the purified this compound by chiral HPLC or GC.
Visualization of Key Concepts
Reaction Mechanism
The following diagram illustrates the generally accepted mechanism for the asymmetric transfer hydrogenation of a ketone using a Noyori-type catalyst and a formic acid/triethylamine hydrogen source.
Caption: Catalytic cycle for asymmetric transfer hydrogenation.
Troubleshooting Workflow
This flowchart provides a logical path for diagnosing and resolving issues with low enantiomeric excess.
Caption: Troubleshooting flowchart for low enantiomeric excess.
Post-Synthesis Purification to Enhance Enantiomeric Excess
In cases where the enantiomeric excess after the reaction is still below the desired specification, a post-synthesis enantioenrichment step can be employed.
-
Recrystallization: If the product is crystalline, it may be possible to enrich the desired enantiomer through selective crystallization. This process is highly dependent on the phase diagram of the enantiomeric mixture.[9]
-
Chiral Chromatography: Preparative chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) can be used to separate the enantiomers, yielding a product with very high enantiomeric purity.[]
-
Diastereomeric Resolution: The chiral alcohol can be reacted with a chiral resolving agent (e.g., mandelic acid) to form diastereomers, which can then be separated by conventional chromatography or crystallization, followed by the removal of the chiral auxiliary.[11]
References
Sources
- 1. kanto.co.jp [kanto.co.jp]
- 2. Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Varying the ratio of formic acid to triethylamine impacts on asymmetric transfer hydrogenation of ketones - The University of Liverpool Repository [livrepository.liverpool.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Common byproducts in the reduction of 4-acetylbenzonitrile and their removal
Welcome to the technical support center for the synthesis and purification of 4-(1-hydroxyethyl)benzonitrile via the reduction of 4-acetylbenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during this synthetic transformation. Our goal is to provide you with the expertise and practical insights necessary to ensure the success and efficiency of your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the reduction of 4-acetylbenzonitrile and the subsequent purification of the desired product, 4-(1-hydroxyethyl)benzonitrile.
Problem 1: Incomplete reaction - starting material remains.
Symptom: TLC analysis of the crude reaction mixture shows a significant spot corresponding to the starting material, 4-acetylbenzonitrile.
Possible Causes:
-
Insufficient reducing agent: The stoichiometry of the reducing agent to the ketone is critical. For sodium borohydride (NaBH₄), although theoretically one mole can reduce four moles of a ketone, in practice, some of the reagent may be consumed by reaction with the solvent, especially if protic solvents like methanol or ethanol are used.[1]
-
Low reaction temperature: While some reductions are performed at low temperatures to control selectivity, the reaction rate might be too slow, leading to incomplete conversion within the allotted time.
-
Deactivated reducing agent: Sodium borohydride can degrade over time, especially if not stored in a dry environment.
Solutions:
-
Increase the amount of reducing agent: Add an additional portion of the reducing agent (e.g., 0.25-0.5 equivalents of NaBH₄) and continue to monitor the reaction by TLC.
-
Adjust the reaction temperature: If the reaction is being conducted at a low temperature (e.g., 0 °C), allow it to warm to room temperature and monitor its progress.
-
Use fresh reducing agent: Ensure that the sodium borohydride used is fresh and has been stored properly under anhydrous conditions.
Problem 2: Presence of an unexpected, more polar byproduct.
Symptom: TLC analysis reveals a byproduct that is more polar than the desired alcohol product, often streaking on the TLC plate.
Possible Cause:
-
Hydrolysis of the nitrile group: During the workup, especially if harsh acidic or basic conditions are employed, the nitrile group can be hydrolyzed to a carboxylic acid (4-acetylbenzoic acid or 4-(1-hydroxyethyl)benzoic acid) or an amide.[2][3][4][5]
Solutions:
-
Neutralize the workup conditions: Use a milder quenching agent like a saturated aqueous solution of ammonium chloride (NH₄Cl) instead of strong acids.
-
Control the pH: If an acidic or basic wash is necessary, perform it quickly at low temperatures to minimize the contact time and the risk of hydrolysis.
-
Purification: The acidic byproduct can be removed by washing the organic layer with a mild base like a saturated sodium bicarbonate (NaHCO₃) solution during the extraction process.
Problem 3: Formation of a less polar byproduct (in catalytic hydrogenation).
Symptom: GC-MS or NMR analysis of the product from catalytic hydrogenation indicates the presence of toluene.
Possible Cause:
-
Hydrogenolysis: In catalytic hydrogenation, particularly with palladium on carbon (Pd/C) as the catalyst, the benzylamine intermediate can undergo hydrogenolysis, cleaving the C-N bond to form toluene.[6][7]
Solutions:
-
Optimize catalyst and conditions: Consider using a different catalyst, such as Raney nickel, which may be less prone to causing hydrogenolysis. Optimizing reaction conditions like temperature and pressure can also influence selectivity.
-
Monitor reaction time: Over-hydrogenation can lead to increased hydrogenolysis. Monitor the reaction closely and stop it once the starting material is consumed.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the NaBH₄ reduction of 4-acetylbenzonitrile?
The most frequently encountered byproducts are:
-
Unreacted 4-acetylbenzonitrile: Due to incomplete reaction.
-
Borate esters: Formed from the reaction of borohydride with the alcohol product and solvent. These are typically hydrolyzed during aqueous workup.[8]
-
4-(1-hydroxyethyl)benzoic acid or its amide: Resulting from the hydrolysis of the nitrile group during workup.[2][3][4]
Q2: How can I effectively remove unreacted 4-acetylbenzonitrile from the product?
The polarity difference between the starting ketone and the product alcohol allows for efficient separation using column chromatography. 4-(1-hydroxyethyl)benzonitrile is more polar and will have a lower Rf value on a silica gel TLC plate compared to 4-acetylbenzonitrile. A solvent system such as a mixture of ethyl acetate and hexanes can be used to achieve good separation on a silica gel column.[9][10]
Q3: My product is an oil, but the literature reports it as a solid. What could be the issue?
The presence of impurities, such as residual solvent or any of the byproducts mentioned above, can lower the melting point of the product, causing it to appear as an oil. Rigorous purification, for instance, by column chromatography followed by recrystallization from an appropriate solvent system, should yield the solid product.
Q4: Can the nitrile group be reduced by NaBH₄?
Under normal conditions (e.g., in methanol or ethanol at room temperature), NaBH₄ is a mild reducing agent that selectively reduces aldehydes and ketones and does not typically reduce nitriles, esters, or amides.[11][12][13][14] However, with more potent reducing agents like lithium aluminum hydride (LiAlH₄), the nitrile group would be reduced to a primary amine.[3]
Experimental Protocol: Sodium Borohydride Reduction of 4-Acetylbenzonitrile
This protocol provides a step-by-step method for the reduction of 4-acetylbenzonitrile to 4-(1-hydroxyethyl)benzonitrile.
Materials:
-
4-Acetylbenzonitrile
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
TLC plates (silica gel)
-
Developing solvent (e.g., 30% ethyl acetate in hexanes)
-
UV lamp
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-acetylbenzonitrile (1.0 eq) in methanol (10 mL per gram of starting material). Cool the solution in an ice bath to 0 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.2 eq) to the cooled solution in portions. Effervescence (hydrogen gas evolution) may be observed.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by TLC.[1] To do this, take a small aliquot of the reaction mixture and spot it on a TLC plate alongside a spot of the starting material. Develop the plate in the chosen eluent and visualize under a UV lamp. The reaction is complete when the spot corresponding to the starting material has disappeared.
-
Quenching the Reaction: Once the reaction is complete, slowly add deionized water to quench the excess NaBH₄. Then, carefully add 1 M HCl to neutralize the mixture and decompose the borate esters.
-
Extraction: Remove the methanol under reduced pressure. Add ethyl acetate to the aqueous residue and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with deionized water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4-(1-hydroxyethyl)benzonitrile.[9]
Visualizing the Process
Reaction Pathway and Potential Byproducts
Caption: Key transformations in the reduction of 4-acetylbenzonitrile.
Troubleshooting Logic
Caption: A decision tree for troubleshooting the reduction reaction.
References
-
Chemistry LibreTexts. (2020, July 1). 21.5: Hydrolysis of nitriles. [Link]
-
Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. [Link]
-
Chemistry Steps. Reactions of Nitriles. [Link]
-
Chemistry LibreTexts. (2021, August 16). 2: Reduction of Organic Compounds (Experiment). [Link]
-
KPU Pressbooks. 7.8 Reactions of Nitriles – Organic Chemistry II. [Link]
-
Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
-
Organic Chemistry Tutor. Hydrolysis of Nitriles. [Link]
-
JoVE. (2025, May 22). Video: Nitriles to Carboxylic Acids: Hydrolysis. [Link]
-
The Royal Society of Chemistry. Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. [Link]
-
Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. [Link]
-
Quora. (2021, September 28). Which acid derivative can be reduced by NaBH4, and what is the product of that reaction?[Link]
-
ResearchGate. (2019, March 27). (PDF) The hydrogenation of benzonitrile over supported Pd catalysts: kinetic and mechanistic insight. [Link]
-
ResearchGate. Reaction pathways associated with the hydrogenation of benzonitrile...[Link]
-
ResearchGate. (2017, July 23). How can I purify impure benzonitrile?[Link]
-
Thin Layer Chromatography. [Link]
-
Research and Reviews. (2022, June 2). Column Chromatography and its Methods in Separation for Constituents. [Link]
- Google Patents. US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.
-
Common Organic Chemistry. Sodium Borohydride. [Link]
-
Reddit. (2018, August 7). What are the byproducts of reduction with borohydride?[Link]
Sources
- 1. rsc.org [rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. www1.chem.umn.edu [www1.chem.umn.edu]
- 10. rroij.com [rroij.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. quora.com [quora.com]
- 14. Sodium Borohydride [commonorganicchemistry.com]
Troubleshooting low yield in the synthesis of (R)-4-(1-hydroxyethyl)benzonitrile
Technical Support Center: Synthesis of (R)-4-(1-hydroxyethyl)benzonitrile
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of this compound. This guide is designed to provide in-depth troubleshooting advice and practical, field-proven protocols to help you overcome common challenges, particularly low reaction yield and insufficient enantioselectivity. We will focus on the widely employed method of asymmetric transfer hydrogenation (ATH) of 4-acetylbenzonitrile.
Frequently Asked Questions (FAQs) - Quick Troubleshooting
Q1: My reaction yield is very low, but the TLC/HPLC analysis shows complete consumption of the starting material, 4-acetylbenzonitrile. What is the likely issue?
A1: This scenario often points to product degradation or loss during the work-up and purification stages. The benzylic alcohol product can be sensitive to harsh acidic or basic conditions. Additionally, its polarity can sometimes lead to challenges during chromatographic purification, such as streaking or irreversible adsorption on silica gel. Re-evaluate your work-up procedure for pH control and consider alternative purification strategies.
Q2: My reaction has stalled, with a significant amount of starting material remaining even after extended reaction time. What should I investigate first?
A2: The primary suspect is catalyst deactivation. This can be caused by impurities in the substrate, solvent, or hydrogen donor (e.g., water in isopropanol or formic acid). Ensure all reagents are of appropriate purity and that solvents are anhydrous. Another possibility is sub-optimal temperature; some ATH reactions require gentle heating to proceed at a reasonable rate.
Q3: The chemical yield is high, but the enantiomeric excess (ee%) is poor. How can I improve stereoselectivity?
A3: Poor enantioselectivity is often linked to a competing, non-catalyzed background reduction or reaction conditions that are not optimal for the chiral catalyst.[1] Key factors to control are:
-
Temperature: Lowering the reaction temperature is a common strategy to improve enantioselectivity.[1]
-
Catalyst Loading: Ensure the correct stoichiometric ratio of catalyst to substrate is used.
-
Reaction Time: Excessively long reaction times can sometimes lead to racemization, although this is less common for this specific product.
Q4: Can I use sodium borohydride (NaBH₄) for this reduction?
A4: Standard sodium borohydride is an achiral reducing agent and will produce a racemic mixture (a 50:50 mix of R and S enantiomers) of 4-(1-hydroxyethyl)benzonitrile.[2] To achieve the desired (R)-enantiomer, you must use a chiral reducing agent or, more commonly, a catalytic system featuring a chiral ligand.[3][4]
In-Depth Troubleshooting Guides
This section provides a more detailed analysis of potential issues organized by the stage of the synthesis.
Guide 1: Issues with Reagents and Reaction Setup
Question: I've set up the reaction according to a literature procedure, but it's sluggish or fails completely. I suspect a reagent issue. What are the common culprits?
Answer: The success of an asymmetric transfer hydrogenation is highly dependent on the quality and purity of every component. Here is a checklist of potential issues:
-
Catalyst Integrity: Chiral Ruthenium complexes, such as those derived from TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), are often pre-catalysts that activate in situ.
-
Causality: These catalysts can be sensitive to air and moisture. Improper storage or handling can lead to oxidation or hydrolysis, rendering them inactive.
-
Solution: Purchase high-purity catalysts from reputable suppliers and store them under an inert atmosphere (Argon or Nitrogen) as recommended. Handle them quickly in a glovebox or glovebag if possible.
-
-
Purity of the Hydrogen Donor: The choice of hydrogen donor is critical. Common options are a formic acid/triethylamine (HCOOH/NEt₃) mixture or isopropanol.
-
Causality: Water is a known inhibitor for many Ru-based ATH catalysts.[1] Commercial grades of formic acid and isopropanol can contain significant amounts of water.
-
Solution: Use anhydrous solvents and reagents. Isopropanol should be distilled over a drying agent (e.g., magnesium sulfate) if its water content is uncertain.
-
-
Substrate Purity (4-Acetylbenzonitrile):
-
Causality: Impurities in the starting ketone can sometimes act as catalyst poisons. While less common for this specific substrate, it's a possibility.
-
Solution: Ensure the 4-acetylbenzonitrile is of high purity (>98%). If in doubt, recrystallization may be necessary.
-
Guide 2: Optimizing Reaction Conditions
Question: My reaction is giving me a mixture of starting material and product with low enantioselectivity. How do I optimize the conditions to drive the reaction to completion with high stereocontrol?
Answer: Balancing reaction rate, yield, and enantioselectivity requires careful optimization of several parameters.
Caption: Troubleshooting Decision Tree for Low Yield.
| Parameter | Typical Range | Effect of Increasing | Effect of Decreasing | Troubleshooting Tip |
| Temperature | 10°C - 50°C | ↑ Rate, ↓ Enantioselectivity | ↓ Rate, ↑ Enantioselectivity | Start at room temperature (25°C). Lower the temperature if ee% is low; slightly increase it if the reaction is too slow.[1] |
| Catalyst Loading | 0.1 - 1.0 mol% | ↑ Rate, ↑ Cost | ↓ Rate, ↓ Cost | Insufficient catalyst can lead to an incomplete reaction. Start with 0.5 mol% and adjust as needed. |
| Concentration | 0.1 - 1.0 M | ↑ Rate | ↓ Rate | Very high concentrations can sometimes lead to solubility issues or side reactions. 0.5 M is a good starting point. |
Guide 3: Post-Reaction Work-up and Purification
Question: I've confirmed by NMR that my crude product has a high yield, but I'm losing most of it during column chromatography. What's going wrong?
Answer: The hydroxyl and nitrile functionalities make this compound a polar molecule. This can cause problems during silica gel chromatography.
-
Irreversible Adsorption:
-
Causality: The slightly acidic nature of standard silica gel can lead to strong, sometimes irreversible, binding of the alcohol product. This is exacerbated if the product is not eluted quickly.
-
Solution:
-
Deactivate the Silica: Pre-treat your silica gel by slurrying it in the column solvent containing a small amount of a neutralising base, like triethylamine (~0.5-1% by volume).
-
Use a Different Stationary Phase: Consider using neutral alumina or a less polar bonded phase like diol-silica.
-
Solvent Choice: Use a more polar solvent system (e.g., increasing the percentage of ethyl acetate or adding methanol to a hexane/ethyl acetate mixture) to elute the product more quickly.
-
-
-
Product Smearing/Tailing:
-
Causality: Tailing during chromatography leads to poor separation and often results in mixed fractions that are difficult to purify, reducing the isolated yield of the pure product.
-
Solution: The addition of a small amount of a polar modifier like methanol (0.5-1%) to your eluent can often sharpen the peaks and improve separation.
-
-
Recrystallization as an Alternative:
-
If your crude product is of reasonable purity (>90%), recrystallization can be a highly effective alternative to chromatography for achieving high purity and yield.
-
Recommended Solvents: A solvent system like toluene/heptane or ethyl acetate/hexane is often effective. Dissolve the crude product in a minimum amount of the more soluble solvent (toluene or ethyl acetate) at an elevated temperature and then slowly add the anti-solvent (heptane or hexane) until turbidity is observed. Allow it to cool slowly to form crystals.
-
Optimized Protocol: Asymmetric Transfer Hydrogenation
This protocol describes a reliable method for the synthesis of this compound from 4-acetylbenzonitrile using a commercially available Ruthenium catalyst.
Caption: Asymmetric Transfer Hydrogenation of 4-Acetylbenzonitrile.
| Reagent | M.W. | Amount | Moles | Notes |
| 4-Acetylbenzonitrile | 145.16 | 1.45 g | 10.0 mmol | Starting material |
| [(R,R)-TsDPEN]RuCl(p-cymene) | 654.20 | 32.7 mg | 0.05 mmol | Catalyst (0.5 mol%) |
| Formic Acid (HCOOH) | 46.03 | 1.15 g (0.96 mL) | 25.0 mmol | Anhydrous, 2.5 equiv. |
| Triethylamine (NEt₃) | 101.19 | 1.01 g (1.39 mL) | 10.0 mmol | Anhydrous, 1.0 equiv. |
| Dichloromethane (CH₂Cl₂) | 84.93 | 20 mL | - | Anhydrous Solvent |
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-acetylbenzonitrile (1.45 g, 10.0 mmol) and the Ruthenium catalyst (32.7 mg, 0.05 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with Argon or Nitrogen for 5-10 minutes.
-
Solvent Addition: Add anhydrous dichloromethane (20 mL) via syringe. Stir the mixture until all solids are dissolved.
-
Azeotrope Formation: In a separate dry vial, prepare the azeotropic mixture by adding triethylamine (1.39 mL, 10.0 mmol) to formic acid (0.96 mL, 25.0 mmol). Caution: This is an exothermic reaction; add slowly and cool the vial in an ice bath if necessary.
-
Initiation: Add the freshly prepared HCOOH/NEt₃ azeotrope to the reaction flask dropwise over 5 minutes.
-
Reaction Monitoring: Stir the reaction at room temperature (approx. 25°C). Monitor the progress by Thin Layer Chromatography (TLC) or HPLC. The reaction is typically complete within 4-12 hours. (TLC eluent: 3:1 Hexane/Ethyl Acetate).
-
Quenching: Once the starting material is consumed, carefully quench the reaction by adding 20 mL of saturated sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude oil via flash column chromatography (silica gel, gradient elution from 4:1 to 2:1 Hexane/Ethyl Acetate) to yield the pure product as a colorless oil or white solid. Expected Yield: 85-95%. Expected ee%: >98%.
Caption: Step-by-step experimental workflow.
References
-
Wikipedia. (n.d.). Enantioselective ketone reduction. Retrieved January 12, 2026, from [Link]
- Organic Chemistry Portal. (n.d.). Ketone Reduction.
-
New Journal of Chemistry. (2010). Toward preparative resolution of chiral alcohols by an organic chemical method. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Toward preparative resolution of chiral alcohols by an organic chemical method | Request PDF. Retrieved January 12, 2026, from [Link]
- University of Liverpool. (n.d.). Enantioselective Reduction of Ketones. Retrieved January 12, 2026, from a University of Liverpool teaching resource.
-
Organic Chemistry Portal. (n.d.). Alcohol synthesis by carbonyl compound reduction. Retrieved January 12, 2026, from [Link]
-
Chromatography Today. (2020, May 20). Trouble with chiral separations. Retrieved January 12, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 22). The Reduction of Aldehydes and Ketones. Retrieved January 12, 2026, from [Link]
-
Beilstein Journal of Organic Chemistry. (2012). Continuous-flow catalytic asymmetric hydrogenations: Reaction optimization using FTIR inline analysis. Retrieved January 12, 2026, from [Link]
-
PubMed. (2012). Continuous-flow catalytic asymmetric hydrogenations: Reaction optimization using FTIR inline analysis. Retrieved January 12, 2026, from [Link]
-
PubChem. (n.d.). 4-(1-Hydroxyethyl)benzonitrile. Retrieved January 12, 2026, from [Link]
-
PubChem. (n.d.). (R)-3-Fluoro-4-(1-hydroxyethyl)benzonitrile. Retrieved January 12, 2026, from [Link]
-
Queen's University Belfast Research Portal. (2023). Continuous-flow transfer hydrogenation of benzonitrile using formate as a safe and sustainable source of hydrogen. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Continuous-flow setup for benzonitrile transfer hydrogenation. Retrieved January 12, 2026, from [Link]
-
Organic Syntheses. (n.d.). p-NITROBENZONITRILE. Retrieved January 12, 2026, from [Link]
-
PubChem. (n.d.). 4-(2-Hydroxyethyl)benzonitrile. Retrieved January 12, 2026, from [Link]
-
Semantic Scholar. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Retrieved January 12, 2026, from [Link]
-
PubChemLite. (n.d.). 4-fluoro-3-(1-hydroxyethyl)benzonitrile. Retrieved January 12, 2026, from [Link]
Sources
Technical Support Center: Purification of (R)-4-(1-hydroxyethyl)benzonitrile
Introduction
(R)-4-(1-hydroxyethyl)benzonitrile is a chiral aromatic alcohol of significant interest in pharmaceutical and materials science. Achieving high purity of the desired (R)-enantiomer is critical for ensuring the efficacy, safety, and reliability of downstream applications. Column chromatography is a fundamental and widely used technique for this purification.[1] This guide provides a comprehensive resource for researchers, offering a detailed protocol, troubleshooting advice, and answers to frequently asked questions encountered during the purification process. Our focus is on purification from common chemical impurities using standard normal-phase chromatography. The separation of enantiomers, which requires specialized chiral chromatography, is also addressed.
Fundamentals of the Chromatographic Separation
The purification of this compound from a crude reaction mixture relies on the principle of differential partitioning of compounds between a stationary phase and a mobile phase.[2] In normal-phase chromatography, a polar stationary phase (typically silica gel) is used with a less polar mobile phase.[3][4]
-
The Analyte: this compound is a moderately polar molecule due to the presence of a hydroxyl (-OH) group and a nitrile (-CN) group. These polar functional groups allow it to interact with the polar stationary phase.
-
Stationary Phase: Silica gel (SiO₂) is the most common stationary phase for this type of separation.[5] Its surface is covered with polar silanol (Si-OH) groups, which can form hydrogen bonds with the polar groups of the analyte and impurities.
-
Mobile Phase (Eluent): A mixture of non-polar and moderately polar solvents, such as hexane and ethyl acetate, is typically used.[6] The mobile phase flows through the column, carrying the compounds with it.[1]
-
Separation Mechanism: Compounds in the mixture are separated based on their relative affinity for the stationary and mobile phases.
-
More Polar Compounds: Interact strongly with the silica gel and move down the column slowly.
-
Less Polar Compounds: Have a weaker interaction with the silica gel, spend more time in the mobile phase, and move down the column more quickly.[2]
-
By carefully selecting the mobile phase composition, a clean separation between the desired product and less or more polar impurities can be achieved.
Workflow for Purification
Caption: General workflow for column chromatography purification.
Recommended Protocol: Purification on Silica Gel
This protocol outlines a standard procedure for purifying grams of crude this compound from non-enantiomeric impurities.
Step 1: Thin-Layer Chromatography (TLC) Analysis
Before setting up a large column, it is crucial to determine the optimal solvent system using TLC.[1]
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a chamber containing a test solvent system. Start with a mixture like 70:30 Hexane:Ethyl Acetate.
-
Visualize the plate using a UV lamp (for aromatic compounds) and/or a chemical stain (e.g., potassium permanganate, which reacts with the alcohol group).[7]
-
Goal: The ideal solvent system should give the product a Retention Factor (Rf) of 0.25-0.35 . Impurities should be well-separated from the product spot. Adjust the solvent polarity as needed:
-
Rf too low (<0.2): Increase the polarity of the eluent (add more ethyl acetate).
-
Rf too high (>0.5): Decrease the polarity of the eluent (add more hexane).
-
Step 2: Column Preparation (Wet Packing)
-
Select a glass column of appropriate size. A general rule is to use 30-50 g of silica gel for every 1 g of crude material.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[8]
-
In a beaker, prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).[4]
-
Pour the slurry into the column. Tap the column gently to ensure even packing and remove air bubbles.
-
Add more solvent and allow it to drain until the solvent level is just above the top of the silica bed. Do not let the column run dry.
-
Add a protective layer of sand on top of the silica bed.[9]
Step 3: Sample Loading (Dry Loading Recommended)
Dry loading is often preferred for compounds that have limited solubility in the initial eluent, preventing band broadening.[9]
-
Dissolve the crude product (e.g., 1 g) in a minimal amount of a volatile solvent (like dichloromethane).
-
Add 5-10 g of silica gel to this solution.
-
Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[9]
-
Carefully add this powder to the top of the prepared column.
Step 4: Elution and Fraction Collection
-
Carefully add the mobile phase (eluent) to the column.
-
Apply gentle air pressure (if using flash chromatography) to achieve a steady flow rate.[8]
-
Begin collecting fractions in test tubes or flasks.
-
Monitor the separation by collecting small spots from the eluting liquid and running TLC plates on them.
-
Once the desired product begins to elute, collect the fractions containing it. Continue collecting until the product is no longer detected by TLC.
Step 5: Product Isolation
-
Analyze all collected fractions by TLC.
-
Combine the fractions that contain only the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
Troubleshooting Guide
This section addresses common problems encountered during the purification process in a question-and-answer format.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation / Overlapping Spots | 1. Incorrect Solvent System: The polarity difference between your eluent and compounds is not optimal. 2. Column Overloading: Too much sample was loaded for the amount of silica used. 3. Poor Column Packing: Channeling or cracks in the silica bed are causing uneven flow. | 1. Re-optimize on TLC: Test solvent systems with different polarities or even different solvents (e.g., Dichloromethane/Methanol).[10] 2. Reduce Sample Load: Use a larger column or less crude material. A typical ratio is 1:30 to 1:50 crude material to silica gel by weight. 3. Repack the Column: Ensure the silica is packed uniformly without any air bubbles or cracks. |
| Product is Not Eluting from the Column | 1. Solvent is Not Polar Enough: The eluent is too weak to move the polar product off the silica gel.[1] 2. Compound Decomposed on Silica: Some compounds are unstable on acidic silica gel.[10] | 1. Increase Solvent Polarity: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in your mobile phase (gradient elution).[10] If using 100% ethyl acetate is not enough, try a stronger system like Dichloromethane/Methanol. 2. Test for Stability: Spot the compound on a TLC plate, let it sit for an hour, then elute. If a new spot appears or the original vanishes, it's unstable. Consider using a different stationary phase like alumina or deactivated silica gel.[10] |
| Product Elutes Too Quickly (with the solvent front) | 1. Solvent is Too Polar: The eluent is too strong, washing all compounds through without interaction.[4] 2. Sample was Loaded with a Very Polar Solvent: The loading solvent is acting as the eluent, pushing the compound down the column prematurely. | 1. Decrease Solvent Polarity: Use a less polar mobile phase (e.g., increase the hexane percentage). Re-verify your TLC results. 2. Use Dry Loading: Or dissolve the sample in the minimum amount of the initial, non-polar mobile phase for wet loading.[9] |
| Streaking or Tailing of Spots on TLC/Column | 1. Sample is Too Concentrated: Overloaded spots on the TLC plate. 2. Compound is Very Polar or Acidic/Basic: Strong interactions with the silica gel can cause tailing. 3. Incomplete Dissolution: The sample did not fully dissolve when loaded. | 1. Dilute the Sample: Use a more dilute solution for TLC analysis and do not overload the column. 2. Modify the Mobile Phase: Add a small amount (0.5-1%) of acetic acid (for acidic compounds) or triethylamine/ammonia (for basic compounds) to the eluent to suppress ionization and improve peak shape.[10] 3. Ensure Complete Dissolution: Use dry loading or ensure the sample is fully dissolved before wet loading. |
| Low or No Recovery of Product | 1. Compound is Highly Volatile: Product may have evaporated during solvent removal if it has a low boiling point. 2. Fractions are Too Dilute: The product is present but at a concentration too low to be detected by TLC.[10] 3. Irreversible Adsorption/Decomposition: The compound has permanently stuck to or decomposed on the column.[10] | 1. Use Careful Evaporation: Remove solvent at lower temperatures and pressures. 2. Concentrate Fractions: Before running a final TLC, concentrate a few of the fractions you suspect should contain the product.[11] 3. Flush the Column: Flush the column with a very polar solvent (e.g., methanol) to see if any material elutes. Test for compound stability on silica as described above. |
Troubleshooting Flowchart
Caption: A decision tree for troubleshooting common chromatography issues.
Frequently Asked Questions (FAQs)
Q1: Will this procedure separate the (R)- and (S)-enantiomers? No. Standard silica gel is an achiral stationary phase and cannot distinguish between enantiomers. This protocol will purify the racemic mixture (or an enantioenriched mixture) from other chemical impurities. To separate (R)- and (S)-enantiomers, you must use a specialized technique called chiral chromatography, which employs a chiral stationary phase (CSP).[3]
Q2: What are the most common impurities I might encounter? Common impurities depend on the synthetic route but can include unreacted starting materials (e.g., 4-acetylbenzonitrile), reducing agents, and byproducts from side reactions. These are typically less or more polar than the desired alcohol product, making them separable by standard chromatography.
Q3: Can I use a different stationary phase, like alumina? Yes, alumina is another polar stationary phase that can be used.[4] Alumina is slightly basic, which can be advantageous if your compound is sensitive to the acidic nature of silica gel. However, silica gel is generally the first choice for neutral and acidic compounds.[5]
Q4: What is the difference between gravity chromatography and flash chromatography? The principle is the same, but the technique differs. In gravity chromatography, the solvent moves through the column under the force of gravity alone, which can be slow. In flash chromatography, positive pressure (from air or nitrogen) is applied to the top of the column to force the solvent through more quickly, leading to faster and often better separations.[8]
Q5: My purified product looks like an oil, but I expected a solid. What should I do? this compound can exist as a low-melting solid or a thick oil, especially if trace amounts of solvent are still present. Ensure all solvent has been removed under high vacuum. If it remains an oil, its purity should be confirmed by other analytical methods like NMR spectroscopy.
Q6: How do I know when to switch from an isocratic (constant solvent) to a gradient elution? Use isocratic elution if your impurities are well-separated from your product on the TLC plate. Use gradient elution (gradually increasing the mobile phase polarity) if you have multiple impurities with a wide range of polarities. A gradient can quickly wash off non-polar impurities first, then elute your product, and finally wash off very polar impurities, saving time and solvent.[10]
References
- ChemistryViews. (2012).
- University of Rochester, Department of Chemistry.
- Column Chromatography. (n.d.). What are Different Types and How to Select Right Method.
- Columbia University. (n.d.).
- University of Colorado Boulder, Department of Chemistry. (n.d.).
- Phenomenex. (2025).
- Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
- Quora. (2015).
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Reddit. (2022).
- alwsci. (2024).
- Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize.
- ResearchGate. (2016).
- Reich, E., & Schibli, A. (2007). The Mobile Phase. In High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants.
- PubChem. (n.d.). (R)-3-Fluoro-4-(1-hydroxyethyl)benzonitrile.
- ResearchGate. (2016). (PDF)
- Biosynth. (n.d.). This compound.
- Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302.
- PubChemLite. (n.d.). 4-fluoro-3-(1-hydroxyethyl)benzonitrile.
- AOBChem USA. (n.d.). 4-(1-Hydroxyethyl)benzonitrile.
- PubChem. (n.d.). 4-(1-Hydroxyethyl)benzonitrile.
- ResearchGate. (2017). How can I purify impure benzonitrile?.
- The Royal Society of Chemistry. (n.d.).
- Chemistry LibreTexts. (2022). 2.
- Benchchem. (2025). Application Notes and Protocols for the Analysis of 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile.
- ChemScene. (n.d.). 3-Fluoro-4-[(1S)-1-hydroxyethyl]benzonitrile.
- PubChemLite. (n.d.). 4-(2-fluoro-1-hydroxyethyl)benzonitrile.
- PubChem. (n.d.). 3-(1-Hydroxyethyl)benzonitrile.
- MedCrave online. (2018). Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces.
- Google Patents. (2005). US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.
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- 3. drawellanalytical.com [drawellanalytical.com]
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- 11. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Side Reactions in Ketone Reduction with Sodium Borohydride
Welcome to the technical support center for sodium borohydride (NaBH₄) mediated ketone reductions. This guide is designed for researchers, scientists, and professionals in drug development who utilize this fundamental transformation in their synthetic workflows. Here, we move beyond the textbook depiction of this reaction to address the nuanced side reactions and unexpected outcomes that can arise in practice. Our goal is to provide you with the expert insights and actionable troubleshooting strategies necessary to ensure the integrity and success of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the side reactions and selectivity issues encountered during the reduction of ketones using sodium borohydride.
Q1: My reaction is sluggish, and I'm observing incomplete conversion of my starting ketone. What could be the issue?
A1: Several factors can contribute to a sluggish or incomplete reaction. Firstly, the reactivity of the ketone itself plays a significant role. Highly hindered ketones or those with resonance stabilization may react slowly.[1] Secondly, the quality and age of the sodium borohydride are critical. Over time, NaBH₄ can decompose, leading to reduced potency. It is advisable to use freshly opened or properly stored reagent. Lastly, solvent choice is paramount. While protic solvents like methanol or ethanol are commonly used and can activate the carbonyl group through hydrogen bonding, they also react with NaBH₄, consuming the reagent.[2][3] Running the reaction at very low temperatures (e.g., -78 °C) can mitigate this side reaction but may also slow down the desired reduction.[4]
Q2: I have an ester functionality in my molecule. Will sodium borohydride reduce it along with the ketone?
A2: Generally, sodium borohydride is considered a chemoselective reagent that reduces aldehydes and ketones in the presence of less reactive carbonyl groups like esters.[4][5][6] This selectivity stems from the lower electrophilicity of the ester carbonyl due to resonance stabilization.[7] However, this selectivity is not absolute. Under certain conditions, such as elevated temperatures, prolonged reaction times, or with a large excess of NaBH₄, esters can be slowly reduced to the corresponding primary alcohols.[8][9] The NaBH₄-methanol system, particularly when refluxing in THF, has been shown to reduce esters.[8] If complete preservation of the ester is critical, it is recommended to use milder conditions, such as lower temperatures and a stoichiometric amount of NaBH₄.
Q3: My starting material is an α,β-unsaturated ketone. I'm getting a mixture of products, including the saturated alcohol. How can I selectively reduce only the ketone?
A3: The reduction of α,β-unsaturated ketones with NaBH₄ can indeed lead to a mixture of products arising from 1,2-reduction (yielding the allylic alcohol) and 1,4-conjugate reduction (yielding the saturated ketone, which can be further reduced to the saturated alcohol).[4][10] The formation of the saturated alcohol is often the major pathway.[10] To favor the selective 1,2-reduction of the carbonyl group, the Luche reduction conditions are highly effective. This involves the addition of a Lewis acid, most commonly cerium(III) chloride (CeCl₃), to the reaction mixture.[8] The cerium salt coordinates to the carbonyl oxygen, enhancing its electrophilicity and directing the hydride attack to the carbonyl carbon.
Q4: The reduction of my chiral ketone is producing a mixture of diastereomers. How can I improve the diastereoselectivity?
A4: The diastereoselectivity of ketone reductions with sodium borohydride is influenced by several factors, including the steric environment around the carbonyl group, the solvent, and the presence of chelating groups.[11] The Felkin-Ahn model often predicts the major diastereomer based on steric hindrance. However, in substrates with a nearby Lewis basic group (e.g., an α-alkoxy group), chelation control can dictate the stereochemical outcome. The sodium cation can participate in forming a chelated intermediate, influencing the direction of hydride attack.[12][13] Solvent choice can dramatically alter the diastereomeric ratio. For instance, reductions in methanol might favor one diastereomer, while reactions in DMSO or water could favor the other.[11] To improve diastereoselectivity, you can screen different solvents, temperatures, and consider the use of modified borohydride reagents that have greater steric bulk.
Q5: I'm observing gas evolution (bubbling) during my reaction. Is this normal and should I be concerned?
A5: Yes, gas evolution is a common and expected observation, particularly when using protic solvents like methanol or water.[4][14] Sodium borohydride reacts with protic solvents to produce hydrogen gas (H₂).[8][15] This reaction is generally slow at low temperatures but can become more vigorous at room temperature or upon addition of acid.[5][8] While this is a known side reaction that consumes the reagent, it is typically manageable.[4] However, it is a crucial safety consideration. These reactions should always be conducted in a well-ventilated fume hood, and the reaction vessel should not be sealed to avoid pressure buildup. The rate of this hydrolysis is pH-dependent; NaBH₄ is more stable in basic solutions.[8][16]
Section 2: Troubleshooting Guides
This section provides detailed, step-by-step guides to address specific experimental issues.
Guide 1: Issue - Unwanted Reduction of an Ester Group
Symptom: You observe the formation of a primary alcohol corresponding to the reduction of an ester in your molecule, in addition to the desired secondary alcohol from ketone reduction.
Causality Analysis: The inherent difference in reactivity between a ketone and an ester is being overcome. This is likely due to overly forcing reaction conditions. Elevated temperatures increase the kinetic energy of the system, allowing the higher activation energy barrier for ester reduction to be surmounted. A large excess of NaBH₄ can also drive the slower ester reduction to completion over time.
Troubleshooting Protocol:
-
Lower the Reaction Temperature:
-
Action: Perform the reaction at 0 °C or -78 °C (dry ice/acetone bath).[4]
-
Rationale: Reducing the temperature significantly decreases the rate of the less favorable ester reduction while still allowing the more facile ketone reduction to proceed.
-
-
Control Stoichiometry:
-
Action: Use a controlled amount of NaBH₄ (e.g., 1.0-1.5 equivalents relative to the ketone).
-
Rationale: Limiting the amount of the reducing agent ensures that it is consumed by the more reactive ketone before it has a significant opportunity to react with the ester.
-
-
Monitor Reaction Progress:
-
Action: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to carefully monitor the consumption of the starting ketone.
-
Rationale: Quenching the reaction as soon as the starting material is consumed will minimize the reaction time and prevent the subsequent, slower reduction of the ester.
-
-
Solvent Selection:
-
Action: Consider using a mixed solvent system with a less protic co-solvent, such as THF/methanol.[5]
-
Rationale: While a protic solvent is often necessary for reactivity, reducing its proportion can sometimes temper the overall reactivity of the system.
-
Workflow Diagram: Mitigating Ester Reduction
Caption: Luche reduction pathway favoring 1,2-addition.
Section 3: Data and Quantitative Insights
The chemoselectivity of sodium borohydride is highly dependent on the reaction conditions. The following table summarizes the relative reactivity of different carbonyl groups and how conditions can be tuned to achieve selectivity.
| Substrate 1 | Substrate 2 | Conditions | Selectivity | Reference |
| Aldehyde | Ketone | NaBH₄, EtOH/CH₂Cl₂, -78 °C | >95% for aldehyde reduction | [17] |
| Ketone | α,β-Unsaturated Ketone | NaBH₄, CeCl₃, MeOH, -78 °C | Favors 1,2-reduction of unsaturated ketone | [8] |
| Ketone | Ester | NaBH₄, EtOH, 0 °C | High selectivity for ketone reduction | [5] |
| Ester | Amide | NaBH₄, various | No reaction with either under standard conditions | [4][8] |
Table 1: Chemoselectivity in NaBH₄ Reductions.
Section 4: References
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
-
Wikipedia. Sodium borohydride. [Link]
-
Clark, J. (2023). Reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. [Link]
-
LibreTexts Chemistry. (2023). The reduction of Aldehydes and Ketones. [Link]
-
Ward, D. E., & Rhee, C. K. (1989). Chemoselective reductions with sodium borohydride. Canadian Journal of Chemistry. [Link]
-
Ward, D. E., & Rhee, C. K. (1988). Chemoselective Reductions with Sodium Borohydride. Aldehydes vs. Ketones. Synthetic Communications. [Link]
-
Scribd. Chemoselective Reductions With Sodium Borohydride. [Link]
-
Caron, S., et al. (2006). Diastereoselectivities in Reductions of α-Alkoxy Ketones Are Not Always Correlated to Chelation-Induced Rate Acceleration. The Journal of Organic Chemistry. [Link]
-
Hasegawa, M., et al. (2009). Theoretical Study on the Mechanism and Diastereoselectivity of NaBH4 Reduction. The Journal of Physical Chemistry B. [Link]
-
Sustainability Dictionary. Sodium Borohydride Hydrolysis. [Link]
-
Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]
-
ResearchGate. (2013). Why is sodium borohydride used in protic solvent?[Link]
-
Stack Exchange. (2018). Why does reduction using sodium borohydride require a protic solvent?[Link]
-
Pal, S. (2023). Unifying orthogonal reactivity of borohydride: A ubiquitous chemical. Research Connection. [Link]
-
PubMed. (2009). Theoretical study on the mechanism and diastereoselectivity of NaBH4 reduction. [Link]
-
Common Organic Chemistry. Sodium Borohydride. [Link]
-
ResearchGate. (2017). Why some esters can be reduced by sodium borohydride?[Link]
-
Stack Exchange. (2024). How does reduction of double bond in alpha,beta unsaturated aldehyde or ketone occur using NaBH4?[Link]
-
Stack Exchange. (2014). Resonance and reductions with sodium borohydride. [Link]
-
The Organic Chemistry Tutor. (2018). Introduction to Reductions & Sodium Borohydride (Theory & Problems). YouTube. [Link]
-
Chad's Prep. (2021). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4) | Organic Chemistry. YouTube. [Link]
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Technical Support Center: Water Content and its Effect on Ketoreductase Enantioselectivity
Welcome to the technical support center for optimizing ketoreductase (KRED) enantioselectivity by controlling water content. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the power of biocatalysis for the synthesis of chiral alcohols. Here, we will address common challenges and provide in-depth, scientifically grounded solutions to help you achieve superior results in your enzymatic reductions.
Water is a critical, yet often overlooked, component in non-aqueous enzymology.[1][2][3] While enzymes require a certain amount of water to maintain their catalytically active conformation, excessive or insufficient water can drastically impact their performance, particularly their ability to discriminate between enantiomers. This guide will provide both the theoretical understanding and practical steps to troubleshoot and control this crucial parameter.
Frequently Asked Questions (FAQs)
Q1: Why is water content so critical for ketoreductase enantioselectivity in organic solvents?
A1: Water plays a multifaceted role in enzyme structure and function, even in predominantly organic media.[1] The hydration shell surrounding the enzyme is essential for maintaining the conformational flexibility required for catalysis.[2][3]
-
Enzyme Flexibility: The amount of water bound to the enzyme directly influences its rigidity. Insufficient water can lead to a rigid, inactive conformation. Conversely, the right amount of water promotes the necessary flexibility for substrate binding and catalysis.
-
Active Site Microenvironment: Water molecules within the active site can participate directly or indirectly in the catalytic mechanism, including proton relays.[4] Changes in the hydration state of the active site can alter the precise positioning of the substrate and cofactor (NAD(P)H), thereby affecting which face of the ketone is presented for hydride attack and, consequently, the enantioselectivity.
-
Solvent Interactions: In organic solvents, water molecules partition between the enzyme surface and the bulk solvent. Polar organic solvents have a tendency to strip essential water from the enzyme, which can decrease activity.[1]
Q2: I'm observing low or no enantioselectivity in my KRED reaction in an organic solvent. Could water be the issue?
A2: Yes, improper water content is a very common cause of poor enantioselectivity. Here’s a troubleshooting workflow to diagnose the problem:
Caption: Troubleshooting workflow for low enantioselectivity.
Q3: What is "water activity" (aw) and why is it more important than total water content?
A3: Water activity (aw) is a measure of the energy status of water in a system. It represents the "available" water that can participate in chemical reactions and interact with the enzyme.[5][6][7] It is defined as the ratio of the vapor pressure of water in a sample (P) to the vapor pressure of pure water at the same temperature (P₀).
While total water content is a simple percentage, it doesn't account for how tightly water is bound to other components. Water activity, however, directly correlates with the enzyme's hydration state and is a more reliable predictor of catalytic performance, including enantioselectivity.[8] Different organic solvents will require different total amounts of water to achieve the same optimal water activity for the enzyme.
Q4: My enantioselectivity is inconsistent between batches, even though I add the same volume of water. What's going on?
A4: This common issue highlights the importance of controlling water activity rather than just water volume. Several factors can cause this inconsistency:
-
Solvent Water Content: The initial water content of your organic solvent can vary significantly between bottles and batches, or even due to atmospheric humidity during storage and handling.
-
Reagent Hydration: Your substrate, cofactor, and buffer salts may contain varying amounts of bound water.
-
Atmospheric Humidity: On a humid day, your reaction can absorb moisture from the air, increasing the water activity.
The solution is to control the entire system's water activity, not just one component.
Troubleshooting Guides & Protocols
Guide 1: Diagnosing and Optimizing Water Content
If you suspect water content is affecting your enantioselectivity, follow this guide.
Issue: Poor or inconsistent enantiomeric excess (% ee).
Objective: Determine the optimal water activity for your specific ketoreductase and substrate system.
Protocol 1: Water Activity Screening
This experiment aims to identify the optimal water activity by systematically varying it.
Materials:
-
Lyophilized ketoreductase powder
-
Anhydrous organic solvent (e.g., hexane, MTBE, toluene)
-
Substrate and cofactor (NAD(P)H)
-
Saturated salt solutions in sealed containers (see table below)
-
Molecular sieves (3Å or 4Å, activated)
-
Gas-tight reaction vials
Procedure:
-
Preparation of Enzyme with Varied Water Activity:
-
Place small, accurately weighed amounts of lyophilized KRED powder in separate vials.
-
Place these open vials inside larger, sealed chambers containing different saturated salt solutions. Each salt solution maintains a specific, constant relative humidity (and thus, water activity) in the headspace.
-
Equilibrate the enzyme powders for 24-48 hours at a constant temperature.
-
| Saturated Salt Solution | Water Activity (aw) at 25°C |
| Lithium Chloride (LiCl) | 0.11 |
| Potassium Acetate (CH₃COOK) | 0.23 |
| Magnesium Chloride (MgCl₂) | 0.33 |
| Potassium Carbonate (K₂CO₃) | 0.43 |
| Magnesium Nitrate (Mg(NO₃)₂) | 0.53 |
| Sodium Bromide (NaBr) | 0.58 |
| Sodium Chloride (NaCl) | 0.75 |
| Potassium Chloride (KCl) | 0.84 |
| Potassium Nitrate (KNO₃) | 0.94 |
-
Reaction Setup:
-
Prepare a stock solution of your substrate and cofactor in the anhydrous organic solvent. Use a solvent that has been dried over activated molecular sieves.
-
In separate, sealed reaction vials, add the equilibrated enzyme from each water activity point.
-
Initiate the reaction by adding the substrate/cofactor stock solution to each vial.
-
Run the reactions under identical conditions (temperature, stirring, time).
-
-
Analysis:
-
Quench the reactions at a specific time point (e.g., 50% conversion).
-
Analyze the product mixture using chiral HPLC or GC to determine the enantiomeric excess (% ee).
-
Plot % ee versus water activity (aw) to identify the optimal range.
-
Expected Outcome: You will typically observe a bell-shaped curve where enantioselectivity is low at very low and very high water activities, with a distinct optimal range.
Guide 2: Practical Methods for Controlling Water in a Reaction
Once you've identified the optimal water activity, here are methods to maintain it.
Method A: Direct Water Addition (for robust systems)
This is the simplest method but offers the least precise control. It is best used for reactions in hydrophobic solvents where the optimal water content is known.
-
Use rigorously dried solvents and reagents.
-
Add a calculated, small volume of water directly to the reaction mixture using a microsyringe.
-
This method is prone to error and is not recommended for sensitive systems.
Method B: Using Salt Hydrate Pairs (for precise control)
Salt hydrate pairs can buffer the water activity in an organic solvent, much like a pH buffer controls H+ concentration.
-
Select a salt hydrate pair that equilibrates at your desired water activity. For example, Na₂SO₄·10H₂O/Na₂SO₄(anhydrous) can be used.
-
Add a small amount of the salt hydrate pair slurry to your reaction mixture. The salts will release or absorb water from the solvent to maintain a constant water activity.
Method C: In-situ Water Removal (for reactions producing water)
Some reactions, like esterifications, produce water, which can shift the equilibrium and alter enzyme performance.[9]
-
Molecular Sieves: Add activated molecular sieves to the reaction to continuously absorb the water by-product.[9] Be aware that powdered sieves can be difficult to remove and may cause abrasion.[9] Using a rotating bed reactor can mitigate this issue.[9]
-
Pervaporation: Use a membrane-based system to selectively remove water from the reaction mixture. This is more suitable for larger-scale processes.
Caption: Methods for controlling water activity in KRED reactions.
References
-
Harwood, C. R., et al. (2004). Hydration of Enzyme in Nonaqueous Media Is Consistent with Solvent Dependence of Its Activity. Biophysical Journal. Available at: [Link]
-
Halling, P. J. (2004). What can we learn by studying enzymes in non-aqueous media? Philosophical Transactions of the Royal Society B: Biological Sciences. Available at: [Link]
-
University of Strathclyde. (2004). What can we learn by studying enzymes in non-aqueous media? Pure. Available at: [Link]
-
Schirò, G. (2016). Chapter 13: Effects of Water and Non-aqueous Solvents on Enzyme Activity. Royal Society of Chemistry. Available at: [Link]
-
MDPI. (2024). Recent Progress in Non-Aqueous Biocatalysis of Immobilized Enzymes. MDPI. Available at: [Link]
-
Lund University. (1999). Thermodynamic and kinetic aspects on water vs. organic solvent as reaction media in the enzyme-catalysed reduction of ketones. Lund University Research Portal. Available at: [Link]
-
Cundari, T. R., et al. (2011). Enantioselectivity and Enzyme-Substrate Docking Studies of a Ketoreductase from Sporobolomyces salmonicolor (SSCR) and Saccharomyces cerevisiae (YOL151w). PMC. Available at: [Link]
-
García-Borràs, M., et al. (2015). Origins of stereoselectivity in evolved ketoreductases. PNAS. Available at: [Link]
-
ACS Publications. (2022). Path to Actinorhodin: Regio- and Stereoselective Ketone Reduction by a Type II Polyketide Ketoreductase Revealed in Atomistic Detail. JACS Au. Available at: [Link]
-
PMC. (2022). Path to Actinorhodin: Regio- and Stereoselective Ketone Reduction by a Type II Polyketide Ketoreductase Revealed in Atomistic Detail. PMC. Available at: [Link]
-
RSC Publishing. (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications. Available at: [Link]
-
SciSpace. (2020). The role of water activity in terms of enzyme activity and enantioselectivity during enzymatic esterification in non-conventional media. Hungarian Journal of Industry and Chemistry. Available at: [Link]
-
SpinChem. (n.d.). Is Water Affecting your Biocatalytic Reaction? SpinChem. Available at: [Link]
-
Frontiers. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Catalysis. Available at: [Link]
-
PNAS. (2015). Origins of stereoselectivity in evolved ketoreductases. PNAS. Available at: [Link]
-
PubMed. (2006). Influence of water-miscible organic solvents on kinetics and enantioselectivity of the (R)-specific alcohol dehydrogenase from Lactobacillus brevis. Biotechnology Journal. Available at: [Link]
-
ResearchGate. (1987). Effect of Water Activity on Enzyme Action and Stability. Food Biotechnology. Available at: [Link]
-
ACS Publications. (2023). Engineering a Carbonyl Reductase to Simultaneously Increase Activity Toward Bulky Ketone and Isopropanol for Dynamic Kinetic Asymmetric Reduction via Enzymatic Hydrogen Transfer. Organic Process Research & Development. Available at: [Link]
-
PMC. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. PMC. Available at: [Link]
-
ChemRxiv. (2022). Unpicking the cause of stereoselectivity in actinorhodin ketoreductase variants with atomistic simulations. ChemRxiv. Available at: [Link]
-
ResearchGate. (2021). Application of Ketoreductase in Asymmetric Synthesis of Pharmaceuticals and Bioactive Molecules: An Update (2018–2020). Catalysts. Available at: [Link]
-
StudySmarter. (2024). Water Activity Control. StudySmarter. Available at: [Link]
-
Nutrition Meets Food Science. (2022). Water Activity and Food Preservation. Nutrition Meets Food Science. Available at: [Link]
-
SlideShare. (2015). Control of water activity. SlideShare. Available at: [Link]
-
Royal Society of Chemistry. (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications. Available at: [Link]
Sources
- 1. Hydration of Enzyme in Nonaqueous Media Is Consistent with Solvent Dependence of Its Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What can we learn by studying enzymes in non-aqueous media? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 4. Origins of stereoselectivity in evolved ketoreductases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. studysmarter.co.uk [studysmarter.co.uk]
- 6. Water Activity and Food Preservation – Nutrition Meets Food Science [nutritionmeetsfoodscience.com]
- 7. Control of water activity | PDF [slideshare.net]
- 8. scispace.com [scispace.com]
- 9. spinchem.com [spinchem.com]
Technical Support Center: Purification of (R)-4-(1-hydroxyethyl)benzonitrile
This guide provides in-depth troubleshooting and practical solutions for researchers encountering challenges in the purification of (R)-4-(1-hydroxyethyl)benzonitrile, specifically focusing on the removal of the common residual starting material, 4-acetylbenzonitrile. The protocols and explanations provided herein are designed to ensure the highest standards of product purity and experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the key physical property differences between 4-acetylbenzonitrile and this compound that I can exploit for purification?
A1: The primary difference lies in their polarity. The product, this compound, contains a hydroxyl (-OH) group, making it significantly more polar than the starting material, 4-acetylbenzonitrile, which has a ketone (-C=O) group.[1][2] This polarity difference is the basis for most purification strategies, including column chromatography and recrystallization. The starting material is a solid with a melting point of 56-59 °C, while the product is also typically a solid at room temperature.[1][3]
Q2: How can I quickly assess the presence and relative amount of residual 4-acetylbenzonitrile in my crude product?
A2: Thin-Layer Chromatography (TLC) is the most effective method for rapid, qualitative analysis. Due to its lower polarity, 4-acetylbenzonitrile will travel further up the TLC plate (higher Rf value) than the more polar alcohol product. A suitable mobile phase for this analysis is a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v). Staining with a potassium permanganate solution can help visualize both spots, as the alcohol will react readily.
Q3: My recrystallization attempt resulted in an oil forming instead of crystals. What is "oiling out" and how can I fix it?
A3: "Oiling out" occurs when the solid melts in the hot solvent and separates as an immiscible liquid phase instead of dissolving completely.[4] This is often due to the solvent's boiling point being higher than the compound's melting point or the presence of significant impurities that depress the melting point.[4] To resolve this, you can try reheating the solution to dissolve the oil, adding a small amount of additional solvent, and then allowing it to cool much more slowly. Using a seed crystal or scratching the inside of the flask can also help initiate proper crystallization.[4]
Q4: I have removed the starting material, but my product's enantiomeric excess (ee) is low. Is this related?
A4: While removing the starting material (an achiral impurity) will not improve the ee, the issue often originates from the same reaction step. Low ee is typically caused by suboptimal catalyst performance, incorrect reaction temperatures, or the use of a non-stereoselective reducing agent.[5][6] After purifying your product from achiral impurities, you must assess its enantiomeric purity using a technique like Chiral High-Performance Liquid Chromatography (HPLC).[7][8]
Troubleshooting and Purification Protocols
This section addresses specific purification challenges with detailed, field-proven protocols.
Problem: Significant ( >5%) Residual 4-Acetylbenzonitrile Detected Post-Workup
This is the most common issue, typically arising from an incomplete reaction. While optimizing the reaction is the best long-term solution, effective purification methods can salvage the material.
Root Cause Analysis:
-
Insufficient Reducing Agent: The stoichiometry of the borane reducing agent was inadequate.
-
Catalyst Deactivation: The chiral catalyst (e.g., from a CBS reduction) was deactivated by moisture or other impurities.[5]
-
Low Reaction Temperature/Time: The reaction was not allowed to proceed to completion.
This method leverages the significant polarity difference between the ketone starting material and the alcohol product. The more polar alcohol has a higher affinity for the polar silica gel stationary phase and will thus elute more slowly.
Experimental Protocol: Flash Column Chromatography
-
Column Preparation:
-
Select an appropriately sized silica gel column for your sample amount (typically a 50:1 to 100:1 ratio of silica to crude product by weight).
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Pack the column by pouring the slurry and allowing the solvent to drain, ensuring no air bubbles are trapped. Add a thin layer of sand to the top of the silica bed.
-
-
Sample Loading:
-
Dissolve your crude product in a minimum amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to create a dry powder ("dry loading"). This technique generally results in better separation.
-
Carefully add the dry-loaded sample to the top of the column.
-
-
Elution:
-
Begin eluting with a low-polarity mobile phase (e.g., 9:1 Hexanes:Ethyl Acetate).
-
The less polar 4-acetylbenzonitrile will elute first. Monitor the fractions using TLC.
-
Gradually increase the polarity of the mobile phase (e.g., to 7:3 or 1:1 Hexanes:Ethyl Acetate) to elute the more polar product, this compound.
-
Combine the pure fractions containing the product and remove the solvent using a rotary evaporator.
-
Data Presentation: Solvent Properties for Chromatography
| Solvent | Polarity Index | Boiling Point (°C) | Role |
| Hexanes | 0.1 | 69 | Non-polar eluent |
| Ethyl Acetate | 4.4 | 77 | Polar eluent |
| Dichloromethane | 3.1 | 40 | Sample loading solvent |
Visualization: Troubleshooting Decision Workflow
Caption: Decision tree for selecting a purification method.
Recrystallization is an excellent technique for removing small amounts of impurities and for final product polishing after chromatography.[9] The goal is to find a solvent or solvent system in which the desired product is highly soluble at high temperatures but poorly soluble at low temperatures, while the impurity (starting material) remains in solution upon cooling.[4]
Experimental Protocol: Recrystallization from a Mixed-Solvent System
-
Solvent Selection: A mixed-solvent system is often ideal. Toluene or ethyl acetate (in which the product is soluble) paired with hexanes or heptane (an "anti-solvent" in which the product is less soluble) is a good starting point.
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add the primary solvent (e.g., toluene) dropwise while heating the mixture gently (e.g., on a hot plate) until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
-
Crystallization:
-
Remove the flask from the heat.
-
Slowly add the anti-solvent (e.g., hexanes) dropwise until the solution becomes slightly cloudy (the point of saturation). If it becomes too cloudy, add a drop or two of the hot primary solvent to clarify.
-
Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.[10]
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold anti-solvent (hexanes) to remove any residual soluble impurities.
-
Allow the crystals to dry completely under vacuum or in a desiccator.
-
Visualization: General Purification Workflow
Caption: A standard multi-step purification workflow.
References
-
Phenomenex. (n.d.). Chiral HPLC Column. Retrieved from [Link]
-
ResearchGate. (2017). How can I purify impure benzonitrile?. Retrieved from [Link]
-
Ghanem, A., & Wang, C. (2021). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. Molecules, 26(4), 1043. Available from: [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Maksons Fine Chem Pvt. Ltd. (n.d.). 4-Acetyl Benzonitrile. Retrieved from [Link]
-
Reddit. (2023). Chiral alcohol separation : r/CHROMATOGRAPHY. Retrieved from [Link]
-
Welch, C. J., et al. (2013). Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products. American Pharmaceutical Review. Retrieved from [Link]
-
NIST. (n.d.). Benzonitrile, 4-acetyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 4-(1-Hydroxyethyl)benzonitrile. Retrieved from [Link]
-
PubChem. (n.d.). (R)-3-Fluoro-4-(1-hydroxyethyl)benzonitrile. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-NITROBENZONITRILE. Retrieved from [Link]
- Google Patents. (2005). US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.
-
Parra, T. (2020, July 17). How To Recrystallize A Solid [Video]. YouTube. Retrieved from [Link]
-
Brown, H. C., et al. (1988). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1, 3003-3010. Available from: [Link]
Sources
- 1. 4-Acetylbenzonitrile | 1443-80-7 [chemicalbook.com]
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- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 8. reddit.com [reddit.com]
- 9. mt.com [mt.com]
- 10. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to the Synthesis of (R)-4-(1-hydroxyethyl)benzonitrile: Chemical vs. Enzymatic Routes
In the landscape of pharmaceutical and fine chemical synthesis, the production of enantiomerically pure chiral alcohols is a critical endeavor. The stereochemistry of these molecules often dictates their biological activity and therapeutic efficacy. This guide provides an in-depth, objective comparison of two primary methodologies for the synthesis of (R)-4-(1-hydroxyethyl)benzonitrile, a valuable chiral intermediate: traditional chemical synthesis via asymmetric reduction and biocatalytic reduction using enzymes. We will explore the fundamental principles, present comparative data, and provide detailed experimental protocols to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Introduction to Asymmetric Ketone Reduction
The synthesis of this compound from its prochiral ketone precursor, 4-acetylbenzonitrile, necessitates a stereoselective reduction. This transformation can be achieved through two distinct paradigms: chemical catalysis, which relies on chiral metal complexes or organocatalysts, and biocatalysis, which harnesses the inherent selectivity of enzymes. The choice between these approaches is often a balance of factors including enantioselectivity, yield, cost, scalability, and environmental impact.
Chemical Synthesis: The Corey-Bakshi-Shibata (CBS) Reduction
A cornerstone of modern asymmetric synthesis is the Corey-Bakshi-Shibata (CBS) reduction. This powerful and reliable method facilitates the enantioselective reduction of a wide array of prochiral ketones to their corresponding chiral secondary alcohols with high enantiomeric excess.[1][2]
Mechanism of Action
The CBS reduction employs a chiral oxazaborolidine catalyst, which coordinates with a borane reducing agent (e.g., BH₃·THF or BH₃·SMe₂).[3] This catalyst-borane complex then coordinates to the ketone at the sterically more accessible lone pair of the carbonyl oxygen. This precise orientation facilitates the intramolecular transfer of a hydride from the borane to one specific face of the ketone, leading to the formation of the desired enantiomer of the alcohol.[3][4] The chiral environment created by the oxazaborolidine catalyst is the ultimate determinant of the stereochemical outcome.[1]
Caption: Experimental workflow for chemical ketone reduction.
Experimental Protocol: CBS Reduction of 4-Acetylbenzonitrile
Materials:
-
4-Acetylbenzonitrile
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-tetrahydrofuran complex (1 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 N Hydrochloric acid (HCl)
-
Sodium sulfate (anhydrous)
-
Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Under an inert atmosphere, a solution of (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq) in anhydrous THF is cooled to 0°C.
-
Borane-THF complex (0.6 eq) is added dropwise to the catalyst solution, and the mixture is stirred for 10 minutes.
-
A solution of 4-acetylbenzonitrile (1.0 eq) in anhydrous THF is added slowly to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
The reaction is carefully quenched by the slow, dropwise addition of methanol at 0°C.
-
The mixture is then warmed to room temperature and stirred for 30 minutes.
-
1 N HCl is added, and the mixture is stirred for another 30 minutes.
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
Enzymatic Synthesis: The Biocatalytic Advantage
Biocatalytic reduction offers a "greener" and often more selective alternative to traditional chemical methods.[5] This approach utilizes enzymes, typically ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), to catalyze the asymmetric reduction of prochiral ketones.[6][7]
Mechanism of Action
ADHs and KREDs are highly selective biocatalysts that facilitate the transfer of a hydride from a nicotinamide cofactor (NADH or NADPH) to the carbonyl carbon of the ketone.[6] The enzyme's active site possesses a precisely arranged three-dimensional structure that binds the substrate and cofactor in a specific orientation, ensuring the hydride is delivered to only one face of the ketone. This results in the formation of a single enantiomer of the alcohol.[8] A critical aspect of these reactions is the regeneration of the expensive cofactor, which is typically achieved in situ using a sacrificial co-substrate, such as isopropanol, or a coupled enzyme system, like glucose/glucose dehydrogenase.[5][9]
Caption: Experimental workflow for biocatalytic ketone reduction.
Experimental Protocol: Enzymatic Reduction of 4-Acetylbenzonitrile
Materials:
-
4-Acetylbenzonitrile
-
Recombinant alcohol dehydrogenase from Rhodococcus erythropolis (or a suitable R-selective KRED)
-
NADP⁺ (or NAD⁺)
-
Isopropanol
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.0)
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
-
Standard laboratory glassware, incubator shaker
Procedure:
-
In a reaction vessel, prepare a solution of potassium phosphate buffer.
-
Add 4-acetylbenzonitrile to the buffer. A co-solvent like DMSO may be used to aid solubility if necessary.
-
Add NADP⁺ to the mixture.
-
Add the alcohol dehydrogenase enzyme preparation.
-
Add isopropanol as the co-substrate for cofactor regeneration.
-
The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with shaking.
-
The reaction progress is monitored by HPLC or GC analysis.
-
Upon completion, the reaction mixture is extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be further purified by column chromatography if necessary.
Comparative Analysis
| Feature | Chemical Synthesis (CBS Reduction) | Enzymatic Synthesis (ADH/KRED) |
| Enantioselectivity | Typically high (>95% ee).[1] | Generally very high (>99% ee).[10] |
| Reaction Conditions | Anhydrous solvents, often at low temperatures, under an inert atmosphere.[3] | Aqueous media, ambient temperature and pressure.[11] |
| Reagents | Chiral catalysts, borane reagents (moisture-sensitive).[4] | Biodegradable enzymes, water, simple co-substrates. |
| Substrate Scope | Broad applicability to a wide range of ketones.[2] | Can be substrate-specific, may require enzyme screening or engineering. |
| Byproducts/Waste | Boron-containing byproducts, organic solvent waste. | Acetone (from isopropanol), biodegradable enzyme waste. |
| Cost | Chiral ligands and metal catalysts can be expensive.[5] | Enzyme and cofactor costs can be significant, but enzymes are reusable. |
| Scalability | Well-established for large-scale synthesis. | Readily scalable, particularly with immobilized enzymes.[7] |
| Environmental Impact | Higher environmental footprint due to solvents and metal catalysts. | Considered a "green" technology with lower environmental impact.[12] |
Discussion and Conclusion
Both chemical and enzymatic synthesis routes offer effective means to produce this compound. The choice between them is contingent upon the specific priorities of the project.
The Corey-Bakshi-Shibata reduction stands out for its broad substrate scope and well-documented reliability, making it an excellent choice for medicinal chemistry programs where a variety of analogs may be required. However, the necessity for stringent anhydrous conditions and the use of potentially hazardous reagents are notable drawbacks.
On the other hand, enzymatic synthesis represents a more sustainable and often more selective approach. The mild reaction conditions and aqueous solvent systems align with the principles of green chemistry.[12] While initial enzyme screening and process optimization may be required, the potential for exceptional enantiopurity and reduced environmental impact makes it a highly attractive option, especially for large-scale manufacturing where a dedicated biocatalyst can be developed and optimized.
As the fields of catalysis continue to evolve, with the advent of more efficient and robust chemical catalysts and the discovery of novel enzymes through directed evolution, the synthetic chemist's toolbox for producing vital chiral building blocks like this compound is ever-expanding.
References
- Corey–Itsuno reduction - Grokipedia.
- Corey-Bakshi-Shibata Reduction - Organic Chemistry Portal.
- A chemo-enzymatic synthesis of chiral secondary alcohols bearing sulfur-containing functionality - New Journal of Chemistry (RSC Publishing).
- Corey–Itsuno reduction - Wikipedia.
- Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry.
- Corey-Bakshi-Shibata Reduction - Alfa Chemistry.
- A Comparative Guide to the Synthesis of Chiral Alcohols: Biocatalytic Reduction vs. Chemical Methods - Benchchem.
- Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC - PubMed Central.
- Chemoenzymatic Asymmetric Synthesis of Pyridine‐Based α‐Fluorinated Secondary Alcohols - PMC - PubMed Central.
- A chemo-enzymatic synthesis of chiral secondary alcohols bearing sulfur-containing functionality - New Journal of Chemistry (RSC Publishing) DOI:10.1039/B820192G.
- Highly Enantioselective Production of Chiral Secondary Alcohols Using Lactobacillus paracasei BD101 as a New Whole Cell Biocatalyst and Evaluation of Their Antimicrobial Effects - PubMed.
- Enzymatic synthesis of enantiopure alcohols: current state and perspectives.
- Alcohol dehydrogenases (ADH)/Ketone reductases (KRED) - Wordpress.
- Enzymatic synthesis of chiral amino‐alcohols by coupling transketolase and transaminase‐catalyzed reactions in a cascading continuous‐flow microreactor system - NIH.
- A carbonyl reductase from Candida parapsilosis ATCC 7330: substrate selectivity and enantiospecificity - Organic & Biomolecular Chemistry (RSC Publishing).
- Crystal structure of a carbonyl reductase from Candida parapsilosis with anti-Prelog stereospecificity - PMC.
- A novel NADH-dependent carbonyl reductase with an extremely broad substrate range from Candida parapsilosis: purification and characterization - PubMed.
- Alcohol dehydrogenases-catalyzed asymmetric reduction of a ketone to its corresponding alcohol by Prelog's and anti-Prelog's ADHs - ResearchGate.
- Green and scalable synthesis of chiral aromatic alcohols through an efficient biocatalytic system - PMC - NIH.
- Novel anti-Prelog stereospecific carbonyl reductases from Candida parapsilosis for asymmetric reduction of prochiral ketones - PubMed Central.
- ADH, Alcohol dehydrogenase - Organic Chemistry Portal.
- Characterization of a Carbonyl Reductase from Rhodococcus erythropolis WZ010 and Its Variant Y54F for Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine - PMC - NIH.
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- Synthesis of 1-(S)-phenylethanol and ethyl (R)-4-chloro-3-hydroxybutanoate using recombinant Rhodococcus erythropolis alcohol dehydrogenase produced by two yeast species | Request PDF - ResearchGate.
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- Rhodococcus as a Versatile Biocatalyst in Organic Synthesis - PMC - NIH.
- Alcohol dehydrogenase enzyme (keto reductase) - Johnson Matthey.
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A Comparative Guide to the Absolute Configuration Determination of (R)-4-(1-hydroxyethyl)benzonitrile
In the landscape of pharmaceutical development and chiral synthesis, the unambiguous assignment of the absolute configuration of stereogenic centers is a critical, non-negotiable step. The spatial arrangement of atoms dictates the pharmacological and toxicological profile of a drug molecule. This guide provides an in-depth comparison of three orthogonal and powerful techniques for the absolute configuration determination of chiral secondary alcohols, using (R)-4-(1-hydroxyethyl)benzonitrile as a focal point. As a key chiral building block in the synthesis of various pharmaceutical agents, establishing its stereochemistry with certainty is of paramount importance.
We will explore the "gold standard" of single-crystal X-ray diffraction, the solution-phase power of Vibrational Circular Dichroism (VCD) spectroscopy, and the venerable NMR-based Mosher's method. Each technique will be evaluated based on its underlying principles, experimental workflow, data interpretation, and practical considerations for researchers in drug development.
Single-Crystal X-ray Diffraction: The Definitive Answer in the Solid State
Single-crystal X-ray diffraction (SC-XRD) stands as the most authoritative method for the unambiguous determination of the absolute configuration of a chiral molecule.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a three-dimensional electron density map can be constructed, revealing the precise spatial arrangement of every atom.
Principle of the Method:
The determination of absolute configuration via SC-XRD relies on the phenomenon of anomalous dispersion.[2] When the X-ray wavelength is near the absorption edge of a heavier atom in the molecule (typically S, Cl, Br, or heavier), the scattering factor of that atom becomes a complex number. This results in small but measurable differences in the intensities of Friedel pairs of reflections (hkl and -h-k-l), which would otherwise be identical. These differences, known as Bijvoet differences, allow for the determination of the absolute structure of the crystal and, consequently, the absolute configuration of the chiral molecule.[2] For light-atom molecules like this compound (C, H, N, O), achieving significant anomalous scattering can be challenging, often necessitating the use of longer wavelength X-rays (e.g., Cu Kα radiation) or the synthesis of a derivative containing a heavier atom.
Experimental Workflow:
Experimental Protocol:
-
Crystal Growth: High-quality single crystals of the enantiopure sample are grown. This is often the most challenging step.[3] Common methods include slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. For this compound, solvents such as ethyl acetate, toluene, or a mixture of hexane and ethyl acetate could be explored.
-
Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in all dimensions) with well-defined faces and no visible defects is selected under a microscope.[2] The crystal is then mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then irradiated with monochromatic X-rays. A series of diffraction images are collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data are processed to yield a set of reflection intensities and their positions. The crystal structure is then solved using direct methods or Patterson methods to obtain an initial model of the molecule. This model is then refined against the experimental data.
-
Absolute Structure Determination: The absolute configuration is determined by analyzing the Bijvoet differences. The Flack parameter is a commonly used metric; a value close to 0 indicates the correct absolute configuration has been assigned, while a value near 1 suggests the inverted configuration is correct.
Data Presentation:
| Parameter | Expected Value for this compound |
| Crystal System | Monoclinic or Orthorhombic (typical for such molecules) |
| Space Group | Chiral (e.g., P21, P212121) |
| Flack Parameter | ~0.0(1) |
| Hooft Parameter | ~0.0(1) |
Comparison with Alternatives:
| Feature | Single-Crystal X-ray Diffraction |
| Sample Requirements | High-quality single crystal |
| Confidence Level | Unambiguous and definitive |
| Throughput | Low; crystal growth can be time-consuming |
| Instrumentation | Specialized X-ray diffractometer |
| Limitations | Difficult for oils or amorphous solids; challenging for light-atom molecules |
Vibrational Circular Dichroism (VCD) Spectroscopy: Probing Chirality in Solution
Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[4] It provides a stereochemical fingerprint of the molecule and, when coupled with quantum chemical calculations, allows for the confident assignment of absolute configuration.
Principle of the Method:
Just as in electronic circular dichroism, enantiomers have mirror-image VCD spectra (equal magnitude, opposite sign). The VCD spectrum is highly sensitive to the three-dimensional structure of the molecule. The absolute configuration is determined by comparing the experimentally measured VCD spectrum with the theoretically calculated spectrum for one of the enantiomers. A good match between the experimental and calculated spectra confirms the absolute configuration.[5][6]
Experimental Workflow:
Experimental Protocol:
-
Sample Preparation: A solution of the enantiopure sample (typically 5-10 mg) is prepared in an IR-transparent solvent such as deuterated chloroform (CDCl3) or carbon tetrachloride (CCl4). The concentration should be sufficient to obtain a good signal-to-noise ratio.
-
VCD and IR Spectroscopy: The VCD and IR spectra of the sample are recorded on a VCD spectrometer. A background spectrum of the solvent is also collected and subtracted from the sample spectrum.
-
Computational Modeling: The 3D structure of one enantiomer (e.g., the (R)-enantiomer) of the molecule is built in silico. A conformational search is performed to identify the low-energy conformers.
-
Quantum Chemical Calculations: The IR and VCD spectra for each low-energy conformer are calculated using Density Functional Theory (DFT). The final theoretical spectrum is a Boltzmann-weighted average of the spectra of the individual conformers.
-
Spectral Comparison: The experimental VCD spectrum is compared with the calculated spectrum of the (R)-enantiomer. If the signs and relative intensities of the major bands match, the sample is assigned the (R)-configuration. If the experimental spectrum is the mirror image of the calculated spectrum, the sample has the (S)-configuration.
Data Presentation (Analogous Data for (R)-1-phenylethanol):
| Wavenumber (cm-1) | Experimental VCD Sign | Calculated VCD Sign for (R)-enantiomer | Assignment |
| ~1450 | + | + | CH3 deformation |
| ~1375 | - | - | CH bend |
| ~1080 | + | + | C-O stretch |
Note: The signs and intensities are illustrative and based on typical VCD spectra of similar chiral secondary alcohols.
Comparison with Alternatives:
| Feature | Vibrational Circular Dichroism |
| Sample Requirements | Soluble sample (5-10 mg) |
| Confidence Level | High, dependent on the quality of the computational model |
| Throughput | Moderate; data acquisition is relatively fast, but calculations can be time-consuming |
| Instrumentation | VCD spectrometer |
| Limitations | Requires computational resources and expertise; can be challenging for highly flexible molecules |
Mosher's Method: A Diastereomeric NMR Approach
Mosher's method is a classic and widely used NMR technique for determining the absolute configuration of chiral secondary alcohols and amines.[7] It involves the derivatization of the chiral alcohol with the two enantiomers of a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomers.
Principle of the Method:
The two diastereomeric Mosher esters will have distinct NMR spectra. The phenyl group of the MTPA moiety adopts a preferred conformation where it shields or deshields the protons of the substituents on the chiral center of the alcohol. By analyzing the differences in the chemical shifts (ΔδSR = δS - δR) of the protons in the two diastereomers, the absolute configuration of the alcohol can be deduced.[8][9]
Experimental Workflow:
Experimental Protocol:
-
Esterification: The chiral alcohol is divided into two portions. One portion is reacted with (R)-(-)-MTPA chloride, and the other with (S)-(+)-MTPA chloride, typically in the presence of a base like pyridine or DMAP, to form the corresponding (S)- and (R)-Mosher esters.
-
Purification: The resulting diastereomeric esters are purified, for example, by column chromatography.
-
NMR Analysis: 1H NMR spectra of both diastereomers are recorded in the same solvent (e.g., CDCl3).
-
Data Analysis: The chemical shifts of the protons on either side of the stereocenter are assigned for both diastereomers. The chemical shift difference, ΔδSR (δS - δR), is calculated for each proton.
-
Configuration Assignment: For an (R)-alcohol, the protons on the side of the larger substituent (in this case, the 4-cyanophenyl group) will have a negative ΔδSR value, while the protons on the side of the smaller substituent (the methyl group) will have a positive ΔδSR value. The opposite is true for an (S)-alcohol.
Data Presentation (Predicted Data for this compound Mosher Esters):
| Proton | δ(S)-ester (ppm) | δ(R)-ester (ppm) | ΔδSR (ppm) | Conclusion |
| Methyl (CH3) | 1.60 | 1.55 | +0.05 | Consistent with (R)-alcohol |
| Aromatic (ortho to CHOH) | 7.50 | 7.58 | -0.08 | Consistent with (R)-alcohol |
Note: These are predicted values based on the established model for Mosher's method.
Comparison with Alternatives:
| Feature | Mosher's Method (NMR) |
| Sample Requirements | Small amount of sample for derivatization and NMR |
| Confidence Level | High, but relies on the accuracy of the conformational model |
| Throughput | Moderate; requires chemical synthesis and purification |
| Instrumentation | Standard NMR spectrometer |
| Limitations | Requires derivatization; can be ambiguous for sterically hindered or complex molecules |
Concluding Comparison
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Single-Crystal X-ray Diffraction | Anomalous dispersion of X-rays | Unambiguous, definitive result | Requires high-quality single crystals; can be time-consuming | Crystalline solids |
| Vibrational Circular Dichroism | Differential absorption of polarized IR light | Solution-phase analysis, no derivatization needed | Requires quantum chemical calculations; can be complex for flexible molecules | Non-crystalline solids, oils, and solutions |
| Mosher's Method (NMR) | Diastereomeric differentiation by NMR | Widely accessible (NMR), small sample amount | Requires chemical derivatization; potential for ambiguity | Chiral alcohols and amines with clear steric differentiation |
The choice of method for determining the absolute configuration of this compound, or any chiral molecule, will depend on the specific circumstances of the research. If a high-quality crystal can be obtained, SC-XRD is the preferred method for an unequivocal assignment. For non-crystalline samples or when a solution-state confirmation is desired, VCD offers a powerful and increasingly accessible alternative. Mosher's method remains a valuable and practical tool, particularly when only an NMR spectrometer is readily available. For robust and irrefutable characterization, employing two of these orthogonal techniques is highly recommended.
References
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Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519. [Link]
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. [Link]
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Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (2006). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 18(5), 17-21. [Link]
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Nafie, L. A. (2011). Vibrational circular dichroism: A new spectroscopic tool for chiral chemistry. Chirality, 23(8), 637-648. [Link]
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Polavarapu, P. L. (2002). Vibrational spectroscopy of chiral molecules. Vibrational Spectroscopy, 29(1-2), 13-24. [Link]
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University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]
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Gaussian, Inc. (2017). Studying Chirality with Vibrational Circular Dichroism. Retrieved from [Link]
-
Ohtani, I., Kusumi, T., Kashman, Y., & Kakisawa, H. (1991). High-field FT NMR application of Mosher's method. The absolute configurations of marine terpenoids. Journal of the American Chemical Society, 113(11), 4092–4096. [Link]
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Flack, H. D., & Bernardinelli, G. (2000). The use of X-ray crystallography to determine absolute configuration. Chirality, 12(5-6), 329-335. [Link]
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A Senior Application Scientist's Guide to the Purity Analysis of (R)-4-(1-hydroxyethyl)benzonitrile by GC-MS
Introduction: The Critical Role of Purity in Chiral Intermediates
(R)-4-(1-hydroxyethyl)benzonitrile is a key chiral building block in the synthesis of various pharmaceutically active compounds. As with any active pharmaceutical ingredient (API) intermediate, its purity is not just a matter of quality control but a fundamental pillar of drug safety and efficacy. The presence of even minute quantities of impurities—be they residual starting materials, by-products, or the incorrect stereoisomer—can have significant implications. This guide provides an in-depth, experience-driven comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the comprehensive purity analysis of this specific chiral alcohol, weighing its performance against other common analytical techniques. We will delve into the causality behind methodological choices, ensuring a robust and self-validating approach to quality assessment.
The Analytical Challenge: A Duality of Purity
Analyzing the purity of this compound presents a two-fold challenge:
-
Chemical Purity: This involves the identification and quantification of any achiral impurities. These can include unreacted starting materials like 4-formylbenzonitrile, by-products from the synthetic route, or degradation products.[1]
-
Enantiomeric Purity (Chiral Purity): This is the critical measurement of the unwanted (S)-4-(1-hydroxyethyl)benzonitrile enantiomer. Since stereoisomers often exhibit different pharmacological and toxicological profiles, regulatory bodies mandate strict control over enantiomeric purity.[2]
Gas Chromatography (GC), with its high-resolution separation capabilities for volatile compounds, coupled with the definitive identification power of Mass Spectrometry (MS), presents a powerful solution to both challenges simultaneously.[3][4]
GC-MS for Purity Analysis: A Deep Dive
The suitability of GC-MS for this analysis stems from the compound's characteristics. This compound is a semi-volatile alcohol, making it amenable to gas chromatography. The mass spectrometer provides not only quantification but also structural confirmation, which is invaluable for identifying unknown impurities.[5][6]
Method Development: The Rationale Behind the Parameters
A robust analytical method is not a mere list of settings; it is a system designed for specificity and reliability. Here, we dissect the key decisions in developing a validated GC-MS method for this chiral intermediate.
1. The Cornerstone: Chiral Stationary Phase (CSP) Selection
-
The Challenge: Enantiomers have identical physical properties, including boiling points, making them inseparable on standard, achiral GC columns.[2]
-
The Solution: A chiral stationary phase (CSP) is required. For chiral alcohols, cyclodextrin-based CSPs are the industry standard.[2][7] These bucket-shaped macromolecules create a chiral environment within the column. One enantiomer will have a slightly stronger interaction (a better "fit") with the cyclodextrin, causing it to be retained longer and elute later than its mirror image.
-
Expert Choice: A column like a Rt-βDEXsm (permethylated beta-cyclodextrin) or a CP Chirasil-DEX CB is an excellent starting point.[8] The choice is guided by empirical testing to achieve the best resolution (Rs > 1.5) between the (R) and (S) enantiomers.
2. To Derivatize or Not to Derivatize?
-
The Challenge: Alcohols, due to their polar hydroxyl (-OH) group, can exhibit poor peak shape (tailing) in GC. This is caused by strong interactions with any active sites on the column or inlet liner. Tailing peaks compromise resolution and reduce the accuracy of integration.
-
The Solution: Derivatization is a chemical reaction to convert the polar -OH group into a less polar, more volatile functional group.[8] Common methods include:
-
Acylation: Reacting with an anhydride (e.g., acetic anhydride) to form an ester.
-
Silylation: Reacting with a silylating agent (e.g., BSTFA) to form a silyl ether.[9]
-
-
Expert Choice: For this compound, acylation to form the acetate ester is a simple and highly effective strategy. This not only improves peak shape and volatility but can also enhance the separation factor (α) on the chiral column, leading to better resolution.[8]
3. Inlet and Temperature Programming: Ensuring Efficient Transfer and Separation
-
Inlet Temperature: The temperature must be high enough to ensure rapid and complete vaporization of the derivatized analyte without causing thermal degradation. A typical starting point would be 250°C.
-
Temperature Program: A slow temperature ramp (e.g., 2-5°C/min) is crucial.[2][10] This allows the column to perform the delicate work of separating the enantiomers and also effectively separates other process-related impurities based on their boiling points.
4. Mass Spectrometer Settings: The Power of Dual Modes
-
Full Scan Mode: In this mode, the MS detector scans a wide range of mass-to-charge ratios (m/z), for instance, from 50 to 300 amu. This is excellent for identifying unknown impurities by comparing their mass spectra to a library like the NIST database.[9]
-
Selected Ion Monitoring (SIM) Mode: For quantifying the known analyte and its enantiomeric impurity, SIM mode is superior. The MS detector is set to monitor only a few specific, characteristic ions of the target molecule. This dramatically increases sensitivity and signal-to-noise ratio, allowing for the accurate quantification of the (S)-enantiomer even at very low levels (e.g., <0.1%).
Visual Workflow: From Sample to Result
The following diagram outlines the complete analytical workflow for the purity analysis of this compound.
Caption: Workflow for GC-MS Purity Analysis.
Detailed Experimental Protocol
This protocol is a self-validating system, incorporating system suitability checks to ensure data integrity.
1. Materials and Reagents
-
This compound sample
-
(S)-4-(1-hydroxyethyl)benzonitrile reference standard
-
Dichloromethane (DCM), HPLC grade
-
Acetic Anhydride
-
Pyridine (catalyst)
-
Class A volumetric flasks and pipettes
2. Instrument and Conditions
-
GC-MS System: Agilent 7890 GC with 5975 MS or equivalent.
-
Column: Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent chiral column.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet: Split/Splitless, 250°C, Split ratio 50:1.
-
Oven Program: 100°C (hold 2 min), ramp at 3°C/min to 180°C, hold for 5 min.
-
MS Transfer Line: 280°C.
-
MS Source: 230°C.
-
MS Mode:
-
Full Scan: 50-300 m/z for impurity identification.
-
SIM Ions: Monitor characteristic ions for the derivatized analyte (e.g., m/z for the acetate ester).
-
3. Sample Preparation (Derivatization)
-
Accurately weigh ~10 mg of the this compound sample into a 2 mL autosampler vial.
-
Add 1 mL of Dichloromethane.
-
Add 100 µL of Acetic Anhydride and 10 µL of Pyridine.
-
Cap the vial and heat at 60°C for 30 minutes.
-
Cool to room temperature. The sample is ready for injection.
4. System Suitability Test (SST)
-
Prepare a resolution solution containing both (R) and (S) enantiomers (~0.5% of the S-enantiomer).
-
Inject the SST solution.
-
Acceptance Criteria: The resolution between the (R) and (S) peaks must be ≥ 1.5. This ensures the system is capable of separating the enantiomers on the day of analysis.
5. Analysis
-
Inject a solvent blank to ensure no system contamination.
-
Inject the prepared sample solution in triplicate.
-
Calculate the percentage of the (S)-enantiomer and other impurities using area percent normalization.
Performance Validation
Any analytical method for pharmaceutical use must be validated to prove its suitability.[11] For this GC-MS method, key validation parameters include:
-
Specificity: The ability to cleanly separate the (R) and (S) peaks from each other and from all other potential impurities.
-
Limit of Quantitation (LOQ): The lowest concentration of the (S)-enantiomer that can be reliably quantified. Typically, this should be below the reporting threshold (e.g., <0.05%).
-
Linearity: Demonstrating a linear relationship between the concentration of the (S)-enantiomer and its peak area over a defined range.
-
Accuracy & Precision: Proving the method gives the correct result (accuracy) consistently (precision).
Comparative Analysis: GC-MS vs. Alternative Techniques
While GC-MS is a powerful tool, it's essential to understand its position relative to other chiral separation techniques like High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).[6][12][13]
| Feature | GC-MS (with Derivatization) | Chiral HPLC-UV/MS | Chiral SFC-UV |
| Principle | Volatility-based separation in gas phase | Partitioning in liquid phase | Partitioning in supercritical fluid |
| Speed | Moderate (20-30 min run time) | Slower (can be >30 min) | Very Fast (<10 min run time) |
| Resolution | Excellent for volatile compounds | Excellent, wide range of columns | Excellent, often superior to HPLC |
| Sensitivity | Very High (especially in SIM mode) | High (MS), Moderate (UV) | High (UV), can be coupled to MS |
| Solvent Usage | Very Low (only sample prep) | High (organic solvents) | Low (uses CO2, minimal co-solvent) |
| Sample Prep | Derivatization often required | Usually "dilute and shoot" | Usually "dilute and shoot" |
| Impurity ID | Excellent (MS library matching) | Good (MS required) | Good (MS required) |
| Best For... | Volatile/Semi-volatile analytes, definitive impurity identification. | Broad range of compounds, non-volatile analytes.[14] | High-throughput screening, "green" alternative. |
Conclusion
For the comprehensive purity analysis of this compound, GC-MS offers an unparalleled combination of high-resolution enantiomeric separation and definitive impurity identification. While techniques like Chiral SFC are faster and greener, the inherent mass spectrometric detection in GC-MS provides a level of certainty in identifying unknown process-related impurities that is critical in pharmaceutical development. The necessity for derivatization is a minor procedural step that is far outweighed by the benefits of improved chromatography and the overall robustness and sensitivity of the method. When properly developed and validated, this GC-MS approach provides a trustworthy and authoritative system for ensuring the quality and safety of this vital chiral intermediate.
References
- Resolvemass Laboratories. (2025, February 11). Impurity Profiling and Characterization for Generic Project Submission to USFDA.
- Thermo Fisher Scientific.
- Mosandl, A. (n.d.). Enantioselective Gas Chromatography in Flavor and Fragrance Analysis. Oxford Academic.
- Grosu, I. G., et al. (n.d.). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. PMC - NIH.
- Pandey, P. K. (2025, October 8). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes.
- Li, H., et al. (2022, August 26).
- Wan, H., & Le, A. (n.d.).
- Unknown Author. (2020, November 15). IMPURITY PROFILING OF PHARMACEUTICALS.
- PubChem. 4-(1-Hydroxyethyl)benzonitrile.
- Medistri SA. (2024, August 12).
- Restek. A Guide to the Analysis of Chiral Compounds by GC.
- Biosynth. (2025). This compound.
- NIH. (2024, December 31). Analytical Quality Evaluation of the Tox21 Compound Library. PMC - NIH.
- Ates, H., et al. (n.d.). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. MDPI.
- Strege, M. A., & Ticarat, L. A. (2023, March 15).
- Rocha, L. S., et al. (n.d.). Chiral Drug Analysis in Forensic Chemistry: An Overview. MDPI.
- Organic Syntheses. (2024, December 31). Synthesis of 4-(2,2-Difluorovinyl)
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A Multi-dimensional NMR Approach to the Structural Validation of (R)-4-(1-hydroxyethyl)benzonitrile: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of chiral molecules is a cornerstone of chemical synthesis and pharmaceutical quality control. The specific three-dimensional arrangement of atoms can dictate a compound's biological activity, making rigorous validation not just a procedural step, but a scientific necessity. This guide provides an in-depth, technical walkthrough for the complete structural elucidation of (R)-4-(1-hydroxyethyl)benzonitrile, a valuable chiral building block.
We will move beyond a simple recitation of data to explain the causality behind the experimental choices, demonstrating how a suite of Nuclear Magnetic Resonance (NMR) techniques—from foundational 1D spectra to sophisticated 2D correlation experiments—creates a self-validating system. Furthermore, we will objectively compare the capabilities of NMR with other common analytical techniques, providing the data and context needed to make informed decisions in a research and development setting.
Foundational Analysis: 1D ¹H and ¹³C NMR Spectroscopy
The initial step in structural elucidation involves acquiring one-dimensional (1D) proton (¹H) and carbon-13 (¹³C) NMR spectra. These experiments provide fundamental information about the chemical environment, quantity, and neighboring atoms for each unique nucleus in the molecule.
¹H NMR: A Proton's-Eye View
The ¹H NMR spectrum provides the initial blueprint of the molecular structure. For this compound, we anticipate four distinct signals corresponding to the aromatic, methine, methyl, and hydroxyl protons.
-
Aromatic Region (δ 7.5-7.7 ppm): The para-substituted benzene ring is expected to produce a characteristic AA'BB' system, which often simplifies to two distinct doublets. The protons ortho to the electron-withdrawing nitrile group (H-2, H-6) are shifted downfield compared to the protons meta to it (H-3, H-5).
-
Methine Proton (δ ~4.9 ppm): The single proton on the carbon bearing the hydroxyl group (H-7) is deshielded by both the aromatic ring and the oxygen atom. It appears as a quartet due to coupling with the three protons of the adjacent methyl group.
-
Methyl Protons (δ ~1.4 ppm): The three equivalent protons of the methyl group (H-8) appear as a doublet, coupled to the single methine proton.
-
Hydroxyl Proton (δ variable): The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature.[1][2][3] It typically appears as a broad singlet and its identity can be confirmed by adding a drop of D₂O to the NMR tube, which results in the disappearance of the signal due to proton-deuterium exchange.
¹³C NMR and DEPT-135: Mapping the Carbon Skeleton
The ¹³C NMR spectrum reveals all unique carbon environments within the molecule. To differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (C) carbons, a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is indispensable.[4][5][6][7][8]
-
DEPT-135 Explained: In a DEPT-135 spectrum, CH₃ and CH carbons appear as positive signals, while CH₂ carbons appear as negative signals.[6] Quaternary carbons are not observed.[6][8] This technique provides an unambiguous assignment of carbon types.
For our target molecule, we expect the following:
-
Nitrile Carbon (C-9, δ ~119 ppm): A quaternary carbon with a characteristic chemical shift.[9]
-
Aromatic Carbons (δ 126-146 ppm): Four signals are expected due to the molecule's symmetry. The DEPT-135 spectrum will confirm two are methine (CH) carbons (C-2/6 and C-3/5) and two are quaternary (C-1 and C-4), which will be absent in the DEPT spectrum.
-
Methine Carbon (C-7, δ ~70 ppm): A CH carbon, shifted downfield by the attached hydroxyl group. It will appear as a positive signal in the DEPT-135 spectrum.
-
Methyl Carbon (C-8, δ ~25 ppm): A CH₃ carbon, appearing as a positive signal in the DEPT-135 spectrum.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) | Carbon Type (DEPT-135) |
| C1 | - | - | ~146.0 | C (Absent) |
| C2, C6 | ~7.65 | d | ~126.5 | CH (Positive) |
| C3, C5 | ~7.50 | d | ~132.5 | CH (Positive) |
| C4 | - | - | ~112.0 | C (Absent) |
| C7 | ~4.95 | q | ~70.0 | CH (Positive) |
| C8 | ~1.45 | d | ~25.5 | CH₃ (Positive) |
| C9 (CN) | - | - | ~119.0 | C (Absent) |
| OH | variable | br s | - | - |
Note: Chemical shifts are predicted and can vary based on solvent and concentration.[1][10]
Confirming Connectivity: 2D NMR Correlation Spectroscopy
While 1D NMR provides a list of parts, two-dimensional (2D) NMR experiments reveal how these parts are connected, confirming the molecular constitution.
Workflow for Structural Assembly
Caption: Overall workflow for NMR-based structural validation.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[11][12][13] For our molecule, the key correlation (cross-peak) will be between the methine proton (H-7) and the methyl protons (H-8), confirming the ethyl fragment.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): HSQC maps correlations between protons and the carbons they are directly attached to (one-bond C-H coupling).[14][15][16] This is a powerful tool for definitive assignment. For example, it will show a cross-peak connecting the quartet at ~4.95 ppm (H-7) to the carbon at ~70.0 ppm (C-7), and another connecting the doublet at ~1.45 ppm (H-8) to the carbon at ~25.5 ppm (C-8).
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most critical experiment for piecing together the molecular skeleton. It reveals correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems).[14][17][18][19][20] This allows for the connection of isolated spin systems and the placement of quaternary carbons.
Key HMBC Correlations for Structure Assembly
Caption: Key 2 and 3-bond HMBC correlations confirming the molecular skeleton.
-
H-8 to C-7 and C-1: The methyl protons will show a correlation to the methine carbon (²J) and the aromatic carbon to which the side chain is attached (³J), firmly linking the ethyl group to the ring.
-
H-7 to C-1 and C-2/C-6: The methine proton will correlate to the same aromatic carbons, providing redundant confirmation.
-
H-2/H-6 to C-4 and C-1: These aromatic protons will show correlations to the quaternary carbon bearing the nitrile (³J) and the quaternary carbon bearing the side chain (³J), confirming the para-substitution pattern.
Addressing Chirality: Beyond the Basic Structure
Standard NMR experiments performed in achiral solvents provide the constitution of a molecule but cannot differentiate between enantiomers. The (R) and (S) forms of 4-(1-hydroxyethyl)benzonitrile will produce identical spectra under these conditions. To confirm the enantiopurity and assign the absolute configuration, specialized methods are required.
-
NMR with Chiral Solvating Agents (CSAs): The addition of an enantiomerically pure CSA to the NMR sample can induce the formation of transient, non-covalent diastereomeric complexes.[21][22] These complexes have slightly different magnetic environments, which can lead to the separation of signals for the R and S enantiomers in the ¹H NMR spectrum, allowing for the determination of enantiomeric excess (ee).[23][24]
-
NMR with Chiral Derivatizing Agents (CDAs): This method involves reacting the chiral alcohol with an enantiomerically pure CDA, such as Mosher's acid chloride, to form stable diastereomeric esters.[22][23] These diastereomers have distinct NMR spectra, and analysis of the chemical shift differences can not only determine ee but also be used to assign the absolute configuration.
A Comparative Perspective: NMR vs. Alternative Techniques
While NMR is exceptionally powerful for de novo structure elucidation, other techniques provide complementary or sometimes more direct answers to specific questions, such as enantiomeric purity.
Table 2: Comparison of Analytical Techniques for Validation
| Technique | Principle | Strengths | Limitations | Best For |
| NMR Spectroscopy | Nuclear spin alignment in a magnetic field provides detailed information on molecular structure and connectivity.[2] | Unrivaled for de novo structure elucidation; provides atomic-level connectivity; non-destructive. | Lower sensitivity compared to MS; standard methods cannot distinguish enantiomers.[21] | Complete constitutional and configurational (with CSAs/CDAs) analysis. |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase leads to separation based on retention time.[25][26] | Gold standard for quantitative enantiomeric excess (% ee) determination; high sensitivity and reproducibility.[27][28] | Requires method development (column/mobile phase screening); destructive; provides no structural information beyond retention time.[29] | Accurate and precise quantification of enantiomeric purity. |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on mass-to-charge ratio. | Extremely high sensitivity; provides accurate molecular weight and fragmentation data for elemental composition. | Cannot differentiate isomers (including enantiomers and diastereomers) without specialized techniques like ion mobility.[30] | Confirming molecular formula and identifying known compounds. |
| FT-IR Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Rapid and simple confirmation of key functional groups (e.g., -OH, -C≡N, aromatic C-H). | Provides limited information on the overall molecular skeleton; not useful for stereochemical analysis. | Quick verification of functional group presence. |
Experimental Protocols
A. Sample Preparation
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent can affect chemical shifts.[1][3][10][31]
-
Transfer the solution to a 5 mm NMR tube.
-
For D₂O exchange, acquire a standard ¹H spectrum, then add one drop of D₂O, shake gently, and re-acquire the spectrum to observe the disappearance of the -OH signal.
B. NMR Data Acquisition All spectra should be acquired on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire with a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire using proton decoupling, a 45° pulse angle, a relaxation delay of 2 seconds, and 1024-2048 scans.
-
DEPT-135: Utilize a standard DEPT-135 pulse sequence.[5][8] This experiment is significantly faster than a standard ¹³C experiment.
-
COSY: Use a gradient-selected (gCOSY) pulse sequence. Acquire 256-512 increments in the F1 dimension with 8-16 scans per increment.
-
HSQC: Use a gradient-selected, sensitivity-enhanced HSQC pulse sequence. Optimize the one-bond coupling constant (¹J_CH) to ~145 Hz.
-
HMBC: Use a gradient-selected HMBC pulse sequence. Optimize the long-range coupling constant to 8 Hz to observe typical ²J_CH and ³J_CH correlations.[14][32]
Conclusion
The structural validation of a chiral molecule like this compound is a multi-faceted process that relies on the synergistic power of different analytical techniques. The comprehensive suite of NMR experiments—¹H, ¹³C, DEPT, COSY, HSQC, and HMBC—provides an unparalleled, in-depth view of the molecular architecture, creating a robust, self-validating dataset that confirms the compound's constitution.
However, for the critical question of stereochemical purity, NMR serves as a powerful tool when used with chiral auxiliaries, while techniques like chiral HPLC offer a more direct and quantitative answer. By understanding the principles, strengths, and limitations of each method as outlined in this guide, researchers can design an efficient and rigorous validation strategy, ensuring the absolute integrity of their chemical matter from the bench to development.
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A Researcher's Guide to Enantiomeric Excess Determination: NMR Spectroscopy with Chiral Solvating Agents
For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is a critical analytical challenge. The stereochemistry of a molecule can dramatically influence its pharmacological and toxicological properties. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy utilizing Chiral Solvating Agents (CSAs) with other primary analytical techniques. We will delve into the core principles, provide detailed experimental protocols, and present supporting data to assist you in selecting and implementing the most appropriate method for your research needs.
The Principle: From Indistinguishable to Differentiable
Enantiomers, being non-superimposable mirror images, possess identical physical properties in an achiral environment. Consequently, in a standard NMR experiment, they are isochronous, meaning their corresponding nuclei resonate at the exact same frequency, producing a single, overlapping set of signals.[1] To determine the enantiomeric excess, this symmetry must be broken. This is achieved by introducing a single-enantiomer chiral auxiliary into the NMR sample, creating a diastereomeric environment.
There are two primary NMR-based strategies for this:
-
Chiral Derivatizing Agents (CDAs): These agents react with the analyte to form new, stable diastereomeric compounds through covalent bonds.[2] While effective, this process is destructive, requires a chemical reaction, and risks "kinetic resolution" where one enantiomer reacts faster than the other, leading to an inaccurate measurement.[3]
-
Chiral Solvating Agents (CSAs): These agents form transient, non-covalent diastereomeric complexes with the analyte enantiomers.[2][4] This interaction is a rapid equilibrium and does not modify the analyte. The distinct spatial arrangement of each diastereomeric complex is sufficient to induce a chemical shift difference (Δδ) between the signals of the two enantiomers, allowing for their direct quantification.[5] This guide will focus on the elegance and efficiency of the CSA method.
The Mechanism of Chiral Solvation
The efficacy of a CSA lies in its ability to form short-lived diastereomeric complexes with the enantiomers of the analyte through various non-covalent interactions. These can include hydrogen bonding, π-π stacking, dipole-dipole forces, or ion pairing.[4][6]
Because the CSA has its own defined stereochemistry, its interaction with the (R)-enantiomer of the analyte will be geometrically different from its interaction with the (S)-enantiomer. This creates two distinct diastereomeric solvates in solution. The nuclei in the (R)-analyte are now in a different average magnetic environment than the nuclei in the (S)-analyte, breaking their isochronicity and leading to two separate signals in the NMR spectrum. The relative areas (integrals) of these signals are directly proportional to the concentration of each enantiomer in the sample.[7]
Caption: Interaction between a Chiral Solvating Agent and enantiomers.
Experimental Protocol: A Step-by-Step Workflow
This protocol outlines a self-validating system for the accurate determination of enantiomeric excess. The key is to ensure that the observed signal splitting is due to the chiral interaction and not other artifacts.
Step 1: Selection of the Chiral Solvating Agent (CSA)
The choice of CSA is critical and analyte-dependent. The goal is to maximize the non-covalent interactions to achieve the largest possible chemical shift difference (Δδ).
-
For acidic analytes (e.g., carboxylic acids): Chiral amines like (R)- or (S)-1-phenylethylamine are effective.
-
For basic analytes (e.g., amines): Chiral acids such as (R)- or (S)-mandelic acid or 1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate (BINOL-phosphate) can be used.[8]
-
For alcohols and other neutral compounds: Agents capable of strong hydrogen bonding or π-π stacking, such as derivatives of BINOL or TADDOL, are often employed.
Step 2: Sample Preparation
Precision in sample preparation is paramount for reproducibility.
-
Analyte Preparation: Accurately weigh approximately 5-10 mg of your analyte into a clean vial.
-
Solvent Selection: Dissolve the analyte in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Benzene-d₆, CD₃CN). The choice of solvent is crucial, as it can mediate or compete with the CSA-analyte interaction.[6] Non-polar solvents often enhance hydrogen bonding and other weak interactions, leading to better signal resolution.
-
Initial NMR: Acquire a standard ¹H NMR spectrum of your analyte alone. This serves as a baseline to identify the target protons that will be monitored for splitting.
-
CSA Addition: Add the chosen CSA to the NMR tube. A stoichiometry of 1.5 to 2.0 equivalents of CSA relative to the analyte is a good starting point.[4] This excess helps to drive the equilibrium towards complex formation.
-
Mixing: Gently agitate the sample to ensure complete dissolution and mixing.
Step 3: NMR Data Acquisition
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz is recommended) for better signal dispersion. Ensure the sample is properly shimmed to achieve high resolution.
-
Temperature Control: Maintain a constant temperature (e.g., 298 K) as the equilibrium between the free and complexed species can be temperature-dependent.[6]
-
Acquisition: Acquire a ¹H NMR spectrum. Pay attention to the spectral region where you expect to see the signals of your analyte's protons (identified in Step 2).
Step 4: Data Analysis and Calculation
-
Signal Identification: Compare the new spectrum with the baseline spectrum. Identify the proton signal that has split into two distinct peaks.
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a meticulous baseline correction across the signals of interest. Inaccurate baseline correction is a primary source of error in integration.
-
Integration: Integrate the two resolved signals corresponding to the two enantiomers. Let the integral values be I_major and I_minor.
-
Enantiomeric Excess (ee) Calculation: Use the following formula:
ee (%) = [ |I_major - I_minor| / (I_major + I_minor) ] x 100
Caption: Workflow for ee determination using CSA-NMR.
Head-to-Head Comparison: CSA-NMR vs. Other Techniques
The optimal analytical technique depends on a trade-off between speed, accuracy, sensitivity, and cost. The following table summarizes key performance metrics for the most common methods.[5]
| Feature | NMR with Chiral Solvating Agent (CSA) | Chiral HPLC | Chiral GC | Polarimetry |
| Principle | Formation of transient diastereomeric complexes leading to distinct NMR signals.[5] | Differential interaction with a chiral stationary phase (CSP) resulting in different retention times. | Separation of volatile enantiomers on a chiral stationary phase in a capillary column. | Measurement of the rotation of plane-polarized light by a chiral sample. |
| Sample Prep | Simple mixing; non-destructive. | Sample dissolved in mobile phase; non-destructive. | Often requires derivatization for non-volatile analytes; destructive. | Sample dissolved in a solvent; non-destructive. |
| Analysis Time | Fast (5-15 min/sample).[9] | Moderate (15-60 min/sample).[9] | Moderate to Fast (10-40 min/sample). | Very Fast (<5 min/sample). |
| Sensitivity | Lower; typically requires mg of sample.[5] | High; can detect µg to ng levels.[5] | Very High; can detect pg to fg levels. | Very Low; requires high concentration and purity. |
| Accuracy | High (typically ±1-2% error) with proper integration. | Very High (often considered the "gold standard").[5] | Very High. | Low; unreliable for accurate ee determination.[5] |
| Solvent Use | Very Low (~0.6 mL per sample).[9] | High (>10-20 mL per sample).[9] | Low (carrier gas). | Low. |
| Advantages | Rapid, non-destructive, low solvent consumption, provides structural information.[5] | High resolution, high sensitivity, broadly applicable, well-established.[10] | Excellent for volatile compounds, extremely high sensitivity.[5] | Simple, fast, inexpensive instrumentation. |
| Disadvantages | Lower sensitivity, potential for signal overlap, cost of high-field NMR.[5] | High solvent consumption, longer analysis time, cost of chiral columns. | Limited to thermally stable and volatile compounds, may require derivatization. | Insensitive, requires pure sample, non-linear response at low ee.[5] |
Conclusion: A Powerful, Complementary Tool
The determination of enantiomeric excess using chiral solvating agents and NMR spectroscopy is a powerful, rapid, and resource-efficient technique. Its non-destructive nature and the wealth of structural information provided by NMR make it an invaluable tool for reaction monitoring, initial screening of asymmetric synthesis results, and situations where sample is limited.
While chiral chromatography remains the gold standard for high-sensitivity trace analysis and validation, the CSA-NMR method offers a highly complementary approach. For the modern research and development lab, proficiency in CSA-NMR is not just an alternative, but a strategic advantage, enabling faster and more informed decision-making in the synthesis and analysis of chiral molecules.
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Title: Chiral Analysis of Pharmaceuticals Using NMR Spectroscopy: A Review Source: ResearchGate URL: [Link]
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Title: Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents | Request PDF Source: ResearchGate URL: [Link]
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Title: Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity Source: ACS Publications URL: [Link]
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Title: Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy Source: PubMed URL: [Link]
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Title: NMR determination of enantiomeric excess Source: ResearchGate URL: [Link]
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Safety Operating Guide
Navigating the Disposal of (R)-4-(1-hydroxyethyl)benzonitrile: A Guide to Safety and Compliance
The proper disposal of chemical reagents is a critical, yet often overlooked, aspect of laboratory safety and environmental responsibility. For researchers and professionals in drug development, handling novel or specialized compounds like (R)-4-(1-hydroxyethyl)benzonitrile necessitates a thorough understanding of its potential hazards and the regulatory landscape governing its disposal. This guide provides a comprehensive, step-by-step approach to safely manage and dispose of this compound waste, ensuring the protection of laboratory personnel and the environment. Our focus is not just on the "how," but the "why," grounding each procedural step in scientific principles and established safety protocols.
Understanding the Hazard Profile of this compound
Before any disposal protocol can be established, a thorough risk assessment of the compound is paramount. This compound, a chiral aromatic compound, possesses both a nitrile and a secondary alcohol functional group. This unique structure informs its hazard profile.
Based on available safety data, 4-(1-hydroxyethyl)benzonitrile is classified with the following hazards[1][2]:
-
Harmful if swallowed (H302)
-
Harmful in contact with skin (H312)
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
-
Harmful if inhaled (H332)
-
May cause respiratory irritation (H335)
The nitrile group (-CN) is of particular concern, as many organic nitriles can release toxic hydrogen cyanide (HCN) gas under acidic conditions or upon combustion. Therefore, all waste containing this compound must be treated as hazardous.[3]
Immediate Safety and Personal Protective Equipment (PPE)
Given the identified hazards, stringent adherence to safety protocols is non-negotiable. Before handling this compound or its waste, ensure the following PPE is worn:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield.[3][4] | Protects against accidental splashes that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[3][4] | Prevents skin contact, which can be harmful and cause irritation. |
| Skin and Body Protection | Laboratory coat. For larger quantities or splash risks, use a chemical-resistant apron or coveralls.[3][4] | Minimizes the risk of skin exposure and contamination of personal clothing. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[3] | Prevents inhalation of harmful vapors or aerosols. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste in compliance with all local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[5][6] The following protocol provides a self-validating system for compliant disposal.
Step 1: Waste Characterization and Segregation
Properly identifying and segregating chemical waste is the foundation of safe disposal.[6]
-
Designate as Hazardous Waste: All waste containing this compound, including neat compound, solutions, and contaminated materials (e.g., pipette tips, gloves, weighing paper), must be classified as hazardous waste.
-
Segregate at the Source: Do not mix this compound waste with other waste streams. Specifically:
-
Avoid Acidic Waste: Do not mix with acidic waste streams to prevent the potential generation of hydrogen cyanide gas.
-
Avoid Oxidizers: Keep separate from strong oxidizing agents to prevent potentially violent reactions.[7]
-
Halogenated vs. Non-Halogenated: If dissolved in a solvent, collect it in the appropriate non-halogenated organic waste container.
-
Step 2: Waste Collection and Container Management
-
Select an Appropriate Container: Use a dedicated, chemically compatible, and leak-proof container for collecting this compound waste. A high-density polyethylene (HDPE) or glass container is typically suitable.
-
Proper Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[3] List all components of the waste mixture, including solvents, with their approximate concentrations.
-
Keep Containers Closed: Waste containers must be kept securely closed at all times, except when adding waste. This prevents the release of vapors and reduces the risk of spills.
-
Secondary Containment: Store the waste container in a secondary containment bin to mitigate the impact of any potential leaks or spills.
Step 3: On-Site Storage
-
Designated Storage Area: Store the sealed and labeled waste container in a designated, well-ventilated satellite accumulation area within the laboratory.
-
Time Limits: Be aware of regulatory time limits for the accumulation of hazardous waste. Once the container is full or the time limit is reached, it must be transferred to your institution's central hazardous waste storage facility.[8]
Step 4: Final Disposal
-
Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting your Environmental Health and Safety (EHS) department.
-
Licensed Disposal Facility: Your institution's EHS department will arrange for the transport of the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).[8][9] The most common disposal method for this type of organic waste is high-temperature incineration, which ensures complete destruction of the hazardous components.[3]
The entire process, from generation to final disposal, is often referred to as "cradle-to-grave" management, for which the waste generator (the laboratory) is ultimately responsible.[9]
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: Eliminate all sources of ignition.[10]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Absorb the Spill: For small spills, use an inert absorbent material such as vermiculite, dry sand, or earth.[3] Do not use combustible materials like paper towels.
-
Collect and Containerize: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, and collect the decontamination materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Visualizing the Disposal Workflow
To clarify the decision-making process for the disposal of this compound, the following workflow diagram is provided.
Sources
- 1. echemi.com [echemi.com]
- 2. 4-(1-Hydroxyethyl)benzonitrile | C9H9NO | CID 583335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. epa.gov [epa.gov]
- 6. axonator.com [axonator.com]
- 7. lobachemie.com [lobachemie.com]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
A Researcher's Guide to the Safe Handling of (R)-4-(1-hydroxyethyl)benzonitrile
In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical intermediates are daily realities. Among these, (R)-4-(1-hydroxyethyl)benzonitrile, a chiral building block, presents both unique opportunities and specific safety challenges. This guide, grounded in established safety protocols, provides a comprehensive framework for its safe handling, ensuring the well-being of laboratory personnel and the integrity of your research.
Understanding the Hazard Profile: More Than Just a Nitrile
This compound is an aromatic nitrile, a class of compounds that demands careful handling. The primary hazards associated with this compound are its potential for toxicity and irritation. According to its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification, it is harmful if swallowed, in contact with skin, or if inhaled.[1][2] It is also known to cause skin and serious eye irritation, and may lead to respiratory irritation.[1][2][3]
The nitrile group (-C≡N) is a key structural feature that contributes to its toxicological profile. While not as acutely toxic as inorganic cyanides, organic nitriles can be metabolized to release cyanide ions in the body, which can interfere with cellular respiration. The presence of the hydroxyl (-OH) group and the benzene ring also influences its reactivity and absorption characteristics. Therefore, a multi-faceted approach to personal protection is paramount.
The Core of Protection: A Multi-Layered PPE Strategy
A robust Personal Protective Equipment (PPE) strategy is the first line of defense against accidental exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical splash goggles meeting ANSI Z87.1 standard.[4] | Nitrile gloves.[5][6][7] Double-gloving is recommended for extended handling. | Fully buttoned laboratory coat.[4] | Not typically required if performed in a certified chemical fume hood. |
| Running reactions and work-ups | Chemical splash goggles and a face shield, especially if there is a risk of splashing or exothermic reaction.[4] | Nitrile gloves.[5][6][7] Change gloves immediately upon contamination. | Chemical-resistant laboratory coat. | Work must be conducted in a properly functioning chemical fume hood.[8] |
| Purification (e.g., chromatography) | Chemical splash goggles. | Nitrile gloves.[5][6][7] | Laboratory coat. | Operations should be performed in a well-ventilated area, preferably a fume hood. |
| Handling of dry, powdered compound | Chemical splash goggles. | Nitrile gloves.[5][6][7] | Laboratory coat. | Use of a respirator with an appropriate cartridge may be necessary if engineering controls are insufficient to control dust.[4][9] |
Causality of Choices:
-
Nitrile Gloves: Nitrile provides excellent resistance to a wide range of chemicals, including many organic solvents and nitriles.[5][7] Unlike latex, nitrile gloves also eliminate the risk of latex allergies.[5]
-
Chemical Splash Goggles: These provide a seal around the eyes, offering superior protection from splashes and vapors compared to standard safety glasses.[10]
-
Laboratory Coat: A lab coat protects your skin and personal clothing from splashes and spills.[4][8]
-
Fume Hood: Working in a fume hood is a critical engineering control that minimizes the inhalation of harmful vapors and dusts.[8][11]
Operational Plan: A Step-by-Step Approach to Safety
A clear and logical workflow is essential for minimizing the risk of exposure and ensuring the smooth execution of your experiment.
Sources
- 1. 4-(1-Hydroxyethyl)benzonitrile | C9H9NO | CID 583335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. glovesnstuff.com [glovesnstuff.com]
- 7. PPE Nitrile Acid-Resistant Gloves for Lab Safety [flinnsci.com]
- 8. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
